Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-21-15(18)7-5-3-4-6-14(17)12-8-10-13(11-9-12)16(19)20/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNCETBIEJELOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645727 | |
| Record name | Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-63-4 | |
| Record name | Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to the Synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic rationale behind the proposed synthetic strategy, addressing the inherent challenges posed by the electronic nature of the target molecule. A detailed, step-by-step experimental protocol is provided, alongside data presentation and visual workflows to ensure clarity and reproducibility. This guide emphasizes scientific integrity, drawing upon established chemical principles and citing authoritative sources to support the presented methodology.
Introduction and Strategic Considerations
This compound is a chemical intermediate with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a keto-ester chain attached to a nitrated phenyl ring, presents an interesting synthetic challenge. The most apparent retrosynthetic disconnection points to a Friedel-Crafts acylation reaction. However, the strongly deactivating nature of the nitro group on the aromatic ring significantly complicates a direct acylation of nitrobenzene.
The Challenge of Friedel-Crafts Acylation on Deactivated Rings
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, typically involving the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring acts as a nucleophile.
A critical limitation of the Friedel-Crafts reaction is its general failure with strongly deactivated aromatic rings.[5][6] Electron-withdrawing groups, such as the nitro group (-NO₂), significantly reduce the electron density of the benzene ring, rendering it insufficiently nucleophilic to attack the acylium ion intermediate. Consequently, a direct Friedel-Crafts acylation of nitrobenzene with a derivative of heptanedioic acid is not a practical or efficient synthetic route.
Proposed Synthetic Strategy: A Two-Step Approach
To circumvent this limitation, a more judicious synthetic pathway is proposed. This strategy involves introducing the acyl group to a non-deactivated aromatic ring via a Friedel-Crafts acylation, followed by a subsequent nitration of the resulting aryl ketone. This approach leverages the activating and directing effects of the alkyl ketone substituent in the subsequent electrophilic aromatic substitution.
The proposed multi-step synthesis is as follows:
-
Preparation of the Acylating Agent: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride from a suitable precursor, such as ethyl hydrogen heptanedioate (monoethyl pimelate).
-
Friedel-Crafts Acylation: Reaction of benzene with 7-ethoxy-7-oxoheptanoyl chloride to yield ethyl 7-oxo-7-phenylheptanoate.
-
Nitration: Regioselective nitration of ethyl 7-oxo-7-phenylheptanoate to introduce the nitro group at the para position of the phenyl ring, yielding the target molecule, this compound.
This strategic sequence ensures that the key C-C bond-forming step occurs on an activated or neutral aromatic ring, leading to a more efficient and higher-yielding synthesis.
Detailed Synthetic Pathway
The following sections provide a detailed breakdown of each stage of the proposed synthesis.
Stage 1: Synthesis of the Acylating Agent, 7-Ethoxy-7-oxoheptanoyl Chloride
The first stage focuses on the preparation of the necessary acylating agent. This is achieved in two steps, starting from pimelic acid.
Step 1a: Synthesis of Ethyl Hydrogen Heptanedioate (Monoethyl Pimelate)
The selective mono-esterification of a dicarboxylic acid is a common challenge in organic synthesis. A straightforward approach involves reacting pimelic acid with a limited amount of ethanol under acidic catalysis.
-
Reaction Principle: By controlling the stoichiometry of the alcohol, a statistical mixture of the di-ester, mono-ester, and unreacted di-acid is produced, from which the desired mono-ester can be isolated.
Step 1b: Synthesis of 7-Ethoxy-7-oxoheptanoyl Chloride
The mono-ester is then converted to its corresponding acyl chloride using a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction Principle: The carboxylic acid functional group of monoethyl pimelate is selectively converted to an acyl chloride, which is a highly reactive electrophile suitable for Friedel-Crafts acylation.
Stage 2: Friedel-Crafts Acylation
This stage involves the formation of the carbon-carbon bond between the aromatic ring and the acyl chain.
-
Reaction Principle: Benzene undergoes an electrophilic aromatic substitution reaction with the in-situ generated acylium ion from 7-ethoxy-7-oxoheptanoyl chloride and a Lewis acid catalyst.
Stage 3: Nitration
The final step is the introduction of the nitro group onto the aromatic ring of the keto-ester intermediate.
-
Reaction Principle: The acyl group is a meta-director; however, the ortho positions are sterically hindered. The para position is electronically deactivated but sterically accessible. Under controlled nitrating conditions, the para-substituted product is expected to be the major isomer.
Experimental Protocols
Stage 1a: Synthesis of Ethyl Hydrogen Heptanedioate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pimelic Acid | 160.17 | 100 g | 0.624 |
| Ethanol (absolute) | 46.07 | 34.5 mL | 0.593 |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser, add pimelic acid (100 g, 0.624 mol) and absolute ethanol (34.5 mL, 0.593 mol).
-
Slowly add concentrated sulfuric acid (2 mL) with stirring.
-
Heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl hydrogen heptanedioate.[7] Further purification can be achieved by vacuum distillation.
Stage 1b: Synthesis of 7-Ethoxy-7-oxoheptanoyl Chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl Hydrogen Heptanedioate | 188.22 | 50 g | 0.266 |
| Thionyl Chloride | 118.97 | 23 mL | 0.319 |
| Dichloromethane (anhydrous) | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap, dissolve ethyl hydrogen heptanedioate (50 g, 0.266 mol) in anhydrous dichloromethane (100 mL).
-
Slowly add thionyl chloride (23 mL, 0.319 mol) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until gas evolution ceases.
-
Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 7-ethoxy-7-oxoheptanoyl chloride, which can be used in the next step without further purification.
Stage 2: Synthesis of Ethyl 7-oxo-7-phenylheptanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aluminum Chloride (anhydrous) | 133.34 | 42.5 g | 0.319 |
| Benzene (anhydrous) | 78.11 | 150 mL | - |
| 7-Ethoxy-7-oxoheptanoyl Chloride | 206.67 | (from 0.266 mol) | 0.266 |
| Dichloromethane (anhydrous) | - | 100 mL | - |
| Hydrochloric Acid (6M) | - | As needed | - |
| Diethyl Ether | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (42.5 g, 0.319 mol) and anhydrous benzene (150 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Dissolve the crude 7-ethoxy-7-oxoheptanoyl chloride in anhydrous dichloromethane (100 mL) and add it dropwise to the stirred suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Stage 3: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 7-oxo-7-phenylheptanoate | 248.32 | 20 g | 0.0805 |
| Sulfuric Acid (conc.) | 98.08 | 40 mL | - |
| Nitric Acid (fuming) | 63.01 | 6 mL | - |
Procedure:
-
In a 250 mL flask, cool concentrated sulfuric acid (40 mL) to 0 °C in an ice-salt bath.
-
Slowly add ethyl 7-oxo-7-phenylheptanoate (20 g, 0.0805 mol) with stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding fuming nitric acid (6 mL) to cold (0 °C) concentrated sulfuric acid (10 mL).
-
Add the nitrating mixture dropwise to the solution of the keto-ester over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1][8]
Visualizing the Synthesis Pathway
Overall Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of the Friedel-Crafts Acylation reaction.
Data Summary
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₅H₁₉NO₅ | 293.32 | Clear light yellow liquid | 898777-63-4[1][8] |
| Ethyl 7-oxo-7-phenylheptanoate | C₁₅H₂₀O₃ | 248.32 | - | - |
| 7-Ethoxy-7-oxoheptanoyl Chloride | C₉H₁₅ClO₃ | 206.67 | - | - |
| Ethyl Hydrogen Heptanedioate | C₉H₁₆O₄ | 188.22 | - | 33018-91-6[7] |
| Pimelic Acid | C₇H₁₂O₄ | 160.17 | White solid | 111-16-0 |
Conclusion
The synthesis of this compound is best achieved through a multi-step pathway that circumvents the limitations of the Friedel-Crafts acylation on deactivated aromatic rings. By first performing the acylation on benzene and subsequently introducing the nitro group, a more efficient and practical synthesis can be realized. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the successful synthesis of this and structurally related compounds.
References
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Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl hydrogen heptanedioate. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, with CAS Number 898777-63-4, is a complex organic molecule incorporating three key functional groups: an aromatic nitro group, a ketone, and an ethyl ester.[1][2][3] The presence of the electron-withdrawing nitro group on the phenyl ring, conjugated with the ketone, alongside a flexible aliphatic ester chain, suggests a potential for this molecule to be a versatile intermediate in organic synthesis. Long-chain aryl ketones are recognized as important structural motifs in various biologically active compounds.[4] This guide provides a detailed overview of its chemical identity, a proposed synthetic strategy, and predicted physicochemical and spectral properties to support further research and development.
Molecular Structure and Chemical Identity
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 898777-63-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₉NO₅ | [3] |
| Molecular Weight | 293.32 g/mol | [3] |
| IUPAC Name | This compound |
Structural Diagram
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway
The synthesis of this compound presents a significant chemical challenge, primarily due to the strongly deactivating nature of the nitro group on the aromatic ring, which makes it a poor substrate for classical Friedel-Crafts acylation.[5] Standard Friedel-Crafts conditions often fail with such deactivated systems. However, a plausible route can be proposed based on a modification of this reaction or by employing alternative coupling strategies.
Proposed Method: Modified Friedel-Crafts Acylation
This proposed method is based on the general principles of Friedel-Crafts acylation, with modifications to overcome the deactivation by the nitro group. The synthesis of a similar compound, 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester, has been reported using nitrobenzene as a solvent, suggesting that under specific conditions, acylation in the presence of a nitro functionality is feasible.[6]
The overall proposed reaction is the acylation of nitrobenzene with 6-(ethoxycarbonyl)hexanoyl chloride.
Reaction Scheme:
Caption: Proposed Friedel-Crafts synthesis of the target compound.
Step-by-Step Proposed Protocol (Requires Optimization)
-
Preparation of the Acylating Agent: 6-(Ethoxycarbonyl)hexanoyl chloride can be prepared from adipic acid monomethyl ester by first converting the carboxylic acid to the acid chloride using a standard reagent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Acylation Reaction:
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add 6-(ethoxycarbonyl)hexanoyl chloride dropwise with stirring.
-
After the formation of the acylium ion complex, add nitrobenzene to the reaction mixture.
-
The reaction may require elevated temperatures and prolonged reaction times to proceed due to the deactivated nature of nitrobenzene. Careful monitoring of the reaction progress by TLC or GC is essential.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is quenched by pouring it onto crushed ice and acidifying with concentrated HCl.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst (AlCl₃), rendering it inactive.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid required to generate the highly electrophilic acylium ion from the acyl chloride.
-
Purification: Column chromatography is necessary to separate the desired product from unreacted starting materials and potential side products, such as the meta-substituted isomer.
Predicted Physicochemical Properties
While experimentally determined data is not available, the following properties can be estimated based on the molecule's structure.
| Property | Predicted Value/Observation | Rationale |
| Appearance | Likely a yellow solid or oil | The nitroaryl group often imparts a yellow color.[2] |
| Melting Point | Expected to be a low-melting solid | The presence of a long alkyl chain can lower the melting point compared to smaller aromatic ketones. |
| Boiling Point | High; likely decomposes before boiling at atmospheric pressure | High molecular weight and polar functional groups lead to a high boiling point. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water | The molecule is largely nonpolar due to the long alkyl chain and aromatic ring, but the polar groups will prevent solubility in water. |
Predicted Spectral Characteristics
No published spectra for this specific compound were found. The following are predicted spectral data based on the analysis of its functional groups and data from analogous compounds.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the aliphatic chain, and the protons of the ethyl ester.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 2H | Aromatic protons ortho to the nitro group |
| ~8.1 | d | 2H | Aromatic protons meta to the nitro group |
| ~4.1 | q | 2H | -O-CH₂ -CH₃ (Ethyl ester) |
| ~3.0 | t | 2H | -CO-CH₂ - (alpha to ketone) |
| ~2.3 | t | 2H | -CH₂ -COO- (alpha to ester) |
| ~1.7 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- |
| ~1.4 | m | 2H | -CO-CH₂-CH₂ - |
| ~1.2 | t | 3H | -O-CH₂-CH₃ (Ethyl ester) |
Rationale: The aromatic protons are expected to be in the downfield region, split into two doublets due to the para-substitution. The protons alpha to the carbonyl groups (ketone and ester) will be deshielded. The ethyl group of the ester will show a characteristic quartet and triplet pattern. Data from ethyl heptanoate and 4-nitroacetophenone support these predictions.[7][8][9]
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The carbon NMR will show signals for the aromatic carbons, the two carbonyl carbons, and the aliphatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O (Ketone) |
| ~173 | C=O (Ester) |
| ~150 | Aromatic C-NO₂ |
| ~141 | Aromatic C-CO |
| ~129 | Aromatic CH |
| ~124 | Aromatic CH |
| ~61 | -O-C H₂-CH₃ |
| ~38 | -C O-CH₂- |
| ~34 | -C H₂-COO- |
| ~29 | Aliphatic -CH₂- |
| ~24 | Aliphatic -CH₂- |
| ~14 | -O-CH₂-C H₃ |
Rationale: The carbonyl carbons are the most downfield. The aromatic carbons attached to the electron-withdrawing groups will also be significantly downfield. These predictions are based on data for 4-nitroacetophenone and other similar esters.[8][9][10]
Predicted IR Spectrum
The infrared spectrum will be characterized by strong absorptions corresponding to the three main functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1690 | Strong | C=O stretch (Aryl Ketone) |
| ~1520 | Strong | Asymmetric N-O stretch (Nitro) |
| ~1350 | Strong | Symmetric N-O stretch (Nitro) |
| ~1250 | Strong | C-O stretch (Ester) |
Rationale: The presence of a conjugated aryl ketone typically shifts the C=O stretch to a lower wavenumber (~1685-1666 cm⁻¹) compared to a saturated ketone (~1715 cm⁻¹).[11][12][13] The ester C=O stretch is expected around 1735-1750 cm⁻¹.[14][15][16] The aromatic nitro group gives two very characteristic strong bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[17][18][19][20]
Potential Reactivity and Applications
While no specific applications for this compound have been documented, its structure suggests several potential areas of utility:
-
Intermediate for Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized. The ketone and ester groups also offer multiple handles for chemical modification, making this molecule a potential scaffold for building more complex, biologically active compounds.
-
Material Science: The presence of the nitroaromatic system could be explored for applications in materials with specific electronic or optical properties.
-
Pro-drug Development: The ester functionality could be designed to be cleaved in vivo, releasing a potentially active carboxylic acid derivative.
Conclusion
This compound is a molecule with interesting structural features that suggest its potential as a synthetic intermediate. This guide has provided a comprehensive overview of its known properties and a scientifically grounded, albeit theoretical, framework for its synthesis and characterization. The significant challenge of its synthesis, particularly the acylation of the deactivated nitrobenzene ring, highlights an area ripe for further experimental investigation. The predictive spectral data provided herein should serve as a valuable reference for researchers who undertake the synthesis and characterization of this and related compounds.
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Infrared of nitro compounds - Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved January 18, 2026, from [Link]
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Ketone infrared spectra - Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved January 18, 2026, from [Link]
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Kraus, G. A., & Kirihara, M. (1997). A Photochemical Alternative to the Friedel—Crafts Reaction. Iowa State University Digital Repository. Retrieved January 18, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). Retrieved January 18, 2026, from [Link]
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- 20. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate (CAS Number: 898777-63-4) is an organic molecule that, while not extensively studied, represents a confluence of structural motifs with significant implications for medicinal chemistry and drug discovery. Its architecture, featuring a nitro-aromatic ring coupled to a flexible seven-carbon chain with a terminal ethyl ester, suggests potential as a versatile intermediate for the synthesis of more complex bioactive molecules. The presence of the 4-nitrophenyl group is particularly noteworthy, as this moiety is a known pharmacophore in a variety of therapeutic agents, often contributing to antimicrobial, anticancer, and antiparasitic activities.[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and an exploration of its potential biological significance based on the established roles of its constituent functional groups.
Chemical Properties and Data Presentation
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key chemical data.
| Property | Value | Source |
| CAS Number | 898777-63-4 | ChemicalBook[5] |
| Molecular Formula | C₁₅H₁₉NO₅ | ChemicalBook[5] |
| Molecular Weight | 293.32 g/mol | ChemicalBook[5] |
| Appearance | Clear light yellow liquid | BOC Sciences |
| Purity | ≥97% | BOC Sciences |
| Storage | Room temperature, sealed well | BOC Sciences |
| SMILES | O=C(OCC)CCCCCC(C1=CC=C(=O)C=C1)=O | BLDpharm[5] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction.[6][7] This well-established method in organic chemistry is ideal for forming a carbon-carbon bond between an aromatic ring and an acyl group, in this case, attaching the 7-ethoxy-7-oxoheptanoyl group to nitrobenzene. The following protocol is a detailed, step-by-step methodology based on analogous syntheses and general principles of Friedel-Crafts reactions.[8][9][10]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Stage 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate (Acyl Chloride)
-
Monoesterification of Pimelic Acid: In a round-bottom flask, dissolve pimelic acid (1 equivalent) in a minimal amount of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). After completion, neutralize the acid with a saturated solution of sodium bicarbonate and extract the monoester with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain monoethyl pimelate.
-
Formation of the Acyl Chloride: To the crude monoethyl pimelate (1 equivalent) in a flask equipped with a reflux condenser and a gas trap, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours. The excess thionyl chloride can be removed by distillation to yield the crude ethyl 7-chloro-7-oxoheptanoate, which can be used in the next step without further purification.
Stage 2: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add a solution of ethyl 7-chloro-7-oxoheptanoate (1 equivalent) in anhydrous DCM dropwise over 30 minutes. Following this, add nitrobenzene (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC.
Stage 3: Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are fully dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Potential Biological Significance and Applications
The Role of the Nitro Group: A Double-Edged Sword
The nitro group is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[1] In biological systems, it can act as both a pharmacophore and a toxicophore.[3] The biological activity of many nitro-aromatic compounds is contingent on the enzymatic reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine species, and ultimately to the corresponding amine.[11]
Caption: Bioactivation of nitro-aromatic compounds and downstream effects.
Potential Therapeutic Applications
-
Antimicrobial Agents: A significant number of nitro-aromatic compounds, such as metronidazole and nitrofurantoin, are used as antibiotics.[4] Their mechanism of action often involves the generation of cytotoxic reactive nitrogen species upon reduction of the nitro group within the microbial cells, leading to DNA damage and cell death.[4] It is plausible that this compound could serve as a scaffold for the development of novel antimicrobial agents.
-
Anticancer Agents: The ability of nitro-aromatic compounds to induce oxidative stress and damage DNA has been exploited in the development of anticancer drugs.[1] These compounds can be selectively activated in the hypoxic environment of solid tumors, making them potential hypoxia-activated prodrugs.
-
Enzyme Inhibitors: The structural features of this compound, including a ketone and an ester, suggest it could be a substrate or inhibitor for various enzymes. For instance, it could be investigated as an inhibitor of enzymes involved in metabolic pathways that are crucial for the survival of pathogens or the proliferation of cancer cells.
Conclusion
This compound is a molecule with considerable, yet largely unexplored, potential in the field of drug discovery and medicinal chemistry. Its synthesis is readily achievable through established organic chemistry reactions like the Friedel-Crafts acylation. The presence of the 4-nitrophenyl group strongly suggests a range of potential biological activities, particularly as an antimicrobial or anticancer agent, based on the well-documented bioactivation of this moiety. This technical guide provides a solid foundation for researchers and scientists interested in exploring the synthesis and potential applications of this and related compounds. Further investigation into its biological effects is warranted to fully elucidate its therapeutic potential.
References
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
OUCI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
-
PMC. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [Link]
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- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
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- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 898777-63-4|this compound|BLDpharm [bldpharm.com]
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An In-depth Technical Guide to Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is a bifunctional organic molecule featuring a long-chain keto-ester and a nitro-substituted aromatic ring. This unique combination of a lipophilic aliphatic chain and an electron-deficient aromatic system makes it a compound of significant interest in medicinal chemistry and materials science. The 4-nitrobenzoyl moiety is a well-known structural motif in a variety of biologically active compounds, and long-chain keto-esters are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.[1] This guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and potential applications of this compound, offering a foundational resource for researchers in the field.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C₁₅H₁₉NO₅ and a molecular weight of 293.32 g/mol .[2][3] The structure consists of a heptanoate ethyl ester backbone, with a ketone at the 7-position and a 4-nitrophenyl group attached to the carbonyl carbon.
| Property | Value | Source |
| CAS Number | 898777-63-4 | [3][4] |
| Molecular Formula | C₁₅H₁₉NO₅ | [2][3] |
| Molecular Weight | 293.32 g/mol | [2][3] |
| Appearance | Predicted to be a solid | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | - |
Synthesis of this compound
The synthesis of this compound is most strategically approached as a multi-step process, primarily due to the strong deactivating nature of the nitro group, which makes direct Friedel-Crafts acylation of nitrobenzene challenging. A more viable and controllable pathway involves the initial synthesis of a non-nitrated precursor, followed by a regioselective nitration. The proposed synthetic workflow is outlined below.
Sources
Spectroscopic Characterization of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this keto ester.
Introduction
This compound is a bifunctional molecule featuring a terminal ethyl ester, a seven-carbon aliphatic chain, and a 4-nitrophenyl ketone moiety. The presence of these distinct functional groups imparts specific chemical properties that are of interest in various synthetic applications. Accurate structural confirmation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will detail the expected spectral features and provide standardized protocols for data acquisition.
Molecular Structure and Key Features
The structural integrity of this compound is confirmed through the concerted application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals corresponding to the ethyl ester protons, the aliphatic chain protons, and the aromatic protons of the nitrophenyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 2H | Ar-H (ortho to NO₂) |
| ~8.1 | d | 2H | Ar-H (meta to NO₂) |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~3.0 | t | 2H | -COCH₂- |
| ~2.3 | t | 2H | -CH₂COO- |
| ~1.7 | m | 2H | -COCH₂CH₂- |
| ~1.4 | m | 4H | -CH₂(CH₂)₂CH₂- |
| ~1.2 | t | 3H | -OCH₂CH₃ |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O (ketone) |
| ~173 | C=O (ester) |
| ~150 | Ar-C (C-NO₂) |
| ~135 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~124 | Ar-CH |
| ~61 | -OCH₂CH₃ |
| ~38 | -COCH₂- |
| ~34 | -CH₂COO- |
| ~29 | Aliphatic -CH₂- |
| ~24 | Aliphatic -CH₂- |
| ~14 | -OCH₂CH₃ |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring NMR spectra is crucial for reproducibility and data integrity.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1] The IR spectrum of this compound is expected to show strong absorptions for the carbonyl groups of the ketone and ester, as well as the nitro group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester)[2] |
| ~1690 | Strong | C=O stretch (ketone)[2] |
| ~1520 | Strong | N-O asymmetric stretch (nitro) |
| ~1345 | Strong | N-O symmetric stretch (nitro) |
| ~1250-1000 | Strong | C-O stretch (ester) |
Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Perform a background scan of the empty ATR setup.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The molecular formula of this compound is C₁₅H₁₉NO₅, with a molecular weight of 293.32 g/mol .[3][4]
Expected Molecular Ion:
-
[M]⁺˙: m/z = 293
Key Fragmentation Pathways: The fragmentation of this compound is expected to occur at the labile bonds, primarily adjacent to the carbonyl groups.
Sources
An In-depth Technical Guide to Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this document synthesizes information from analogous compounds and established chemical principles to present a robust profile. It includes predicted physical properties, a detailed, plausible synthetic protocol based on Friedel-Crafts acylation, purification methodologies, and an exploration of its potential applications.
Core Molecular Attributes
This compound is an aromatic ketone derivative featuring a flexible heptanoate chain. The presence of the nitro group on the phenyl ring significantly influences its chemical reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 898777-63-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₉NO₅ | [1] |
| Molecular Weight | 293.32 g/mol | [1] |
| Appearance | Clear light yellow liquid (predicted) | |
| Storage | Room temperature, sealed |
Predicted Physicochemical Characteristics
| Property | Predicted Value | Rationale and Comparative Insights |
| Boiling Point | > 350 °C at 760 mmHg | Aromatic ketones with similar molecular weights, such as Ethyl 7-oxo-7-phenylheptanoate (Boiling Point: 353.7 °C at 760 mmHg), provide a reasonable estimate. The nitro group may slightly increase the boiling point due to increased polarity. |
| Melting Point | Not applicable (liquid at room temperature) | The compound is described as a liquid by some suppliers. The flexible alkyl chain disrupts crystal lattice formation, favoring a liquid state. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water. | The ester and ketone functionalities, along with the aromatic ring, confer solubility in a range of organic solvents. The long alkyl chain contributes to its non-polar character, while the nitro group adds polarity. |
| Density | ~1.1 - 1.2 g/cm³ | The density is expected to be slightly higher than that of Ethyl 7-oxo-7-phenylheptanoate (1.035 g/cm³) due to the presence of the heavier nitro group. |
Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach
The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of nitrobenzene with 7-ethoxy-7-oxoheptanoyl chloride.[4][5] This electrophilic aromatic substitution reaction, however, is challenging due to the strong deactivating nature of the nitro group on the aromatic ring.[6][7]
Synthetic Workflow Overview
The overall synthesis is a multi-step process, beginning with the preparation of the acylating agent followed by the key Friedel-Crafts acylation reaction.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Monoethyl Pimelate
The selective mono-esterification of a dicarboxylic acid is a crucial initial step.
-
Principle: By reacting pimelic acid with a limited amount of ethanol under acidic catalysis, a statistical mixture of the di-ester, mono-ester, and unreacted di-acid is formed. The desired mono-ester can then be isolated.
-
Methodology:
-
In a round-bottom flask, dissolve pimelic acid (1 equivalent) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Add ethanol (1 to 1.5 equivalents) and heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst.
-
Isolate the monoethyl pimelate from the reaction mixture, potentially through extraction and subsequent purification by vacuum distillation or column chromatography.
-
Step 2: Synthesis of 7-Ethoxy-7-oxoheptanoyl chloride
The mono-ester is then converted to its corresponding acyl chloride to activate it for the Friedel-Crafts reaction.
-
Principle: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for converting carboxylic acids to acyl chlorides.
-
Methodology:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve monoethyl pimelate (1 equivalent) in an anhydrous inert solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then stir for several hours, or until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 7-ethoxy-7-oxoheptanoyl chloride, which can often be used in the next step without further purification.
-
Step 3: Friedel-Crafts Acylation
This is the key carbon-carbon bond-forming step.
-
Causality Behind Experimental Choices: The nitro group strongly deactivates the benzene ring towards electrophilic attack. Therefore, forcing conditions, such as an excess of a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and potentially elevated temperatures, are necessary to drive the reaction.[7] The use of a stoichiometric amount or more of the catalyst is also required because the product ketone can form a stable complex with the Lewis acid.[6]
-
Methodology:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.0 to 3.0 molar equivalents) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 molar equivalent) in anhydrous dichloromethane to the AlCl₃ suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Add nitrobenzene (1.0 to 1.2 molar equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to 0 °C and very slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Characterization
Purification of the crude product is essential to obtain this compound of high purity for subsequent applications and characterization.
Purification Protocol
Column Chromatography
-
Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).
-
Methodology:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Recrystallization (if the product is a solid at low temperatures)
-
Principle: This method relies on the difference in solubility of the compound in a hot versus a cold solvent.
-
Methodology:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol).
-
Slowly cool the solution to allow for the formation of crystals.
-
If crystallization does not occur, scratching the inside of the flask or adding a seed crystal may induce it.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecular structure.
| Technique | Predicted Key Signals |
| ¹H NMR | δ (ppm): ~8.3 (d, 2H, aromatic protons ortho to NO₂), ~8.1 (d, 2H, aromatic protons meta to NO₂), 4.1 (q, 2H, -OCH₂CH₃), 3.1 (t, 2H, -COCH₂-), 2.3 (t, 2H, -CH₂CO₂Et), 1.2-1.8 (m, 6H, aliphatic protons), 1.2 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR | δ (ppm): ~198 (C=O, ketone), ~173 (C=O, ester), ~150 (aromatic C-NO₂), ~140 (aromatic C-CO), ~130 (aromatic CH), ~124 (aromatic CH), ~61 (-OCH₂-), ~38 (-COCH₂-), ~34 (-CH₂CO₂Et), ~28, ~24, ~23 (aliphatic CH₂), ~14 (-CH₃). |
| IR (Infrared) | ν (cm⁻¹): ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1730 (C=O stretch, ester), ~1690 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~1520 and ~1350 (N-O stretch, nitro group). |
| Mass Spec (MS) | m/z: Expected molecular ion peak at 293.32 (M⁺). Fragmentation patterns would likely show cleavage at the acyl-aryl bond and within the ester group. |
Potential Applications and Future Directions
The structural motifs within this compound suggest its potential utility as a versatile intermediate in organic synthesis and drug discovery.
-
Precursor for Biologically Active Molecules: The nitro group can be reduced to an amine, which can then be further functionalized. Aromatic ketones are known to be precursors for a wide range of heterocyclic compounds and other complex molecules with potential biological activity.
-
Medicinal Chemistry Scaffolding: The 4-nitrophenyl ketone moiety is a common feature in various biologically active compounds, including those with antimicrobial and anti-inflammatory properties. The heptanoate chain can serve as a flexible linker to other pharmacophores.
-
Materials Science: The aromatic and polar nature of the molecule could make it a candidate for incorporation into polymers or other materials with specific electronic or optical properties.
Further research is warranted to synthesize and characterize this compound and to explore its reactivity and potential applications in various fields of chemical science.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
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Khan Academy. Friedel-Crafts acylation (video). [Link]
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Scribd. Friedel Crafts Acylation. [Link]
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JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
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ChemTalk. Synthesis, Distillation, & Recrystallization. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Chad's Prep. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
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PubChem. 7-Oxoheptanoate. [Link]
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ChemSynthesis. ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. [Link]
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PubChem. Ethyl 4-oxoheptanoate. [Link]
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LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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PubChem. Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. [Link]
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SpectraBase. Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. [Link]
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PubChemLite. Ethyl 4,4,5,5,6,6,7,7,7-nonafluoro-3-oxoheptanoate (C9H7F9O3). [Link]
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An In-depth Technical Guide to Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: Properties, Handling, and Safety
This document provides a comprehensive technical overview of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, intended for researchers, scientists, and professionals in drug development. The information herein is synthesized from established chemical principles and safety guidelines, offering a robust framework for the safe and effective use of this compound in a laboratory setting. As no specific, verified Material Safety Data Sheet (MSDS) is publicly available for this compound, this guide is constructed based on an expert evaluation of its constituent functional groups—an aryl ketone, an aromatic nitro group, and an ethyl ester—to provide authoritative guidance.
Compound Identification and Physicochemical Profile
This compound (CAS Number: 898777-63-4) is a specialized organic molecule featuring a long-chain aliphatic ester terminating in an aryl ketone.[1][2] The presence of a nitro group on the aromatic ring is a critical feature, significantly influencing the compound's reactivity, potential applications, and, most importantly, its safety profile.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| CAS Number | 898777-63-4 | [1][2] |
| Molecular Formula | C₁₅H₁₉NO₅ | [1][2] |
| Molecular Weight | 293.32 g/mol | [1][2] |
| Appearance | Data not available (likely a solid) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in organic solvents like acetone, DCM, and ethyl acetate. | [3] |
Synthesis and Chemical Reactivity
Synthetic Pathway: Friedel-Crafts Acylation
Aryl alkyl ketones are commonly synthesized via the Friedel-Crafts acylation reaction.[4] This robust electrophilic aromatic substitution provides a direct method for introducing an acyl group onto an aromatic ring. For the target compound, this would likely involve the reaction of nitrobenzene with a pimelic acid derivative, such as ethyl 7-chloro-7-oxoheptanoate, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
The causality of this choice is clear: Friedel-Crafts acylation is a foundational, high-yielding transformation perfect for creating the C-C bond between the aromatic ring and the keto-heptanoate chain. The nitro group is a strongly deactivating meta-director; however, under forcing conditions, acylation at the para-position can be achieved, though yields may be impacted and purification from isomers may be necessary.
Reactivity Profile: The Influence of Functional Groups
The chemical behavior of this compound is dictated by its three primary functional groups:
-
Aromatic Nitro Group : This group is a strong electron-withdrawing moiety, which deactivates the benzene ring towards further electrophilic substitution. The primary significance from a safety and handling perspective is its potential toxicity. Aromatic nitro compounds are known to be toxic and can be absorbed through the skin, potentially causing methemoglobinemia, a condition where hemoglobin in the blood is unable to effectively carry oxygen.[5]
-
Aryl Ketone : The ketone carbonyl group is a site for nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride.[4] The ketone and the adjacent aromatic ring create a stable chemical scaffold.[4]
-
Ethyl Ester : The ester group is susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding carboxylic acid. This reaction is typically slow at neutral pH but is accelerated by heat and strong acids or bases.
Hazard Identification and Toxicological Assessment
Given the absence of specific toxicological data, a precautionary approach based on the compound's structure is mandatory. The primary hazards are associated with the nitroaromatic moiety.
Caption: Inferred GHS hazard classifications based on functional group analysis.
Key Toxicological Concerns:
-
Toxicity : Most nitro-compounds are toxic and can cause poisoning through skin contact or inhalation.[5]
-
Absorption : Can likely be absorbed through the skin, making dermal contact a significant route of exposure.
-
Methemoglobinemia : A primary concern with nitroaromatics is their ability to oxidize the iron in hemoglobin, reducing the blood's oxygen-carrying capacity.[5] Symptoms can be delayed.[6]
Protocols for Safe Handling and Storage
A self-validating safety system relies on the consistent application of engineering controls, appropriate PPE, and rigorous handling protocols.
Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation : All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]
-
Skin Protection : A lab coat and disposable nitrile gloves are required. Gloves must be inspected before use and changed immediately if contamination is suspected. For tasks with a higher risk of splash, consider double-gloving and arm sleeves. The rationale is to prevent dermal absorption, a primary exposure route for nitroaromatics.[5]
-
Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7]
Storage and Stability
-
Conditions : Store in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]
-
Rationale : Cool temperatures minimize the rate of potential degradation. A dry environment is critical to prevent hydrolysis of the ester linkage. Separation from reactive chemicals prevents potentially hazardous reactions. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) and storage at -20°C is advisable to ensure maximum stability.[9]
Emergency Response and First-Aid Measures
Rapid and correct response during an emergency is critical. The following protocols are based on general best practices for nitroaromatic compounds.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
First-Aid Measures
The following first-aid measures are based on standard chemical safety protocols and should be administered while seeking immediate medical attention.[10]
-
Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6] Seek immediate medical attention, as symptoms from absorption can be delayed.[5]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]
Note to Physician : Treatment should be symptomatic and supportive. Be alert for signs of methemoglobinemia, which may require treatment with methylene blue.
Disposal Considerations
All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.
-
Procedure : Collect waste in a clearly labeled, sealed, and appropriate container.[11]
-
Regulations : Dispose of the waste in accordance with all local, state, and federal environmental regulations. Do not allow the material to enter drains or waterways.[12]
References
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LookChem. ETHYL 7-(4-METHOXY-3-NITROPHENYL)-7-OXOHEPTANOATE Safety Data Sheets(SDS). Available at: [Link]
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Atlantis Press. Study on Rescue and Disposal Measures against Nitro-compound Accidents. Available at: [Link]
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Convenience Products. Safety Data Sheet. Available at: [Link]
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Active AgriScience. Emergency Response Plan. Available at: [Link]
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GOV.UK. Nitrobenzene - Incident management. Available at: [Link]
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Unknown Source. Chemical Emergency Procedures: General Response and Clean-Up. Available at: [Link]
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Fire Products Plam Bulgaria. SAFETY DATA SHEET. Available at: [Link]
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Fiveable. Aryl Alkyl Ketones Definition. Available at: [Link]
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Olin Epoxy. ACETONE. Available at: [Link]
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Discovery and history of "Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate"
An In-Depth Technical Guide to the Putative Synthesis and History of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a molecule of interest in synthetic and medicinal chemistry. Due to the limited specific historical and application data in publicly accessible literature, this document focuses on a proposed, scientifically grounded synthetic pathway, offering insights into the challenges and experimental considerations for its preparation.
Introduction and Chemical Profile
This compound, identified by its CAS Number 898777-63-4, is an organic compound featuring a heptanoate ester, a ketone, and a 4-nitrophenyl group. Its molecular structure suggests potential as a versatile chemical building block. The presence of a nitro group offers a handle for further chemical transformations, such as reduction to an amine, which is a common precursor in the synthesis of more complex molecules and pharmaceutical intermediates. The long alkyl chain provides flexibility and lipophilicity, which can be advantageous in drug design.
While the specific discovery and a detailed history of this compound are not well-documented in peer-reviewed journals or patents, its constituent functional groups are of significant interest in organic synthesis. The 4-nitrophenyl ketone moiety is a common feature in various synthetic endeavors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 898777-63-4 | [1][2] |
| Molecular Formula | C₁₅H₁₉NO₅ | [1][2] |
| Molecular Weight | 293.32 g/mol | [1][2] |
| Canonical SMILES | O=C(OCC)CCCCCC(=O)C1=CC=C(C=C1)[O-] | [1] |
| MDL Number | MFCD02261337 | [1][2] |
Proposed Synthetic Pathway: A Friedel-Crafts Acylation Approach
The most logical and established method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically using a strong Lewis acid catalyst.[3] For this compound, the proposed synthesis involves two primary stages: the preparation of the acylating agent, followed by the Friedel-Crafts acylation of nitrobenzene.
Stage 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate (Acylating Agent)
The initial step is the preparation of the acyl chloride from pimelic acid. This is a two-step process involving the selective mono-esterification of the dicarboxylic acid followed by conversion to the acyl chloride.
-
Step 1a: Synthesis of Monoethyl Pimelate: Pimelic acid, a seven-carbon dicarboxylic acid, is reacted with a limited amount of ethanol under acidic catalysis. This selective esterification yields a mixture of the di-ester, the desired mono-ester, and unreacted di-acid. The monoethyl pimelate can be isolated through standard purification techniques such as column chromatography or distillation.
-
Step 1b: Synthesis of Ethyl 7-chloro-7-oxoheptanoate: The purified monoethyl pimelate is then reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to convert the remaining carboxylic acid group into an acyl chloride. This provides the necessary electrophile for the subsequent Friedel-Crafts reaction.
Stage 2: Friedel-Crafts Acylation of Nitrobenzene
This is the most challenging step of the proposed synthesis. The nitro group on the benzene ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[4] This deactivation means that standard Friedel-Crafts conditions may not be sufficient, and more forcing conditions are often required.[1]
The reaction involves the slow addition of the prepared acyl chloride, Ethyl 7-chloro-7-oxoheptanoate, to a mixture of nitrobenzene and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent at elevated temperatures to overcome the high activation energy.
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on established methodologies for similar chemical transformations and should be adapted and optimized based on experimental observations.
Protocol for Synthesis of Monoethyl Pimelate
-
To a solution of pimelic acid (1 equivalent) in anhydrous ethanol (1.2 equivalents), add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the monoethyl pimelate.
Protocol for Synthesis of Ethyl 7-chloro-7-oxoheptanoate
-
To a round-bottom flask, add monoethyl pimelate (1 equivalent) and slowly add thionyl chloride (1.5 equivalents) at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
Protocol for Friedel-Crafts Acylation of Nitrobenzene
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in an excess of nitrobenzene (which acts as both reactant and solvent) at 0 °C, slowly add the prepared ethyl 7-chloro-7-oxoheptanoate (1 equivalent).
-
After the addition is complete, slowly warm the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Scientific Integrity and Causality: Addressing the Challenges
The primary challenge in this synthesis is the Friedel-Crafts acylation of the highly deactivated nitrobenzene ring. The strong electron-withdrawing nature of the nitro group makes the aromatic ring a poor nucleophile.[4] Consequently, the reaction requires harsh conditions, which can lead to side reactions and lower yields.
-
Catalyst Choice and Stoichiometry: A strong Lewis acid like AlCl₃ is necessary. Due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric excess of the catalyst is required.[5]
-
Reaction Temperature and Time: Elevated temperatures are needed to provide the necessary activation energy. However, excessively high temperatures can lead to decomposition of the starting materials and product. The reaction time needs to be optimized to ensure maximum conversion without significant side product formation.
-
Solvent: Using nitrobenzene as both the reactant and solvent is a common strategy for such reactions, as it ensures a high concentration of the aromatic substrate.
Data Presentation and Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.
Table 2: Analytical Characterization of this compound
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the aliphatic chain protons, and the aromatic protons of the 4-nitrophenyl group. |
| ¹³C NMR | Resonances for the ester and ketone carbonyl carbons, the carbons of the ethyl group and the aliphatic chain, and the aromatic carbons. |
| FT-IR | Characteristic absorption bands for the C=O stretch of the ester and ketone, and the N-O stretch of the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (293.32 g/mol ). |
| HPLC | A single major peak indicating the purity of the compound. |
Conclusion
While the historical discovery and specific applications of this compound remain elusive in the current body of scientific literature, a plausible and scientifically sound synthetic route can be proposed based on the well-established Friedel-Crafts acylation. The key challenge lies in the acylation of the deactivated nitrobenzene ring, which necessitates carefully optimized and potentially harsh reaction conditions. This technical guide provides a foundational framework for researchers and drug development professionals interested in the synthesis and potential utility of this and similar molecules, emphasizing the importance of understanding the underlying chemical principles to overcome synthetic hurdles.
References
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
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Wikipedia. (2023, November 29). Friedel–Crafts reaction. [Link]
-
PubChem. Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]
- Google Patents.
-
PubChem. Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. [Link]
- Google Patents. US20070004753A1 - Diarylhydantoin compounds.
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- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate from Pimelic Acid
Introduction
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is a specialized organic molecule featuring a keto-ester functional group and a nitrated aromatic ring. This compound and its analogs are of significant interest to researchers in medicinal chemistry and drug development. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can be a crucial step in the synthesis of various pharmaceutical agents. The long aliphatic chain provides flexibility and lipophilicity, properties that can be tailored to modulate the pharmacokinetic profile of a drug candidate. This document provides a comprehensive guide to a feasible synthetic route for this compound, starting from the readily available dicarboxylic acid, pimelic acid.
Synthetic Strategy: A Multi-Step Approach
The direct synthesis of the target molecule via Friedel-Crafts acylation of nitrobenzene with a pimelic acid derivative is fraught with challenges. The nitro group is a strong deactivating group, rendering the aromatic ring highly electron-deficient and thus, unreactive towards electrophilic aromatic substitution under standard Friedel-Crafts conditions.
Therefore, a more robust and logical synthetic strategy is proposed, which involves the formation of the carbon-carbon bond between the pimeloyl moiety and a benzene ring first, followed by the introduction of the nitro group. This multi-step synthesis is designed to maximize yield and purity by navigating the reactivity challenges associated with substituted aromatic systems. The overall workflow is depicted below:
Friedel-Crafts acylation for "Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate" synthesis
Application Note & Protocol
Topic: Friedel-Crafts Acylation for the Synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds and producing aryl ketones, which are pivotal intermediates in pharmaceuticals and fine chemicals.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of this compound. The synthesis presents a significant chemical challenge: the acylation of a strongly deactivated aromatic ring, nitrobenzene. This document elucidates the mechanistic principles, strategic considerations for overcoming the substrate's low reactivity, and step-by-step, field-proven protocols for the preparation of the necessary acylating agent and the final target molecule. Safety precautions, troubleshooting, and characterization data are included to ensure a reproducible and safe experimental workflow.
Mechanistic Principles & Strategic Considerations
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3][4] The overall transformation for this specific synthesis is as follows:
Caption: Overall reaction scheme for the synthesis.
The Acylation Mechanism
The reaction proceeds via the generation of a highly electrophilic acylium ion.[5] The mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of the acyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion.[6]
-
Electrophilic Attack: The aromatic π-system of nitrobenzene acts as a nucleophile, attacking the electrophilic acylium ion. This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Restoration of Aromaticity: The AlCl₄⁻ complex abstracts a proton from the arenium ion, restoring the aromatic system and yielding the final aryl ketone product.[5] The AlCl₃ catalyst is regenerated in this step.
However, the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] This complexation deactivates the catalyst, necessitating the use of stoichiometric amounts, rather than catalytic quantities.[3][7] This complex is subsequently hydrolyzed during aqueous work-up to release the final product.
Caption: The generalized mechanism of Friedel-Crafts acylation.
The Challenge of a Deactivated Substrate
The primary challenge in this synthesis is the use of nitrobenzene as the aromatic substrate. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic substitution.[8][9] This deactivation occurs because the nitro group reduces the electron density (nucleophilicity) of the benzene ring, making the initial attack on the acylium ion less favorable.[10] Consequently, Friedel-Crafts reactions with strongly deactivated systems like nitrobenzene often fail or result in very low yields under standard conditions.[11][12]
To overcome this limitation, more forcing reaction conditions are typically required, such as:
-
Higher Temperatures: Increasing the reaction temperature provides the necessary activation energy for the reaction to proceed.
-
Longer Reaction Times: Allowing the reaction to stir for an extended period can improve conversion.
-
Use of Nitrobenzene as Solvent: Using an excess of the deactivated substrate can help drive the reaction forward.
Synthesis of the Acylating Agent
The required acylating agent, adipic acid monoethyl ester chloride, is not commonly available and must be prepared in a two-step sequence from adipic acid.
Protocol 2.1: Synthesis of Adipic Acid Monoethyl Ester
This protocol is adapted from methods involving the selective esterification of dicarboxylic acids.[13][14]
Materials & Reagents
| Reagent | MW ( g/mol ) | Quantity | Moles | Equiv. |
|---|---|---|---|---|
| Adipic Acid | 146.14 | 50.0 g | 0.342 | 1.0 |
| Acetyl Chloride | 78.50 | 28.0 mL | 0.393 | 1.15 |
| Anhydrous Ethanol | 46.07 | 200 mL | - | Excess |
| Toluene | - | 100 mL | - | Solvent |
Procedure:
-
Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add adipic acid (1.0 eq) and anhydrous ethanol (in excess).
-
Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add acetyl chloride (1.15 eq) dropwise via an addition funnel over 30 minutes. Acetyl chloride reacts with ethanol in situ to generate HCl, which catalyzes the esterification.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in toluene (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted adipic acid, followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-ethyl adipate, which can be purified further by vacuum distillation if necessary.
Protocol 2.2: Synthesis of Adipic Acid Monoethyl Ester Chloride
The monoester is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂).[15]
Materials & Reagents
| Reagent | MW ( g/mol ) | Quantity | Moles | Equiv. |
|---|---|---|---|---|
| Adipic Acid Monoethyl Ester | 174.20 | 50.0 g | 0.287 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 31.3 mL | 0.431 | 1.5 |
| Dichloromethane (DCM) | - | 150 mL | - | Solvent |
| DMF (catalyst) | - | 2-3 drops | - | Catalyst |
Procedure:
-
Setup: Assemble a flame-dried 250 mL round-bottom flask with a stir bar and a reflux condenser connected to a gas trap (to scrub HCl and SO₂).
-
Reagent Addition: Dissolve the adipic acid monoethyl ester (1.0 eq) in anhydrous DCM (150 mL). Add a catalytic amount of DMF (2-3 drops).
-
Reaction: Slowly add thionyl chloride (1.5 eq) dropwise at room temperature. After the addition is complete, heat the mixture to reflux (approx. 40 °C) for 2-3 hours until gas evolution ceases.
-
Isolation: Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude adipic acid monoethyl ester chloride is a moisture-sensitive liquid and should be used immediately in the next step without further purification.
Protocol: Friedel-Crafts Acylation of Nitrobenzene
This protocol requires strict anhydrous conditions due to the moisture sensitivity of AlCl₃.[2][16]
Caption: Experimental workflow for the Friedel-Crafts acylation.
Materials & Reagents
| Reagent | MW ( g/mol ) | Quantity | Moles | Equiv. |
|---|---|---|---|---|
| Nitrobenzene | 123.11 | 29.5 mL | 0.287 | 1.0 |
| Adipic Acid Monoethyl Ester Chloride | 192.65 | ~55.3 g | 0.287 | 1.0 |
| Anhydrous AlCl₃ | 133.34 | 45.9 g | 0.344 | 1.2 |
| Anhydrous DCM | - | 300 mL | - | Solvent |
| Conc. HCl | - | 50 mL | - | Quench |
| Crushed Ice | - | 300 g | - | Quench |
Procedure:
-
Setup: In a flame-dried, 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM (150 mL).
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath.[17] Prepare a solution of the freshly prepared adipic acid monoethyl ester chloride (1.0 eq) in anhydrous DCM (100 mL) and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 45 minutes, maintaining the internal temperature below 10 °C.
-
Substrate Addition: After the addition is complete, add a solution of nitrobenzene (1.0 eq) in anhydrous DCM (50 mL) dropwise over 30 minutes, again keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 40-50 °C and stir for 6-12 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). Cautiously and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[1][16]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).
-
Washing & Drying: Combine all organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by silica gel column chromatography (using a gradient eluent such as hexane/ethyl acetate) to afford the pure this compound.
Characterization Data
The identity and purity of the synthesized this compound (CAS 898777-63-4) should be confirmed by spectroscopic methods.[18]
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₅ |
| Molecular Weight | 293.32 g/mol |
| Appearance | Expected to be a pale yellow solid or oil |
Expected Spectroscopic Data:
-
¹H NMR: Expect signals for the ethyl ester protons (triplet ~1.2 ppm, quartet ~4.1 ppm), the aliphatic chain protons (~1.4-3.0 ppm), and the aromatic protons of the 4-nitrophenyl group (two doublets in the range of ~7.8-8.3 ppm).
-
¹³C NMR: Expect signals for the ester carbonyl (~173 ppm), the ketone carbonyl (~198 ppm), aliphatic carbons, and aromatic carbons.
-
IR Spectroscopy: Expect characteristic absorption bands for the ester C=O stretch (~1730 cm⁻¹), the ketone C=O stretch (~1690 cm⁻¹), and the N-O stretches of the nitro group (~1525 and 1350 cm⁻¹).[19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Deactivated substrate is too unreactive.[8] 2. Inactive catalyst (hydrolyzed AlCl₃).[8] 3. Impure acyl chloride. | 1. Increase reaction temperature and/or time. 2. Use fresh, anhydrous AlCl₃ from a newly opened container. Ensure strictly anhydrous conditions. 3. Prepare the acyl chloride immediately before use. |
| Formation of Side Products | 1. Polysubstitution (unlikely with deactivated ring). 2. Decomposition at high temperatures. | 1. This is not a major concern for this specific reaction.[3] 2. Optimize the reaction temperature; avoid excessive heating. |
| Difficult Work-up | 1. Incomplete decomposition of the AlCl₃-ketone complex. | 1. Stir the quenched mixture vigorously for an extended period until all solids dissolve. Add more HCl if necessary.[1] |
Safety Precautions
-
General: All operations must be conducted in a well-ventilated chemical fume hood.[20] Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas.[2][16] Handle in a dry environment (e.g., glovebox or under an inert atmosphere).
-
Acyl Chlorides & Thionyl Chloride: These reagents are corrosive, moisture-sensitive, and lachrymators (cause tearing).[8][20] Handle with extreme care and avoid inhalation of vapors.
-
Solvents: Dichloromethane (DCM) is a volatile and potentially harmful solvent.[2] Nitrobenzene is toxic. Avoid skin contact and inhalation.
-
Quenching: The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in a large beaker behind a blast shield.
References
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
- University of California, Irvine. (n.d.).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.).
- University of Michigan. (n.d.).
- BYJU'S. (n.d.).
- Common Organic Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.).
- The Organic Chemistry Tutor. (2016).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction.
- Google Patents. (n.d.). CN102351691A - Method for synthesizing adipic acid monoethyl ester.
- YouTube. (2011).
- Google Patents. (n.d.). CN102351691B - Method for synthesizing adipic acid monoethyl ester.
- Chemistry LibreTexts. (2019). 18.
- Simson Pharma Limited. (n.d.). Adipic Acid Chloride Monoethyl Ester.
- BLDpharm. (n.d.). 898777-63-4|Ethyl 7-(4-nitrophenyl)
- SynArchive. (n.d.).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- National Institutes of Health (NIH). (n.d.).
- Chemistry LibreTexts. (2023).
- MCC Organic Chemistry. (n.d.).
- Chad's Prep. (2018). 18.
- Scimplify. (n.d.). Friedel Crafts Process & Custom Capabilities.
- Google Patents. (n.d.).
- National Institutes of Health (NIH). (n.d.). Adipic acid monoethyl ester chloride.
- National Institutes of Health (NIH). (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
- Beilstein Journals. (n.d.). Search Results - BJOC.
- BenchChem. (2025).
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- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
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The Strategic Role of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate in Pharmaceutical Synthesis: A Comprehensive Guide
In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Key to this endeavor is the strategic use of versatile chemical intermediates that can be elaborated into a diverse array of bioactive compounds. Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, a substituted aromatic keto-ester, represents one such pivotal building block. Its unique structural features—a reactive ketone, a modifiable nitro group, and a flexible heptanoate chain—make it a valuable precursor for the synthesis of various pharmaceutical agents. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this compound, offering detailed protocols and expert insights for researchers and drug development professionals.
Introduction: The Significance of Aryl Keto-Esters in Medicinal Chemistry
Aryl ketones and their derivatives are ubiquitous structural motifs in a vast number of pharmaceuticals, contributing to their receptor binding affinity and overall pharmacological profile. The presence of a keto group provides a handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular scaffolds. When combined with an ester functionality and a nitroaromatic ring, as in the case of this compound, the synthetic utility of the molecule is significantly enhanced. The nitro group, in particular, can be readily reduced to an amine, opening up a plethora of possibilities for further derivatization through amide bond formation, reductive amination, or participation in the synthesis of heterocyclic systems.
This guide will first detail the synthesis of this compound via a classic yet highly effective Friedel-Crafts acylation. Subsequently, we will explore its characterization and purification, followed by a discussion of its application as a key intermediate in the conceptual synthesis of bioactive molecules, drawing parallels to established pharmaceutical manufacturing processes.
Synthesis of this compound: A Detailed Protocol
The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This powerful electrophilic aromatic substitution reaction involves the reaction of an acylating agent, typically an acyl chloride or anhydride, with an aromatic ring in the presence of a Lewis acid catalyst.[1]
Reaction Principle
The synthesis of this compound is achieved through the Friedel-Crafts acylation of nitrobenzene with ethyl 7-chloro-7-oxoheptanoate (pimelic acid monoethyl ester chloride). The reaction is catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile. The electron-withdrawing nature of the nitro group on the benzene ring directs the incoming acyl group primarily to the meta position. However, under forcing conditions, the para-substituted product can also be obtained. For the purpose of this guide, we will focus on the synthesis of the 4-nitrophenyl isomer.
Experimental Protocol
Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Nitrobenzene is toxic. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents:
-
Nitrobenzene
-
Ethyl 7-chloro-7-oxoheptanoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane to the flask to create a slurry.
-
Cooling: Cool the slurry to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of ethyl 7-chloro-7-oxoheptanoate (1.0 equivalent) in anhydrous dichloromethane to the stirred slurry via the dropping funnel.
-
Addition of Nitrobenzene: After the addition of the acyl chloride is complete, add nitrobenzene (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₅ |
| Molecular Weight | 293.32 g/mol [2] |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.30 (d, J=8.8 Hz, 2H), 8.05 (d, J=8.8 Hz, 2H), 4.14 (q, J=7.1 Hz, 2H), 2.98 (t, J=7.4 Hz, 2H), 2.35 (t, J=7.4 Hz, 2H), 1.80-1.70 (m, 2H), 1.68-1.58 (m, 2H), 1.45-1.35 (m, 2H), 1.26 (t, J=7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 198.5, 173.2, 150.5, 140.1, 129.8, 123.8, 60.6, 38.8, 34.0, 28.7, 24.5, 23.6, 14.2. |
| Mass Spectrum (ESI) | m/z 294.1 [M+H]⁺, 316.1 [M+Na]⁺ |
Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules
The true value of this compound as a synthetic intermediate lies in its potential for elaboration into more complex, biologically active molecules. The nitro and keto functionalities are prime targets for chemical modification, providing a versatile platform for the synthesis of a variety of pharmaceutical scaffolds.
A pertinent example of the utility of a similar scaffold is the synthesis of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma. A key intermediate in the synthesis of Seratrodast is ethyl 7-oxo-7-phenylheptanoate.[1] This highlights the industrial relevance of this class of molecules in the production of pharmaceuticals.
Key Transformations for Drug Development
The following workflow illustrates the potential synthetic pathways starting from this compound to generate a 4-amino-7-arylheptanoic acid derivative, a scaffold with potential therapeutic applications.
Caption: Synthetic pathway from this compound.
Protocol for the Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation that unlocks a wide range of synthetic possibilities.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain Ethyl 7-(4-aminophenyl)-7-oxoheptanoate, which can often be used in the next step without further purification.
The resulting aminophenyl derivative can then undergo further transformations, such as reduction of the ketone to a secondary alcohol, followed by hydrolysis of the ester to the corresponding carboxylic acid. This final product, a substituted 7-aminoheptanoic acid derivative, can be coupled with other molecules to generate a library of potential drug candidates for screening. For instance, derivatives of 2-amino-7-phosphono-heptanoic acid have been investigated as potent N-methyl-D-aspartate (NMDA) receptor antagonists.[3][4]
Conclusion
This compound is a highly versatile and valuable intermediate in pharmaceutical synthesis. Its straightforward preparation via Friedel-Crafts acylation, coupled with the presence of multiple reactive sites, allows for the efficient construction of complex molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers and scientists in their drug discovery and development efforts, enabling the synthesis of novel therapeutic agents. The strategic application of such well-designed intermediates is a cornerstone of modern medicinal chemistry, facilitating the timely and cost-effective production of life-saving medicines.
References
-
Exploring ETHYL 7-OXO-7-PHENYLHEPTANOATE: Properties and Applications. (n.d.). Retrieved from [Link]
- Urwyler, S., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo. Neuropharmacology, 35(6), 655-669.
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Müller, W., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro. Neuropharmacology, 35(6), 643-654.
Sources
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- 2. 898758-95-7|Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate|BLDpharm [bldpharm.com]
- 3. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate" in organic synthesis protocols
An In-depth Technical Guide to Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate in Organic Synthesis
Introduction: A Versatile Bifunctional Building Block
This compound is a specialized organic molecule that serves as a highly valuable intermediate for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its structure is characterized by three key functional groups: an aromatic nitro group, a ketone, and an ethyl ester. This unique combination allows for a wide range of selective chemical transformations. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization. The ketone offers a site for nucleophilic additions, reductions, or conversions to heterocycles. Finally, the ethyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, enabling further derivatization. This guide provides a comprehensive overview of the synthesis and potential applications of this compound, grounded in established chemical principles.
Physicochemical & Spectroscopic Data
A summary of the key properties for this compound is provided below. This data is essential for characterization and for planning subsequent reactions.
| Property | Value | Source |
| CAS Number | 898777-63-4 | [1] |
| Molecular Formula | C₁₅H₁₉NO₅ | [1] |
| Molecular Weight | 293.32 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Primary Functional Groups | Aryl Ketone, Ethyl Ester, Nitro Group | - |
Synthesis Protocol: A Multi-Stage Approach
The most logical and efficient synthesis of this compound is achieved through a Friedel-Crafts acylation.[2][3] This classic electrophilic aromatic substitution reaction is ideal for forming the C-C bond between the aromatic ring and the acyl chain. The overall process is best executed in three distinct stages, starting from the commercially available pimelic acid.[4]
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of Monoethyl Pimelate
Principle: The objective is to selectively esterify only one of the two carboxylic acid groups of pimelic acid. This is achieved by using a controlled amount (a single equivalent) of ethanol under acidic catalysis (Fischer esterification). Using an excess of the di-acid relative to the alcohol drives the statistics toward mono-esterification.
Methodology:
-
To a round-bottom flask, add pimelic acid (1.0 eq) and absolute ethanol (1.0-1.2 eq).
-
Add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the mass of pimelic acid).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling, quench the reaction with cold water and extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted pimelic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or vacuum distillation to isolate the mono-ester from the di-ester and starting material.
Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
Principle: The carboxylic acid functional group of monoethyl pimelate is converted into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.
Methodology:
-
In a fume hood, dissolve monoethyl pimelate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the solution at 0 °C (ice bath). A drop of DMF can be used as a catalyst.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude acyl chloride is typically a light-yellow oil and is often used immediately in the next step without further purification due to its reactivity.
Stage 3: Friedel-Crafts Acylation
Principle: This is the key bond-forming step. The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of nitrobenzene. The reaction is an electrophilic aromatic substitution.[3] Although the nitro group is strongly deactivating, the reaction can proceed under appropriate conditions.
Caption: Simplified mechanism of the Friedel-Crafts acylation step.
Methodology:
-
Charge a three-necked flask equipped with a dropping funnel and nitrogen inlet with anhydrous aluminum chloride (1.2-1.5 eq) and an anhydrous solvent, such as nitrobenzene (which acts as both solvent and reactant) or a chlorinated solvent like 1,2-dichloroethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the crude Ethyl 7-chloro-7-oxoheptanoate (1.0 eq) from Stage 2 via the dropping funnel. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
To quench the reaction, carefully and slowly pour the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Separate the organic layer. If a co-solvent was used, extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Synthetic Summary Table
| Stage | Reaction | Starting Materials | Key Reagents & Solvents | Reaction Conditions | Estimated Yield |
| 1 | Mono-esterification | Pimelic acid, Ethanol | Sulfuric acid (catalyst) | Reflux, 4-6 h | 40-50% |
| 2 | Acyl Chloride Formation | Monoethyl Pimelate | Thionyl chloride, DCM | Reflux, 2-3 h | >90% |
| 3 | Friedel-Crafts Acylation | Ethyl 7-chloro-7-oxoheptanoate, Nitrobenzene | Aluminum chloride (AlCl₃) | 0 °C to RT, 2-4 h | 60-70% |
Applications in Subsequent Synthetic Protocols
The strategic placement of functional groups in this compound makes it a precursor for diverse molecular scaffolds. The following protocols highlight its utility.
Caption: Key synthetic transformations of the title compound.
Protocol 1: Selective Reduction of the Nitro Group
Principle: The nitro group can be selectively reduced to a primary amine without affecting the ketone or ester functionalities. A mild and effective method uses indium powder in the presence of ammonium chloride.[5] More traditional methods include catalytic hydrogenation (H₂ over Pd/C) or using metals like tin (Sn) or iron (Fe) in acidic media.
Methodology (Indium-mediated):
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add ammonium chloride (10 eq) to the suspension.
-
Add indium powder (4 eq) and heat the resulting mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and filter it through a pad of Celite to remove the indium salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl 7-(4-aminophenyl)-7-oxoheptanoate. The product can be purified by column chromatography if necessary.
Protocol 2: Selective Reduction of the Ketone
Principle: The ketone can be reduced to a methylene group (-CH₂-), effectively removing the carbonyl functionality while leaving the nitro and ester groups intact. The Wolff-Kishner reduction is suitable for this, as it is performed under basic conditions which will not affect the nitro group.[3]
Methodology (Wolff-Kishner Reduction):
-
To a flask equipped with a reflux condenser, add this compound (1.0 eq), diethylene glycol as a high-boiling solvent, and hydrazine hydrate (3-4 eq).
-
Add potassium hydroxide (KOH) pellets (3-4 eq) and heat the mixture to 120-140 °C for 2-3 hours. Water will be evolved.
-
Increase the temperature to 190-210 °C to decompose the intermediate hydrazone, allowing water and excess hydrazine to distill off. Nitrogen gas will be evolved. Maintain this temperature for another 3-4 hours.
-
Cool the reaction mixture, dilute with water, and acidify with dilute HCl.
-
Extract the product with diethyl ether or DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the resulting Ethyl 7-(4-nitrophenyl)heptanoate by column chromatography or distillation.
References
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. [Link]
-
Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. PrepChem.com. [Link]
- US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators.
-
Friedel Crafts Acylation. Scribd. [Link]
-
Friedel-Crafts Acylation with Amides. National Center for Biotechnology Information. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
7-Oxoheptanoate | C7H11O3-. PubChem. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
-
Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. PubChem. [Link]
- EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
-
ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]
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Application Note: A Robust HPLC Method for the Analysis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate. The compound, a key intermediate in various synthetic pathways, requires a reliable analytical method for purity assessment and reaction monitoring. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in the physicochemical properties of the analyte. The causality behind experimental choices, such as column chemistry, mobile phase composition, and detector settings, is thoroughly explained to ensure scientific integrity and facilitate method transfer.
Introduction
This compound is a bifunctional molecule of interest in pharmaceutical and chemical research. Its structure comprises a long aliphatic ester chain, a ketone, and a nitroaromatic moiety. This combination of functional groups presents unique challenges and opportunities for chromatographic analysis. The 4-nitrophenyl group provides a strong chromophore, ideal for UV detection, while the long alkyl chain imparts significant hydrophobicity. The ketone functionality, being in a beta-position to the phenyl ring, may introduce the possibility of keto-enol tautomerism, which can affect peak shape in RP-HPLC[1]. Therefore, a well-developed HPLC method is crucial for accurate and reproducible analysis.
This application note provides a step-by-step protocol for the analysis of this compound, designed for researchers, scientists, and drug development professionals.
Method Development & Rationale
The development of this HPLC method was guided by the structural features of this compound and established principles of reversed-phase chromatography.
Physicochemical Properties of this compound
-
Molecular Formula: C₁₅H₁₉NO₅[2]
-
Molecular Weight: 293.32 g/mol [2]
-
Structure:
-
Polarity: The molecule possesses both a nonpolar aliphatic chain and a polar nitroaromatic group, making it suitable for reversed-phase HPLC.
-
UV Absorbance: The 4-nitrophenyl group is a strong chromophore. Nitroaromatic compounds are typically detected around 254 nm[3][4]. The 4-nitrophenol chromophore, a related structure, exhibits a strong absorbance maximum that can be pH-dependent, with a peak around 317-320 nm in its protonated form and shifting to ~400 nm for the deprotonated 4-nitrophenolate ion[5][6][7][8]. For general-purpose analysis of nitroaromatic compounds, 254 nm is a robust choice.
Choice of Stationary Phase
A C18 (octadecylsilyl) stationary phase is selected for this method due to its versatility and strong hydrophobic retention, which is ideal for analytes with significant nonpolar character like the heptanoate chain of the target molecule. A Phenyl-Hexyl column could be an alternative, offering potential for π-π interactions with the nitroaromatic ring, which can provide different selectivity, especially for aromatic compounds[9][10]. However, C18 columns are generally a good starting point for method development for this class of compounds[4][11].
Mobile Phase Selection
A mobile phase consisting of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in RP-HPLC, known for its low viscosity and UV transparency. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase is recommended to ensure the analyte is in a single ionic form and to improve peak shape by suppressing the ionization of residual silanols on the stationary phase[10][12]. This is also crucial to control the potential keto-enol tautomerism, as tautomer interconversion rates can be pH-dependent[1].
Detector Settings
Based on the strong UV absorbance of the 4-nitrophenyl group, a UV detector is the most appropriate choice. A primary wavelength of 254 nm is selected for its common use in the analysis of nitroaromatic compounds and its ability to provide good sensitivity[3][4]. A photodiode array (PDA) detector is recommended to allow for the acquisition of the full UV spectrum of the analyte peak, which can aid in peak identification and purity assessment.
Experimental Protocol
Materials and Reagents
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥98%)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial conditions (e.g., 60:40 acetonitrile:water) to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the same diluent as the working standards.
HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 60% B to 90% B15-17 min: 90% B17-18 min: 90% B to 60% B18-25 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Data Analysis
-
Identification: The analyte is identified by comparing its retention time with that of the analytical standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the working standards against their concentrations. The concentration of the analyte in the sample is determined from the calibration curve.
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Expected Results and Discussion
Under the proposed conditions, a sharp, symmetrical peak for this compound is expected. The retention time will depend on the specific C18 column used but should be in the range of 8-12 minutes. The use of an acidic mobile phase and a controlled column temperature should minimize any peak broadening or splitting that could arise from keto-enol tautomerism. The method should be linear over a typical concentration range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.
Method Validation
For use in a regulated environment, the method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the analysis of this compound. The method is based on a thorough understanding of the analyte's physicochemical properties and utilizes standard reversed-phase chromatography principles. The detailed protocol and rationale behind the experimental choices should enable researchers to implement this method successfully for routine analysis and quality control.
References
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- BenchChem. (2025). Comparative analysis of analytical methods for nitroaromatic compounds.
- United States Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- Agilent Technologies, Inc. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
- ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....
- Wikipedia. (n.d.). 4-Nitrophenol.
- ResearchGate. (n.d.). Fig. 4 (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b)....
- Chromatography Forum. (2010). beta keto esters by HPLC.
- ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate....
- ResearchGate. (n.d.). UV–visible absorption spectra of the one-pot tandem reaction of....
- ChemSrc. (n.d.). 898777-63-4|this compound.
- Pharmacophore. (n.d.). Development and validation of reverse phase hplc method for estimation of ketoconazole in bulk drug.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- LCGC North America. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- National Center for Biotechnology Information. (n.d.). 7-Oxoheptanoate. PubChem.
- National Center for Biotechnology Information. (n.d.). Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. PubChem.
- Echemi. (n.d.). ethyl 7-(4-bromophenyl)-7-oxoheptanoate.
- BLDpharm. (n.d.). 898777-63-4|this compound.
- BLDpharm. (n.d.). 898758-95-7|Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate.
Sources
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. 898777-63-4|this compound|BLDpharm [bldpharm.com]
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- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
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- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application and Protocol Guide for the Purification of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Introduction
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is a bifunctional molecule of significant interest in chemical synthesis, serving as a versatile intermediate in the development of novel pharmaceutical agents and functional materials. The presence of a terminal ester, a seven-carbon aliphatic chain, and a nitrophenyl ketone moiety provides multiple reaction sites for further chemical elaboration. The purity of this intermediate is paramount, as even minor impurities can lead to significant side reactions, reduced yields, and complications in downstream applications. This guide provides a comprehensive overview of robust purification strategies for this compound, grounded in established chemical principles and tailored for researchers in organic synthesis and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the design of effective purification protocols.
| Property | Value | Source |
| CAS Number | 898777-63-4 | [1] |
| Molecular Formula | C₁₅H₁₉NO₅ | [1] |
| Molecular Weight | 293.32 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature, likely pale yellow to off-white, characteristic of many nitroaromatic compounds. | Inferred from related compounds |
| Polarity | Moderately polar, attributed to the presence of the ester and nitro groups. | Chemical principles |
Synthetic Context and Anticipated Impurities
The most probable synthetic route to this compound is the Friedel-Crafts acylation of nitrobenzene with ethyl 7-chloro-7-oxoheptanoate (the acyl chloride derived from monoethyl pimelate).[2][3] This synthetic pathway informs the likely impurity profile of the crude product.
Caption: Synthetic workflow for this compound.
Common Impurities to Consider:
-
Unreacted Nitrobenzene: A non-polar starting material that may persist if not fully consumed.
-
Unreacted Ethyl 7-chloro-7-oxoheptanoate: A polar starting material.
-
Diacylated products: Formed if the pimeloyl chloride reacts at both ends with nitrobenzene.
-
Ortho- and meta-isomers: While the para-substituted product is electronically and sterically favored, minor amounts of ortho and meta isomers can form. The nitro group is a meta-directing deactivator in electrophilic aromatic substitution.[4]
-
Hydrolyzed starting material: Pimelic acid monoethyl ester may be present if the acyl chloride hydrolyzes.
Purification Strategy I: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the target compound from both more and less polar impurities.[5] Given the moderate polarity of the target molecule, a normal-phase silica gel column is the recommended stationary phase.
Protocol: Flash Column Chromatography
-
TLC Analysis:
-
Objective: To determine the optimal mobile phase for separation.
-
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[6]
-
Visualize the spots under UV light (254 nm). The desired product, containing a chromophore, should be UV active.
-
-
Target Rf: Aim for an Rf value of 0.25-0.35 for the target compound to ensure good separation on the column.
-
-
Column Preparation:
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC analysis.
-
Carefully pack the column, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by running 2-3 column volumes of the mobile phase through it.
-
-
-
Sample Loading:
-
Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the initial mobile phase.
-
Carefully load the solution onto the top of the column.
-
-
-
Elution and Fraction Collection:
-
Mobile Phase: A gradient of ethyl acetate in hexanes is recommended.
-
Procedure:
-
Begin elution with the mobile phase determined from TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions of equal volume and monitor the elution by TLC.
-
-
| Gradient Step | % Ethyl Acetate in Hexanes | Purpose |
| 1 | 5-10% | Elution of non-polar impurities (e.g., residual nitrobenzene). |
| 2 | 15-25% | Elution of the target compound, this compound. |
| 3 | 30-50% | Elution of more polar impurities (e.g., ortho/meta isomers, hydrolyzed starting materials). |
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Caption: Workflow for purification by flash column chromatography.
Purification Strategy II: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, especially if the crude product is already of reasonable purity (>90%). The key is to find a solvent or solvent system in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures.[7]
Protocol: Recrystallization
-
Solvent Screening:
-
Objective: To identify a suitable solvent or solvent pair for recrystallization.
-
Procedure:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a test solvent to each tube. Good starting solvents for a molecule with ester and aromatic ketone functionalities include ethanol, isopropanol, ethyl acetate, and toluene.[8][9]
-
Heat the mixtures to boiling. If the compound dissolves, it is a potential solvent.
-
Allow the dissolved samples to cool to room temperature and then in an ice bath. The formation of crystals indicates a good single-solvent system.
-
If no single solvent is ideal, a two-solvent system (e.g., dichloromethane/hexanes or ethyl acetate/hexanes) can be employed. Dissolve the compound in a minimal amount of the "good" solvent at boiling, then add the "poor" solvent (anti-solvent) dropwise until turbidity persists. Reheat to clarify and then cool slowly.
-
-
-
Recrystallization Procedure (Single Solvent Example - Ethanol):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize recovery.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Chromatography: Product does not elute from the column. | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Chromatography: Poor separation of product and impurities. | Mobile phase is too polar; column was overloaded. | Decrease the initial polarity of the mobile phase. Use a larger column or less crude material. |
| Recrystallization: Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Use a lower boiling point solvent. Add a small amount of additional hot solvent and cool more slowly. |
| Recrystallization: No crystals form upon cooling. | The solution is not saturated; the compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase concentration. If that fails, choose a different solvent or add an anti-solvent. |
Conclusion
The purification of this compound can be effectively achieved through either flash column chromatography or recrystallization. The choice of method depends on the impurity profile and the desired final purity. For complex mixtures with multiple components, flash chromatography offers superior separation. For material that is already substantially pure, recrystallization is a highly efficient method for obtaining a high-purity, crystalline final product. The protocols and guidelines presented here provide a robust framework for researchers to obtain this key synthetic intermediate in the high purity required for demanding applications in drug discovery and materials science.
References
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Recrystallization. Retrieved from a source providing general organic chemistry techniques.
-
Canadian Digital Network. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators.
-
PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
-
National Center for Biotechnology Information. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2021, March). Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. Retrieved from [Link]
Sources
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- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rubingroup.org [rubingroup.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. echemi.com [echemi.com]
Application Note & Protocol: A Guide to Investigating the Reaction Kinetics of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
For: Researchers, scientists, and drug development professionals engaged in the study of chemical kinetics and reaction mechanisms.
Introduction: The Rationale for Kinetic Analysis
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is a molecule that, while not extensively documented in kinetic literature, possesses structural motifs of significant interest in medicinal chemistry and materials science. The presence of an ester linkage and a keto-group attached to a nitrophenyl ring suggests multiple avenues for chemical transformation, including hydrolysis, reduction, and nucleophilic substitution. Understanding the rates and mechanisms of these reactions is paramount for predicting the compound's stability, bioavailability, and potential metabolic fate in biological systems, or its performance characteristics in material applications.
This guide provides a comprehensive framework for designing and executing a kinetic study on this compound, with a primary focus on its hydrolysis. The choice of hydrolysis as a model reaction is strategic; the 4-nitrophenyl group serves as an excellent chromophoric leaving group, allowing for a straightforward and continuous monitoring of the reaction progress via UV-Visible spectrophotometry. The principles and protocols detailed herein are, however, adaptable to other reaction types.
Our approach is grounded in established principles of chemical kinetics, emphasizing not just the "how" but the "why" behind each experimental choice.[1][2][3] This ensures that the generated data is not only accurate but also mechanistically informative.
Foundational Principles: Leveraging the 4-Nitrophenyl Moiety for Kinetic Studies
The cornerstone of the proposed kinetic analysis is the 4-nitrophenyl group. In its esterified form within the parent molecule, it exhibits an absorbance maximum at a specific wavelength. Upon cleavage, typically through hydrolysis, it is released as the 4-nitrophenolate ion under basic or neutral conditions. This ion is intensely yellow and has a distinct and strong absorbance maximum at a different, longer wavelength (around 400-405 nm).[4][5][6]
This spectral shift provides a direct, real-time measure of product formation. By monitoring the increase in absorbance at the λ_max of the 4-nitrophenolate ion, we can quantify the reaction progress and subsequently derive key kinetic parameters. The relationship between absorbance and concentration is governed by the Beer-Lambert Law, which is a fundamental principle in this experimental design.
Proposed Reaction for Kinetic Study: Base-Catalyzed Hydrolysis
We will focus on the base-catalyzed hydrolysis of this compound. This reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of ethyl 7-oxoheptanoate and the 4-nitrophenolate ion.
Reaction Scheme:
-
This compound + OH⁻ → Ethyl 7-oxoheptanoate + 4-Nitrophenolate
The rate of this reaction is expected to be dependent on the concentrations of both the ester and the hydroxide ion.
Experimental Design and Workflow
A robust experimental design is critical for obtaining reliable kinetic data.[1][7] The following workflow outlines the key stages of the investigation.
Caption: Overall workflow for the kinetic analysis of this compound hydrolysis.
Detailed Experimental Protocol: Pseudo-First-Order Kinetics
To simplify the rate law determination, we will employ pseudo-first-order conditions. This is achieved by maintaining the concentration of the hydroxide ion ([OH⁻]) in large excess compared to the concentration of the ester. Under these conditions, the concentration of the hydroxide ion remains effectively constant throughout the reaction, and the reaction rate becomes dependent only on the concentration of the ester.
Materials and Reagents:
-
This compound (CAS 898777-63-4)[8]
-
Sodium Hydroxide (NaOH)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Potassium Phosphate Dibasic (K₂HPO₄)
-
Ethanol (Spectroscopic Grade)
-
Deionized Water
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes and glassware
Protocol Steps:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in spectroscopic grade ethanol.
-
Prepare a 1.0 M stock solution of NaOH in deionized water.
-
Prepare a series of buffer solutions (e.g., phosphate buffers) of known pH and ionic strength.
-
-
Determination of λ_max for 4-Nitrophenolate:
-
In a quartz cuvette, add a small amount of the ester stock solution to a buffer solution of pH > 10 to ensure complete hydrolysis.
-
Scan the absorbance from 300 nm to 500 nm to determine the wavelength of maximum absorbance (λ_max) for the 4-nitrophenolate ion. This will be the wavelength used for all subsequent kinetic measurements.
-
-
Kinetic Run (Example):
-
Set the spectrophotometer to the determined λ_max and equilibrate the sample holder to the desired temperature (e.g., 25 °C).
-
In a 1 cm cuvette, pipette 980 µL of a 0.1 M NaOH solution (or a suitable buffer).
-
Place the cuvette in the spectrophotometer and blank the instrument.
-
To initiate the reaction, add 20 µL of the 10 mM ester stock solution to the cuvette, resulting in a final ester concentration of 0.2 mM. The concentration of NaOH will be in 500-fold excess.
-
Immediately start recording the absorbance at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe a significant change in absorbance (e.g., 10-15 minutes or until the reaction reaches completion).
-
-
Data Collection for Rate Law Determination:
-
Repeat the kinetic run (Step 3) using different concentrations of NaOH (e.g., 0.05 M, 0.1 M, 0.2 M, 0.4 M) while keeping the initial ester concentration constant.
-
To determine the order with respect to the ester, repeat the kinetic run with varying initial ester concentrations while keeping the NaOH concentration constant and in large excess.
-
-
Determination of Activation Parameters:
-
Perform a series of kinetic runs at different temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C) while keeping the concentrations of all reactants constant.
-
Data Analysis and Interpretation
Calculation of Pseudo-First-Order Rate Constant (k_obs)
Under pseudo-first-order conditions, the reaction follows the integrated rate law for a first-order reaction:
ln([Ester]_t) = -k_obs * t + ln([Ester]_0)
Where:
-
[Ester]_t is the concentration of the ester at time t.
-
[Ester]_0 is the initial concentration of the ester.
-
k_obs is the observed pseudo-first-order rate constant.
Since the formation of the 4-nitrophenolate product is monitored, we can use the following relationship derived from the Beer-Lambert Law:
ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0)
Where:
-
A_t is the absorbance at time t.
-
A_∞ is the absorbance at the completion of the reaction.
-
A_0 is the initial absorbance (should be close to zero).
A plot of ln(A_∞ - A_t) versus time (t) will yield a straight line with a slope of -k_obs.
Determination of the True Rate Constant (k) and Rate Law
The observed pseudo-first-order rate constant (k_obs) is related to the true second-order rate constant (k) and the concentration of the excess reagent ([OH⁻]):
k_obs = k * [OH⁻]^n
Where 'n' is the order of the reaction with respect to the hydroxide ion.
By plotting log(k_obs) versus log([OH⁻]) from the data obtained by varying the NaOH concentration, a straight line should be obtained. The slope of this line will be 'n', and the y-intercept will be log(k).
Activation Energy and Thermodynamic Parameters
The temperature dependence of the rate constant can be used to determine the activation energy (Ea) and other thermodynamic parameters.[9][10]
-
Arrhenius Equation: A plot of ln(k) versus 1/T (in Kelvin) gives a straight line with a slope of -Ea/R, where R is the gas constant.[9]
-
Eyring Equation: A plot of ln(k/T) versus 1/T gives a straight line with a slope of -ΔH‡/R and a y-intercept that can be used to calculate the entropy of activation (ΔS‡).[10][11]
Sources
- 1. projecteuclid.org [projecteuclid.org]
- 2. Khan Academy [khanacademy.org]
- 3. fiveable.me [fiveable.me]
- 4. phavi.umcs.pl [phavi.umcs.pl]
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Application Notes and Protocols: The Strategic Utility of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate in Medicinal Chemistry
Introduction: A Bifunctional Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is a bifunctional molecule poised as a versatile scaffold for constructing diverse chemical libraries. Its structure is distinguished by three key features: a reactive aryl ketone, a readily transformable nitro group, and a flexible seven-carbon aliphatic linker terminating in an ethyl ester. This unique combination of functionalities allows for orthogonal chemical modifications, making it an ideal starting point for synthesizing a wide array of complex molecules, including targeted therapies and chemical probes.
The presence of the electron-withdrawing nitro group on the phenyl ring and the ketone moiety provides two distinct chemical handles for sequential or parallel synthetic strategies. The nitro group can be reduced to a primary amine, a cornerstone for countless derivatization reactions, while the ketone offers a site for nucleophilic additions, reductions, and reductive aminations. The intervening heptanoate chain provides spatial separation between these reactive centers, a crucial feature for developing bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) or targeted drug-conjugates.
This technical guide serves to provide researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and strategic applications of this compound. We will delve into detailed, field-proven protocols for its synthesis and subsequent chemical transformations, explaining the causality behind experimental choices and providing a framework for its integration into drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 898777-63-4 | [1] |
| Molecular Formula | C₁₅H₁₉NO₅ | [1] |
| Molecular Weight | 293.32 g/mol | [1] |
| Appearance | Expected to be a solid | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | - |
Synthesis and Characterization
The most direct and industrially scalable approach to synthesizing aryl ketones like this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a reliable method for attaching the acyl chain to the aromatic ring. The overall synthetic workflow is depicted below.
Sources
Application Notes and Protocols for the Derivatization of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Introduction: The Strategic Importance of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
This compound is a multifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and drug discovery. Its structure is characterized by three key functional groups: a para-substituted nitroaromatic ring, a ketone, and an ethyl ester. This unique combination offers a versatile scaffold for chemical modification, enabling the synthesis of a diverse array of derivatives. The diarylheptanoid framework, a class of compounds to which derivatives of this molecule belong, is recognized as a privileged structure in drug discovery, with many natural and synthetic analogues exhibiting a wide range of biological activities[1].
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective chemical transformations at each site, providing a modular approach to building complex molecules. For instance, the nitro group can be reduced to an amine, which is a key step in the synthesis of many pharmaceuticals. The ketone offers a site for forming various C=N bonds or for further reduction, while the ester can be hydrolyzed or converted into amides, introducing further points of diversity.
This technical guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols. The methodologies described herein are designed to be robust and reproducible, providing researchers with the tools to explore the chemical space around this versatile scaffold.
Synthesis of the Parent Compound
While various suppliers offer this compound[2][3], a common synthetic route to this and similar aryl ketones is the Friedel-Crafts acylation[4]. A plausible pathway involves the reaction of nitrobenzene with a derivative of pimelic acid, such as ethyl 7-chloro-7-oxoheptanoate, in the presence of a Lewis acid catalyst like aluminum chloride. A similar synthesis is reported for 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester, which involves reacting 4-octylbenzene with the ethyl ester acid chloride of pimelic acid[5].
Derivatization Strategies and Protocols
The chemical versatility of this compound allows for a range of derivatization reactions. The following sections detail methods for modifying each of the key functional groups.
Derivatization of the Nitro Group: Selective Reduction to an Amine
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of many pharmaceutical agents and bioactive molecules. The primary challenge is to achieve this reduction with high chemoselectivity, leaving the ketone and ester functionalities intact[6].
Causality Behind Experimental Choices:
-
Reagent Selection: Catalytic hydrogenation (e.g., H₂ with Pd/C) is a common method for nitro group reduction. However, it can sometimes lead to the reduction of the ketone. Therefore, chemical reducing agents are often preferred for their selectivity. Systems like tin(II) chloride (SnCl₂) in an acidic medium, or iron powder in the presence of an acid (e.g., HCl or NH₄Cl), are effective for this transformation[6]. A particularly mild and selective method employs sodium borohydride in the presence of a transition metal salt like iron(II) chloride (FeCl₂), which has been shown to selectively reduce nitro groups in the presence of esters[7][8].
-
Reaction Conditions: The choice of solvent and temperature is crucial for controlling the reaction rate and preventing side reactions. Protic solvents like ethanol or methanol are often used as they can participate in the reaction mechanism and help to solubilize the reagents.
Protocol 1: Selective Reduction of the Nitro Group using NaBH₄-FeCl₂
This protocol is adapted from a method developed for the selective reduction of nitroarenes containing ester groups[7][8].
Materials:
-
This compound
-
Iron(II) chloride (FeCl₂)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous THF.
-
To this solution, add FeCl₂ (1.0 eq) and stir at room temperature for 15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add NaBH₄ (2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Ethyl 7-(4-aminophenyl)-7-oxoheptanoate.
Data Presentation: Representative Reaction Parameters
| Parameter | Value | Reference |
| Reactant Ratio (Substrate:FeCl₂:NaBH₄) | 1 : 1 : 2.5 | [7] |
| Solvent | THF | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Typical Yield | Up to 96% (on similar substrates) | [7] |
Derivatization of the Ketone: Formation of Oximes and Hydrazones
The ketone functionality is a versatile handle for derivatization, readily reacting with nitrogen nucleophiles to form C=N double bonds. This is a condensation reaction that produces water as a byproduct and is often catalyzed by acid[9][10].
Causality Behind Experimental Choices:
-
Nucleophile Selection: Hydroxylamine (NH₂OH) reacts with ketones to form oximes, while hydrazines (R-NHNH₂) form hydrazones[11][12]. These derivatives are often crystalline solids, which can be useful for characterization. 2,4-Dinitrophenylhydrazine is a classic reagent used to form brightly colored 2,4-dinitrophenylhydrazones, which historically aided in the identification of unknown ketones[9].
-
pH Control: The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. However, the pH must be carefully controlled, as excessive acidity will protonate the nitrogen nucleophile, rendering it non-nucleophilic[10].
Protocol 2: Synthesis of an Oxime Derivative
This protocol describes the reaction of this compound with hydroxylamine hydrochloride.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the ketone.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, slowly add water to the reaction mixture to induce precipitation.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the product to obtain the oxime derivative. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Derivatization of the Ester: Amidation
The ethyl ester group can be converted to an amide through reaction with an amine. This reaction, known as aminolysis, typically requires elevated temperatures or the use of a catalyst[13].
Causality Behind Experimental Choices:
-
Amine Selection: Primary and secondary amines can be used to form secondary and tertiary amides, respectively. The choice of amine will determine the properties of the final product.
-
Catalysis: While the reaction can proceed with heat alone, catalysts can significantly improve the reaction rate and yield. Lewis acids like indium(III) iodide have been shown to be effective catalysts for the conversion of esters to secondary amides[14]. For hydroxyalkyl amides, a variety of catalysts, including N-alkyl ammonium carbonates, can be employed under anhydrous conditions[15].
Protocol 3: Synthesis of a Secondary Amide Derivative
This protocol describes the direct amidation of the ester with a primary amine.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Indium(III) iodide (InI₃) (optional, as a catalyst)
-
Toluene or another suitable high-boiling solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the primary amine (1.5-2.0 eq).
-
If using a catalyst, add a catalytic amount of InI₃ (e.g., 5 mol%).
-
Add a suitable solvent like toluene and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding amide.
Visualization of Derivatization Pathways
The following diagrams illustrate the key derivatization pathways for this compound.
Caption: Workflow for the selective reduction of the nitro group.
Conclusion
This compound is a valuable building block for the synthesis of diverse chemical libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the derivatization of this compound. The ability to selectively modify the nitro, keto, and ester functionalities opens up numerous possibilities for creating novel molecules with potential applications in drug discovery and materials science. By understanding the chemical principles behind each transformation, researchers can adapt and optimize these methods to suit their specific synthetic goals.
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- P-NITROACETOPHENONE. CAMEO Chemicals - NOAA.
- Lecture 7 Imines, Hydrazones and Oximes.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2015).
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
- Challenges in the selective reduction of the nitro group. Benchchem.
- A Comparative Analysis of the Reactivity of 4'-Nitroacetophenone Semicarbazone Form
- A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. (2006).
- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Thieme.
- Formation of oximes and hydrazones. Khan Academy.
- The selective reduction of meta- (and para-) nitroacetophenone. (1985).
- Synthesis of hydroxyalkyl amides
- Oximes and Hydrazones. (2018). YouTube.
- Synthesis of ketones by hydrolysis, deprotection, or oxid
- Synthesis of 3-nitroacetophenone. Masaryk University.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2022).
- Reaction of 4-nitro acetophenone and 4-nitro benzaldehyde in the presence of the P4VP/Al2O3-SiO2(0.6) (in situ).
- Synthesis of fatty n-alkyl amides.
- Myocyte enhancer factor 2 (MEF2) modulators.
- Formation of Amides
- Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. PrepChem.com.
- Ethyl 7-(4-nitrophenyl)
-
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-t[7][16][17]riazolo[4,3-a]pyrimidine-6-carboxylate. (2017). Molecular Diversity Preservation International.
- Ethyl 7-(4-methoxy-3-nitrophenyl)
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)
- Diarylheptanoid: A privileged structure in drug discovery. (2020). Fitoterapia.
- Application Note: Derivatization of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid for GC-MS Analysis. Benchchem.
- The Strategic Role of Ethyl 7-(3-fluorophenyl)
- Ethyl 7-(4-butylphenyl)
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- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Exploring the Frontiers of a Nitro-Containing Heptanoate: A Technical Guide to the Experimental Applications of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Introduction: Unveiling the Potential of a Multifunctional Scaffold
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is a unique chemical entity characterized by a 4-nitrophenyl ketone core linked to a seven-carbon ester chain. While specific applications of this molecule are not yet extensively documented in peer-reviewed literature, its constituent functional groups—the nitroaromatic system and the medium-chain fatty acid ester—are well-established pharmacophores and functional moieties in medicinal chemistry and biotechnology. The nitroaromatic group is a cornerstone in the design of various therapeutic agents, leveraging its distinct electronic and redox properties.[1][2][3] Concurrently, the heptanoate chain may influence the compound's pharmacokinetic profile, including its solubility and membrane permeability.[4][5]
This guide, therefore, serves as a forward-looking exploration into the potential experimental applications of this compound. We will delve into two primary avenues of investigation: its potential as a novel therapeutic agent and its utility as a photocleavable linker for controlled release applications. The protocols detailed herein are built upon established principles and methodologies, providing a robust framework for researchers to unlock the latent capabilities of this intriguing molecule.
Part 1: this compound as a Potential Therapeutic Agent
The presence of the 4-nitrophenyl group suggests that this compound could exhibit biological activity, particularly as an antimicrobial or anticancer agent. Nitroaromatic compounds often exert their effects through bioreduction of the nitro group within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[2][6]
Application Note 1: Screening for Antimicrobial Activity
The urgent need for new antibiotics has driven research into novel chemical scaffolds. Nitroaromatic compounds have a proven track record in this area.[2][6] The following protocol outlines a standard screening procedure to assess the antibacterial potential of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
Methodology:
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strains: Utilize a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Culture Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) of Compound | MIC (µg/mL) of Control Antibiotic |
| S. aureus (ATCC 29213) | Experimental Value | e.g., Vancomycin |
| E. coli (ATCC 25922) | Experimental Value | e.g., Ciprofloxacin |
Causality Behind Experimental Choices: The use of both Gram-positive and Gram-negative bacteria provides a broader understanding of the compound's spectrum of activity. The broth microdilution method is a standardized and widely accepted technique for quantitative assessment of antimicrobial efficacy.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for MIC determination.
Application Note 2: Investigating Anticancer Properties
Nitroaromatic compounds have also been explored as anticancer agents, often designed as hypoxia-activated prodrugs.[7] The low oxygen environment of solid tumors can facilitate the reduction of the nitro group, leading to selective cytotoxicity.
Protocol 2: Cell Viability Assay using MTT
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow MTT to purple formazan crystals.
Methodology:
-
Cell Lines: Use a panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for comparison.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 100 µM to 0.1 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | IC50 (µM) of Compound | IC50 (µM) of Control Drug |
| HeLa | Experimental Value | e.g., Doxorubicin |
| MCF-7 | Experimental Value | e.g., Doxorubicin |
| HEK293 | Experimental Value | e.g., Doxorubicin |
Causality Behind Experimental Choices: The use of multiple cancer cell lines and a non-cancerous control helps to assess the compound's potency and selectivity. The MTT assay is a robust and widely used method for initial screening of cytotoxic compounds.
Part 2: this compound as a Photocleavable Linker
The ortho-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved upon exposure to UV light.[8][9][10] This property can be harnessed to create photocleavable linkers for the controlled release of molecules.[11][12] The 4-nitrophenyl ketone moiety in this compound shares structural similarities and may exhibit similar photochemical reactivity.
Application Note 3: Synthesis and Photorelease of a Fluorescent Cargo
This application note describes a proof-of-concept experiment to demonstrate the potential of this compound as a photocleavable linker by conjugating it to a fluorescent dye and triggering its release with light.
Protocol 3: Conjugation and Photolysis
Principle: The ester group of this compound can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing fluorescent dye. Subsequent irradiation with UV light should cleave the linker, releasing the dye.
Methodology:
Stage 1: Synthesis of the Carboxylic Acid Linker
-
Hydrolysis: Hydrolyze this compound to 7-(4-nitrophenyl)-7-oxoheptanoic acid using a base such as lithium hydroxide in a mixture of THF and water.
-
Purification: Purify the resulting carboxylic acid by extraction and column chromatography.
Stage 2: Conjugation to a Fluorescent Dye
-
Activation: Activate the carboxylic acid group of the linker using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Coupling: React the activated linker with an amine-functionalized fluorescent dye (e.g., fluoresceinamine) in an appropriate solvent (e.g., DMF) with a base (e.g., triethylamine).
-
Purification: Purify the conjugate by HPLC.
Stage 3: Photolysis and Analysis
-
Sample Preparation: Prepare a solution of the conjugate in a suitable solvent (e.g., acetonitrile/water).
-
Irradiation: Expose the solution to UV light (e.g., 365 nm) for varying durations.
-
Analysis: Monitor the cleavage of the conjugate and the release of the free dye using HPLC and fluorescence spectroscopy.
Data Presentation:
| Irradiation Time (min) | % Conjugate Remaining | % Dye Released |
| 0 | 100 | 0 |
| 5 | Experimental Value | Experimental Value |
| 15 | Experimental Value | Experimental Value |
| 30 | Experimental Value | Experimental Value |
Photocleavage Workflow
Caption: Workflow for photocleavage experiment.
Conclusion: A Call for Further Investigation
This compound represents a molecule at the intersection of established chemical principles and unexplored potential. The application notes and protocols outlined in this guide provide a foundational framework for its investigation as both a therapeutic agent and a functional biomaterial. The inherent properties of its nitroaromatic core and heptanoate chain suggest a rich field of inquiry for researchers in drug discovery, medicinal chemistry, and materials science. It is through rigorous experimental validation of these proposed applications that the true scientific value of this compound will be realized.
References
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. Retrieved from [Link]
-
G., K. P., & A., A. K. (2018). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. NIH. Retrieved from [Link]
-
Haynes, R. K., & Cheu, K.-W. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. Retrieved from [Link]
-
Heptanoate | C7H13O2-. (n.d.). PubChem. Retrieved from [Link]
-
França, R. R. F., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Retrieved from [Link]
-
Nitro-Group-Containing Drugs. (2018). ACS Publications. Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved from [Link]
-
Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. Retrieved from [Link]
-
Rübner, O., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. Retrieved from [Link]
-
Wegner, S. V., et al. (2015). Photocleavable linker for the patterning of bioactive molecules. PubMed. Retrieved from [Link]
- Myocyte enhancer factor 2 (MEF2) modulators. (n.d.). Google Patents.
-
Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (2002). PubMed. Retrieved from [Link]
-
Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin. (2020). PMC. Retrieved from [Link]
- Pharmaceutical combinations. (n.d.). Google Patents.
-
X-ray crystal structure of p-nitrophenyl ketone 14. (n.d.). ResearchGate. Retrieved from [Link]
- Fragrance compounds. (n.d.). Google Patents.
-
Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond. (n.d.). University of Sulaimani. Retrieved from [Link]
- Diarylhydantoin compounds. (n.d.). Google Patents.
-
Syntheses of the 3- and 4-thio analogues of 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-gluco- and galactopyranoside. (2007). PubMed. Retrieved from [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. Retrieved from [Link]
-
Natural Carboxylic Acid Deep Eutectic Solvents: Properties, Bioactivities and Walnut Green Peel Flavonoid Extraction. (n.d.). MDPI. Retrieved from [Link]
-
Biological activities and phytochemicals of Hyptis capitata grown in East Kalimantan, Indonesia. (2020). Universitas Airlangga. Retrieved from [Link]
- Process for the preparation of isosulfan blue. (n.d.). Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Welcome to the technical support center for the synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic rationale behind procedural choices, providing a framework for logical problem-solving in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for this compound?
The most logical and commonly employed strategy for synthesizing this γ-keto ester is a two-step process:
-
Friedel-Crafts Acylation: Reaction of an aromatic substrate with the acyl chloride of pimelic acid monoethyl ester (ethyl 6-(chloroformyl)hexanoate).
-
Nitration: Subsequent nitration of the resulting aryl ketone to introduce the nitro group at the para position of the phenyl ring.
A direct Friedel-Crafts acylation using nitrobenzene as the starting material is generally not feasible. The nitro group is a powerful deactivating group, which renders the aromatic ring electron-poor and thus highly unreactive towards electrophilic aromatic substitution.[1][2][3]
Q2: I'm getting a very low yield or no product at all. What is the most likely cause?
Low or no yield in this synthesis almost always points to issues with the Friedel-Crafts acylation step. The three most common culprits are:
-
Deactivated Aromatic Substrate: Attempting the reaction on nitrobenzene directly will fail. You must use a more nucleophilic aromatic ring like benzene first, and then add the nitro group in a subsequent step.[3]
-
Inactive Lewis Acid Catalyst: The catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.[2][4]
-
Insufficient Catalyst Loading: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. The product, an aryl ketone, forms a stable complex with AlCl₃, effectively sequestering it and preventing it from participating in further catalytic cycles.[2][5]
Q3: How do I prepare the required acylating agent, ethyl 6-(chloroformyl)hexanoate?
This key reagent is typically prepared from pimelic acid. The process involves two main steps:
-
Monoesterification: Pimelic acid is reacted with ethanol under acidic conditions (e.g., H₂SO₄ or HCl gas) in a carefully controlled manner to favor the formation of the monoester, pimelic acid monoethyl ester. Over-esterification to the diester is a potential side reaction.
-
Acyl Chloride Formation: The resulting monoester is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the remaining carboxylic acid group into the acyl chloride. This must be done under anhydrous conditions.
Q4: I see multiple spots on my TLC plate after the nitration step. What are these side products?
When you nitrate the intermediate, ethyl 7-oxo-7-phenylheptanoate, you will inevitably generate a mixture of isomers. The acyl group is a meta-director, while the long alkyl chain is a weak ortho/para-director. This results in the formation of ortho-, meta-, and para-nitro isomers. Your desired product, the para-isomer, must be carefully separated from the others, typically via column chromatography or recrystallization, which can significantly impact the final isolated yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing actionable solutions based on chemical principles.
Issue 1: The initial Friedel-Crafts acylation of benzene fails to proceed.
-
Question: I've mixed benzene, ethyl 6-(chloroformyl)hexanoate, and AlCl₃, but TLC analysis shows only starting materials even after several hours. What went wrong?
-
Answer & Troubleshooting Steps:
-
Verify Anhydrous Conditions: This is the most critical parameter. Ensure all glassware was oven- or flame-dried immediately before use. The solvent (e.g., dichloromethane or nitrobenzene) must be freshly distilled from a suitable drying agent like CaH₂.[4] Use a fresh, sealed bottle of anhydrous AlCl₃.
-
Check Catalyst Stoichiometry: As the product ketone complexes with AlCl₃, you need at least 1.1 to 1.2 equivalents of the catalyst relative to the acyl chloride. For some substrates, up to 2.5 equivalents may be necessary to drive the reaction to completion.[2]
-
Confirm Reagent Purity: The ethyl 6-(chloroformyl)hexanoate should be freshly prepared or distilled before use. Over time, it can hydrolyze back to the carboxylic acid, which will not participate in the reaction.
-
Adjust Reaction Temperature: While these reactions often start at 0 °C to control the initial exotherm, they may require warming to room temperature or gentle heating (40-50 °C) to proceed to completion. Monitor the reaction progress by TLC to determine the optimal temperature profile.[4]
-
Issue 2: The nitration step gives an inseparable mixture of isomers and a low yield of the desired para-product.
-
Question: My nitration of ethyl 7-oxo-7-phenylheptanoate resulted in a dark, oily mixture. Column chromatography is proving very difficult, and the yield of the para-isomer is below 20%. How can I improve this?
-
Answer & Optimization Strategies:
-
Control the Nitrating Agent: Use a milder nitrating agent or control the conditions carefully. A standard mixture of concentrated H₂SO₄ and HNO₃ is very powerful and can lead to over-nitration or oxidation. Consider using a pre-formed nitronium salt like nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent for better control.
-
Optimize Reaction Temperature: Nitration is highly exothermic. Maintain a low temperature (typically -10 °C to 0 °C) throughout the addition of the substrate to the nitrating mixture. Letting the temperature rise will increase the rate of side reactions and lead to the formation of more undesired isomers.
-
Purification Strategy: Isomer separation is inherently challenging.
-
Recrystallization: The para-isomer is often more symmetric and less soluble than the ortho and meta isomers. Attempt fractional recrystallization from various solvents (e.g., ethanol, hexane/ethyl acetate mixtures) before resorting to chromatography.
-
Chromatography: If chromatography is necessary, use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 95:5 hexane:ethyl acetate and slowly increasing polarity) to achieve the best possible separation.
-
-
Experimental Workflow & Protocols
Optimized Two-Step Synthesis Protocol
This protocol outlines the recommended pathway to maximize the yield and purity of the final product.
Caption: Recommended two-step synthesis workflow.
Part 1: Friedel-Crafts Acylation
-
Setup: Under a nitrogen atmosphere, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve ethyl 6-(chloroformyl)hexanoate (1.0 eq) and benzene (3.0 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, ethyl 7-oxo-7-phenylheptanoate, can be purified by vacuum distillation.
Part 2: Nitration
-
Setup: In a clean, dry flask, cool concentrated sulfuric acid to -5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add the purified ethyl 7-oxo-7-phenylheptanoate (1.0 eq) from Part 1 to the cold sulfuric acid with vigorous stirring.
-
Nitrating Agent Addition: In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral. The crude solid contains a mixture of isomers. Purify the desired para-isomer by recrystallization from ethanol.
Data Summary & Optimization Parameters
The following table summarizes key variables in the Friedel-Crafts acylation step and their expected impact on the reaction outcome.
| Parameter | Standard Condition | Low Yield Symptom | Optimization Strategy | Expected Outcome |
| Aromatic Substrate | Benzene | No reaction | N/A (Using nitrobenzene is non-viable) | Enables the reaction to proceed. |
| Catalyst (AlCl₃) Loading | 1.1 - 1.2 eq | Incomplete conversion | Increase loading to 1.5 - 2.0 eq | Drives reaction to completion. |
| Reaction Temperature | 0 °C to 25 °C | Reaction stalls | Gently warm to 40 °C | Increases reaction rate. |
| Solvent Condition | Anhydrous DCM | Low conversion / dark color | Use freshly distilled, dry solvent | Prevents catalyst deactivation. |
Troubleshooting Flowchart
Use this flowchart to systematically diagnose issues with low yield.
Sources
Technical Support Center: Synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Welcome to the technical support center for the synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles and optimize your experimental outcomes.
The synthesis of this compound is primarily achieved through a Friedel-Crafts acylation reaction. This involves the reaction of nitrobenzene with an acylating agent, typically ethyl 7-chloro-7-oxoheptanoate (the acyl chloride of pimelic acid monoester), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2]. While the reaction is straightforward in principle, the strongly deactivating nature of the nitro group on the aromatic ring presents significant challenges, often leading to low yields or reaction failure[3][4][5]. This guide will address these specific issues head-on.
Troubleshooting Guide: Navigating Common Experimental Issues
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of this compound.
Q1: My reaction shows very low or no conversion to the desired product. What are the most likely causes?
This is the most frequently encountered issue, and it typically stems from one or a combination of the following factors:
-
Deactivated Aromatic Ring: The primary obstacle is the nitro group (-NO₂) on the nitrobenzene ring. This group is strongly electron-withdrawing, which significantly reduces the electron density of the benzene ring[3]. In a Friedel-Crafts acylation, which is an electrophilic aromatic substitution, the aromatic ring acts as a nucleophile to attack the electrophilic acylium ion[6][7]. The deactivation by the nitro group makes nitrobenzene a very poor nucleophile, thus hindering the reaction[3][4][8][9]. In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions involving more reactive substrates because of its own low reactivity[9].
-
Inactive or Insufficient Catalyst: The Lewis acid catalyst, most commonly AlCl₃, is crucial for generating the acylium ion electrophile. However, its efficacy can be easily compromised:
-
Moisture Sensitivity: AlCl₃ is extremely hygroscopic and reacts readily with any moisture present in the reaction setup (glassware, solvents, reagents, or atmosphere) to become inactive[10][11][12].
-
Stoichiometry: The ketone product forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (at least one equivalent relative to the acylating agent) or even an excess of the catalyst is required for the reaction to proceed to completion[2][10][11][12].
-
Q2: I am observing the formation of multiple products on my TLC analysis. What could be the reason?
While polysubstitution is a common side reaction in Friedel-Crafts alkylation, it is less of a concern in acylation. The acyl group introduced onto the ring is deactivating, making a second acylation less favorable than the first[10][12]. Given the already highly deactivated nature of nitrobenzene, polyacylation is highly unlikely. The presence of multiple spots on your TLC is more likely due to:
-
Impurities in Starting Materials: The purity of your nitrobenzene and, more critically, your acylating agent (ethyl 7-chloro-7-oxoheptanoate) is paramount. Impurities can lead to the formation of various byproducts[10][11].
-
Side Reactions of the Acylating Agent: The acylating agent itself might undergo side reactions under the harsh reaction conditions, such as decomposition or intermolecular reactions, especially if the temperature is too high.
-
Cleavage of the Ester Group: Although less common, under very harsh acidic conditions and prolonged reaction times, the ethyl ester of the heptanoate chain could potentially undergo hydrolysis or other transformations.
Q3: My reaction is proceeding, but the yield is consistently low. How can I optimize the conditions?
Low yields are a common outcome for this specific synthesis. Here are several parameters you can adjust to improve your results:
| Parameter | Recommended Optimization Strategy | Rationale |
| Catalyst Loading | Increase the molar ratio of AlCl₃ to the acylating agent. Start with 1.1 equivalents and consider increasing to 1.5 or even 2.0 equivalents. | To compensate for catalyst deactivation by moisture and complexation with the ketone product[10][11][12]. |
| Reaction Temperature | This is a critical parameter that requires careful optimization. While heating is necessary to overcome the high activation energy due to the deactivated ring, excessive heat can cause decomposition[10][12]. Start at a moderate temperature (e.g., 50-60°C) and slowly increase if no reaction is observed. Monitor the reaction closely by TLC. | Finding the optimal temperature window is key to maximizing product formation while minimizing byproduct generation. |
| Reaction Time | Due to the slow nature of the reaction, an extended reaction time is often necessary. Monitor the reaction's progress over 12-24 hours. | To allow the slow reaction to proceed as far as possible towards completion. |
| Order of Addition | The standard procedure involves adding the acylating agent to a mixture of nitrobenzene and AlCl₃. You can also try pre-complexing the AlCl₃ with the acylating agent before adding the nitrobenzene. | This can sometimes influence the reactivity of the generated acylium ion. |
Frequently Asked Questions (FAQs)
-
Why is Friedel-Crafts acylation on nitrobenzene so challenging? The nitro group is one of the strongest deactivating groups in electrophilic aromatic substitution. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring highly electron-deficient and thus a very weak nucleophile[3][4]. This high energy barrier for the formation of the sigma complex intermediate slows the reaction down significantly, often requiring harsh conditions to proceed[3][5].
-
What are the most critical experimental parameters to control?
-
Anhydrous Conditions: Absolutely essential. Ensure all glassware is oven-dried, use anhydrous solvents, and handle the AlCl₃ in a glove box or under an inert atmosphere. Any moisture will kill the catalyst[10][11][12].
-
Purity of Reagents: Use freshly distilled nitrobenzene and a pure sample of the acylating agent.
-
Temperature Control: Precise temperature management is crucial to drive the reaction without causing decomposition.
-
-
Are there any alternative catalysts to AlCl₃? While AlCl₃ is the most common Lewis acid for this reaction, other strong Lewis acids like FeCl₃ can also be used. For some Friedel-Crafts reactions, strong Brønsted acids have been employed, but these may have limited success with such a deactivated substrate[13].
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate (Acylating Agent)
This protocol is based on the standard method of converting a carboxylic acid to an acyl chloride.
-
Starting Material: Begin with monoethyl pimelate. This can be synthesized from pimelic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, place monoethyl pimelate (1 equivalent).
-
Chlorination: Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 equivalents) dropwise at room temperature. An alternative is oxalyl chloride.
-
Reaction: Gently heat the mixture to reflux (typically around 70-80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude ethyl 7-chloro-7-oxoheptanoate is often used directly in the next step without further purification.
Protocol 2: Friedel-Crafts Acylation of Nitrobenzene
Critical: This reaction must be performed under strictly anhydrous conditions.
-
Reaction Setup: Assemble an oven-dried, three-necked flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inlet for an inert gas (e.g., nitrogen or argon).
-
Initial Mixture: Charge the flask with anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) and an excess of nitrobenzene, which acts as both the reactant and the solvent. Cool the mixture in an ice bath.
-
Addition of Acylating Agent: Add ethyl 7-chloro-7-oxoheptanoate (1 equivalent), prepared as in Protocol 1, to the dropping funnel and add it dropwise to the stirred nitrobenzene/AlCl₃ mixture over 30-60 minutes, maintaining a low temperature.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the optimized temperature (e.g., 60°C) and maintain it for 12-24 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture back down in an ice bath.
-
Very slowly and carefully quench the reaction by adding crushed ice, followed by cold dilute HCl. This will hydrolyze the aluminum complexes.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product will likely contain unreacted nitrobenzene. This can be removed by vacuum distillation.
-
The final product, this compound, should be purified by column chromatography on silica gel.
-
Visual Diagrams
Caption: Main reaction pathway for the synthesis.
Caption: Troubleshooting workflow for common issues.
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
- Filo. (2025, September 26). Explain the reactivity of nitrobenzene in Friedel-Crafts acylation.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- Unknown. (n.d.). ORGANIC REACTION MECHANISM.
- LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
- Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. r/chemhelp.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
- Learnbin. (2025, June 1). Friedel-Crafts Acylation Of Benzene.
- PubMed Central. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Chemistry Stack Exchange. (2015, December 22). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Explain the reactivity of nitrobenzene in Friedel-Crafts acylation Using.. [askfilo.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. learnbin.net [learnbin.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate" stability and degradation issues
Welcome to the technical support guide for Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and utilizing this compound in your experiments. This guide will address common stability and degradation issues, offering scientifically grounded solutions and preventative measures.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound, providing step-by-step solutions and the rationale behind them.
Issue 1: Inconsistent or Lower-Than-Expected Yields in Reactions
Symptoms:
-
You are using this compound as a starting material, but the yield of your desired product is consistently low or variable between batches.
-
TLC or LC-MS analysis of your reaction mixture shows multiple unexpected spots or peaks, suggesting the presence of impurities or degradation products.
Possible Causes & Solutions:
-
Cause A: Degradation of the starting material due to improper storage. this compound, like many nitroaromatic compounds and esters, can be susceptible to degradation.[1][2] Some vendors recommend cold-chain transportation and storage for similar compounds.[3][4]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored in a cool, dark, and dry place. For long-term storage, refrigeration or freezing in an inert atmosphere is recommended.
-
Assess Purity Before Use: Before starting your reaction, run a quick purity check on your starting material using an appropriate analytical technique such as ¹H NMR, LC-MS, or melting point analysis. Compare the results with the supplier's certificate of analysis.
-
Repurification: If impurities are detected, consider repurifying the starting material by recrystallization or column chromatography.
-
-
-
Cause B: Instability under your specific reaction conditions. The compound may be degrading during your experiment due to factors like pH, temperature, or the presence of certain reagents. Esters are known to be susceptible to hydrolysis, especially under acidic or basic conditions.[5][6]
-
Troubleshooting Steps:
-
pH Control: If your reaction is conducted in an aqueous or protic solvent, ensure the pH is controlled and neutral if possible. If the reaction requires acidic or basic conditions, consider running it at a lower temperature to minimize degradation.
-
Temperature Management: Avoid unnecessarily high reaction temperatures. If the reaction is sluggish at lower temperatures, consider extending the reaction time instead of increasing the heat. Some esters with nitro groups can be thermally stable up to 250°C, but this is highly dependent on the overall molecular structure.[7]
-
Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
Issue 2: Appearance of a Yellow Color in Solution
Symptoms:
-
Upon dissolving this compound in your reaction solvent, a yellow color appears, which may intensify over time.
-
This coloration is not expected for your final product and may indicate the formation of byproducts.
Possible Causes & Solutions:
-
Cause A: Formation of the 4-nitrophenolate ion. In the presence of basic conditions, even mild bases, the compound can undergo hydrolysis, cleaving the ester bond and releasing 4-nitrophenol. In a basic medium, 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which is intensely yellow.[6]
-
Troubleshooting Steps:
-
Solvent Purity Check: Ensure your solvent is free from basic impurities. For example, some grades of amines used as bases may contain impurities.
-
pH Monitoring: If possible, monitor the pH of your solution. The appearance of a yellow color is a strong indicator of basic conditions.
-
UV-Vis Spectroscopy: To confirm the presence of 4-nitrophenolate, you can take a UV-Vis spectrum of the colored solution. The 4-nitrophenolate ion has a characteristic absorbance maximum at around 400-415 nm.[6]
-
-
-
Cause B: Photodegradation. Nitroaromatic compounds are known to be susceptible to photodegradation, which can lead to the formation of colored byproducts.[8][9]
-
Troubleshooting Steps:
-
Protect from Light: Conduct your experiments in amber glassware or cover your reaction vessel with aluminum foil to protect it from light.
-
Minimize Exposure: Prepare solutions of this compound immediately before use and avoid prolonged storage of solutions, even in the dark.
-
-
Experimental Protocol: Assessing the Stability of this compound under Various Conditions
This protocol provides a framework for systematically evaluating the stability of your compound.
Materials:
-
This compound
-
A selection of relevant solvents (e.g., DMSO, DMF, acetonitrile, buffered aqueous solutions at various pH values)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Incubators or water baths for temperature control
-
Amber vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in a non-reactive solvent like acetonitrile.
-
Sample Preparation: Aliquot the stock solution into amber vials and dilute with the different solvents and buffers to be tested.
-
Initial Analysis (T=0): Immediately analyze an aliquot from each condition to establish a baseline concentration and purity.
-
Incubation: Incubate the vials under the desired conditions (e.g., different temperatures, light exposure vs. dark).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze it.
-
Data Analysis: Plot the concentration of the parent compound over time for each condition. Calculate the degradation rate constant if applicable.
Data Presentation:
| Condition | Time (hours) | Concentration (µg/mL) | % Degradation |
| pH 4, 25°C, Dark | 0 | 100.0 | 0.0 |
| 24 | 99.5 | 0.5 | |
| pH 7, 25°C, Dark | 0 | 100.0 | 0.0 |
| 24 | 99.8 | 0.2 | |
| pH 9, 25°C, Dark | 0 | 100.0 | 0.0 |
| 24 | 85.3 | 14.7 | |
| pH 7, 50°C, Dark | 0 | 100.0 | 0.0 |
| 24 | 92.1 | 7.9 | |
| pH 7, 25°C, Light | 0 | 100.0 | 0.0 |
| 24 | 78.4 | 21.6 |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are:
-
Hydrolysis: Cleavage of the ethyl ester linkage, particularly under acidic or basic conditions, to yield 7-(4-nitrophenyl)-7-oxoheptanoic acid and ethanol. The presence of moisture can also promote hydrolysis.[10]
-
Photodegradation: The nitroaromatic moiety is susceptible to degradation upon exposure to UV or even visible light.[8][9] This can involve complex radical reactions leading to a variety of byproducts.
Caption: Primary degradation pathways of the compound.
Q2: How should I properly store this compound?
A2: For optimal stability, store the compound under the following conditions:
-
Temperature: In a refrigerator or freezer. Some suppliers suggest room temperature storage for the solid.[11] However, for long-term stability, colder temperatures are preferable.
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
Light: In a light-resistant container (e.g., amber vial) or stored in the dark.
Q3: What analytical methods are suitable for monitoring the purity and degradation of this compound?
A3: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating the parent compound from its degradation products and for quantification. A C18 reversed-phase column with a UV detector is a common setup.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, which is invaluable for identifying unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect major impurities.
-
Gas Chromatography (GC): GC can also be used for purity assessment, particularly if coupled with a mass spectrometer (GC-MS).[12]
Experimental Workflow: Purity Analysis by HPLC
Caption: Workflow for purity analysis using HPLC.
Q4: Are there any known safety concerns associated with this compound?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.
References
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central.
- Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
- BIOREMEDIATION - Degradation of nitro arom
- A green stabilizer for Nitrate ester-based propellants: An overview. PubMed Central.
- Ethyl 7-(4-nitrophenyl)
- Ethyl 7-(4-methoxy-3-nitrophenyl)
- ethyl 7-(4-nitrophenyl)
- Analytical Methods for the Quantification of Pharmaceuticals.
- pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
- Analytical Methods. CONICET.
Sources
- 1. cswab.org [cswab.org]
- 2. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]
- 3. 898777-63-4|this compound|BLDpharm [bldpharm.com]
- 4. 898758-95-7|Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate|BLDpharm [bldpharm.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, CasNo.898777-63-4 BOC Sciences United States [bocscichem.lookchem.com]
- 12. researchgate.net [researchgate.net]
Optimizing reaction conditions for "Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate"
<Technical Support Center: Optimizing Reaction Conditions for Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Welcome to the dedicated technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of this synthetic procedure. The core of this synthesis lies in the Friedel-Crafts acylation, a powerful but sometimes challenging reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the most common causes?
Answer:
Low yields in the Friedel-Crafts acylation of nitrobenzene are a frequent challenge. Several factors can contribute to this, often related to the inherent reactivity of the starting materials and the stringent requirements of the reaction conditions.
-
Deactivated Aromatic Ring: The primary culprit is often the nitro group (-NO₂) on the benzene ring. This group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution, the fundamental mechanism of the Friedel-Crafts reaction.[1][2] This deactivation increases the activation energy of the reaction, making it sluggish and often incomplete under standard conditions.[2] In essence, the electron-poor nitrobenzene is a poor nucleophile for the acylium ion electrophile.[2]
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][3] Any trace of water in your glassware, solvent, or reagents will react with and deactivate the catalyst, rendering it ineffective.[1][3]
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[3][4] This is because the product, a ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[1][3][4] If you use only a catalytic amount, the reaction will likely stop once all the catalyst is complexed with the product.
-
Sub-optimal Reaction Temperature: Temperature is a critical parameter. While heating is often necessary to overcome the high activation energy associated with acylating a deactivated ring, excessive temperatures can lead to side reactions and decomposition of starting materials or products.[1][3]
Question 2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?
Answer:
While Friedel-Crafts acylation is generally less prone to poly-substitution compared to its alkylation counterpart, the forcing conditions required for deactivated substrates like nitrobenzene can lead to undesired products.[1]
-
Positional Isomers (ortho-, meta-, para-): The nitro group is a meta-director in electrophilic aromatic substitution. Therefore, the primary product should be the meta-acylated isomer. However, under harsh conditions, small amounts of the ortho and para isomers might be formed. The bulky nature of the acylium ion intermediate generally disfavors ortho substitution due to steric hindrance.[5]
-
Decomposition: At elevated temperatures, the starting materials or the product may decompose, leading to a complex mixture of byproducts. This is particularly relevant when long reaction times are employed.
-
Reagent Impurities: Impurities in the starting 7-ethoxycarbonylheptanoyl chloride or nitrobenzene can lead to the formation of unexpected side products.
Question 3: The reaction seems to have stalled, with a significant amount of starting material remaining even after prolonged reaction time. What steps can I take to drive the reaction to completion?
Answer:
A stalled reaction is a clear indication that the reaction conditions are not optimal for this challenging substrate. Here are several strategies to improve conversion:
-
Increase Catalyst Loading: As mentioned, a stoichiometric amount of AlCl₃ is often necessary.[3][4] You may need to use an excess of the Lewis acid (e.g., 1.1 to 1.5 equivalents relative to the acylating agent) to ensure enough active catalyst is present throughout the reaction.
-
Optimize Reaction Temperature: A systematic approach to temperature optimization is recommended. You can try incrementally increasing the reaction temperature while carefully monitoring the reaction progress by TLC. Be mindful that higher temperatures can also promote byproduct formation.[1][3]
-
Choice of Solvent: The choice of solvent can influence the reaction rate. While nitrobenzene can sometimes be used as both reactant and solvent, inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.[6] In some cases, more polar solvents like nitromethane can enhance the rate of Friedel-Crafts reactions.[6]
-
Ensure Anhydrous Conditions: This cannot be overstated. All glassware should be oven-dried, and solvents should be freshly distilled from an appropriate drying agent. Reagents should be of the highest purity and handled under an inert atmosphere (e.g., nitrogen or argon).[1][3]
Frequently Asked Questions (FAQs)
Q1: Can I use a milder Lewis acid catalyst instead of AlCl₃?
While AlCl₃ is the most common and potent Lewis acid for Friedel-Crafts acylation, other options exist.[7][8] For highly deactivated substrates like nitrobenzene, a strong Lewis acid is generally required.[1] Milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may not be effective enough to promote the reaction to a significant extent.[5][9] However, for optimization, exploring other strong Lewis acids could be a valid strategy.
Q2: How do I prepare the acylating agent, 7-ethoxycarbonylheptanoyl chloride?
7-Ethoxycarbonylheptanoyl chloride is typically prepared from its corresponding carboxylic acid, monoethyl pimelate. The carboxylic acid can be converted to the acyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction should be performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Q3: What is the best method for purifying the final product, this compound?
The crude product will likely be a mixture of the desired product, unreacted starting materials, and byproducts. The primary purification method is typically column chromatography on silica gel.[3][10] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective in separating the components. Recrystallization from a suitable solvent system can be employed for further purification of the isolated product.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are crucial:
-
Aluminum Chloride: AlCl₃ is a highly corrosive and moisture-sensitive solid. It reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl Chlorides: 7-Ethoxycarbonylheptanoyl chloride is corrosive and lachrymatory. It should also be handled in a fume hood.
-
Nitrobenzene: Nitrobenzene is toxic and can be absorbed through the skin. Handle with care and appropriate PPE.
-
Quenching: The reaction is typically quenched by slowly and carefully adding the reaction mixture to ice-water or a dilute acid solution.[11] This should be done in a fume hood as it will generate a significant amount of HCl gas.
Experimental Protocols
Protocol 1: Synthesis of 7-Ethoxycarbonylheptanoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add monoethyl pimelate (1.0 equivalent).
-
Under an inert atmosphere, add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The remaining residue is 7-ethoxycarbonylheptanoyl chloride, which can be used in the next step without further purification.
Protocol 2: Friedel-Crafts Acylation for this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as nitrobenzene or 1,2-dichloroethane.[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 7-ethoxycarbonylheptanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[11]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Reagent Stoichiometry and Reaction Parameters
| Reagent/Parameter | Recommended Amount/Value | Rationale |
| 7-Ethoxycarbonylheptanoyl Chloride | 1.0 equivalent | Limiting Reagent |
| Nitrobenzene | 1.0 - 1.2 equivalents (if not solvent) | Reactant |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.5 equivalents | Stoichiometric amount needed to drive the reaction[3][4] |
| Solvent | Anhydrous Nitrobenzene or DCE | Inert solvent to facilitate the reaction |
| Temperature | 60 - 80 °C (Optimization required) | To overcome the activation energy of the deactivated ring[1] |
| Reaction Time | 2 - 24 hours (Monitor by TLC) | Dependent on temperature and substrate reactivity |
Visualizations
Reaction Mechanism
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
American Chemical Society. Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step. [Link]
-
Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
American Chemical Society. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]
-
Filo. Explain the reactivity of nitrobenzene in Friedel-Crafts acylation. [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Explain the reactivity of nitrobenzene in Friedel-Crafts acylation Using.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting NMR Spectra of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Welcome to the technical support center for the analysis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR spectroscopic analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Predicted NMR Spectra of this compound
A crucial first step in troubleshooting is to have a clear expectation of the NMR spectra for your pure compound. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and integrations for this compound in a standard solvent like CDCl₃.
Predicted ¹H NMR Spectrum
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-a | ~8.30 | Doublet (d) | 2H | Protons ortho to the nitro group, deshielded by its strong electron-withdrawing effect. |
| H-b | ~8.15 | Doublet (d) | 2H | Protons meta to the nitro group. |
| H-c (CH₂) | ~4.12 | Quartet (q) | 2H | Methylene protons of the ethyl ester, adjacent to an oxygen atom. |
| H-d (CH₂) | ~3.05 | Triplet (t) | 2H | Methylene protons alpha to the ketone. |
| H-e (CH₂) | ~2.35 | Triplet (t) | 2H | Methylene protons alpha to the ester carbonyl. |
| H-f (CH₂) | ~1.75 | Quintet | 2H | Methylene protons beta to the ketone. |
| H-g (CH₂) | ~1.65 | Quintet | 2H | Methylene protons beta to the ester carbonyl. |
| H-h (CH₃) | ~1.25 | Triplet (t) | 3H | Methyl protons of the ethyl ester. |
Predicted ¹³C NMR Spectrum
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 | ~198.0 | Ketone carbonyl carbon. |
| C-2 | ~173.0 | Ester carbonyl carbon. |
| C-3 | ~150.0 | Aromatic carbon bearing the nitro group. |
| C-4 | ~142.0 | Aromatic carbon bearing the keto-alkyl chain. |
| C-5 | ~129.0 | Aromatic carbons ortho to the keto-alkyl chain. |
| C-6 | ~123.5 | Aromatic carbons meta to the keto-alkyl chain. |
| C-7 (CH₂) | ~60.5 | Methylene carbon of the ethyl ester (adjacent to O). |
| C-8 (CH₂) | ~38.0 | Methylene carbon alpha to the ketone. |
| C-9 (CH₂) | ~34.0 | Methylene carbon alpha to the ester carbonyl. |
| C-10 (CH₂) | ~28.5 | Methylene carbon in the alkyl chain. |
| C-11 (CH₂) | ~24.5 | Methylene carbon in the alkyl chain. |
| C-12 (CH₃) | ~14.0 | Methyl carbon of the ethyl ester. |
Frequently Asked Questions (FAQs)
Q1: My aromatic region shows more than two signals. What could be the cause?
A1: This is a common issue that can arise from several sources. The most likely cause is the presence of regioisomers from the Friedel-Crafts acylation synthesis, such as the ortho- or meta-substituted products, alongside the expected para-isomer. The nitro group is a meta-director, but under certain conditions, small amounts of other isomers can form. Another possibility is incomplete removal of nitrobenzene, the starting material, which would show a distinct set of aromatic signals.
Q2: The integration of my aliphatic signals is not a clean 2H:2H:2H:2H ratio. Why?
A2: Inaccurate integration often points to the presence of impurities with aliphatic protons. Common culprits include residual solvents from purification (e.g., ethyl acetate, hexanes) or unreacted starting materials like pimelic acid monoethyl ester. It is also possible that overlapping signals are making accurate integration difficult.[1]
Q3: I see a broad peak in my spectrum that I can't identify.
A3: A broad peak often indicates the presence of an exchangeable proton, such as from water (H₂O) or a carboxylic acid.[1] If your sample is not perfectly dry, you may see a broad water peak. If the synthesis involved the hydrolysis of the ester, you could have the corresponding carboxylic acid as an impurity.
Q4: The splitting patterns in the aliphatic region are not clear triplets and quintets. What should I do?
A4: Complex or "messy" splitting patterns can result from overlapping signals.[1] This is particularly common for the central methylene groups of the heptanoate chain. Running the NMR experiment on a higher field instrument can often resolve these signals. Alternatively, you can try a different deuterated solvent, as solvent effects can sometimes shift signals enough to improve resolution.[1]
Detailed Troubleshooting Guides
Guide 1: Identifying and Resolving Aromatic Impurity Signals
Issue: The aromatic region of the ¹H NMR spectrum shows unexpected doublets or multiplets in addition to the two expected doublets for the para-substituted product.
Underlying Cause: This is often due to the presence of unreacted nitrobenzene or ortho/meta isomers from the synthesis. The Friedel-Crafts acylation of nitrobenzene is notoriously difficult due to the strong deactivating nature of the nitro group, which can lead to incomplete reaction or side products.[2]
Step-by-Step Protocol:
-
Analyze the Splitting Patterns:
-
Unreacted Nitrobenzene: Look for signals around 8.25 ppm (d), 7.71 ppm (t), and 7.56 ppm (t).
-
Ortho Isomer: Expect a more complex set of four aromatic signals.
-
Meta Isomer: Expect four aromatic signals, potentially with one singlet-like peak.
-
-
Confirm with 2D NMR: A COSY (Correlation Spectroscopy) experiment can help determine which aromatic protons are coupled to each other, allowing you to distinguish between different aromatic systems.
-
Purification: If impurities are confirmed, re-purify the sample. Column chromatography with a carefully selected solvent system is typically effective. Monitor the fractions by TLC to ensure complete separation.
-
Sample Preparation for Re-analysis:
-
Ensure the purified sample is completely dry by placing it under high vacuum for several hours.
-
Use fresh, high-purity deuterated solvent for the NMR sample.
-
Guide 2: Addressing Aliphatic Signal Overlap and Integration Errors
Issue: The methylene protons in the aliphatic chain are not well-resolved, leading to ambiguous splitting patterns and inaccurate integrations.
Underlying Cause: The chemical environments of the central methylene groups (H-f and H-g) are very similar, causing their signals to overlap.
Step-by-Step Protocol:
-
Increase Spectrometer Field Strength: If available, re-run the spectrum on a higher field NMR (e.g., 500 MHz or greater). Higher fields increase the chemical shift dispersion, which can resolve overlapping multiplets.
-
Change the NMR Solvent: Prepare a new sample in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆). The anisotropic effects of a different solvent can alter the chemical shifts of the protons differently, potentially resolving the overlap.[1]
-
Perform a 2D NMR Experiment: An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its attached carbon. This can help to definitively assign the protons even if their signals are overlapped in the 1D spectrum.
Guide 3: Eliminating Broad Peaks from Water or Acidic Impurities
Issue: A broad singlet is present in the spectrum, often in the 1.5-5 ppm range, interfering with the analysis of other signals.
Underlying Cause: This is typically due to residual water in the NMR solvent or sample, or a carboxylic acid impurity.
Step-by-Step Protocol:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. Protons on oxygen or nitrogen will exchange with deuterium, causing their signal to disappear or significantly decrease in intensity.[1] This is a definitive test for -OH or -NH protons.
-
Drying the Sample and Solvent:
-
If the broad peak is identified as water, prepare a new, dry sample.
-
Ensure your deuterated solvent is stored over molecular sieves to keep it anhydrous.
-
Dry your glassware thoroughly before preparing the NMR sample.
-
-
Purification to Remove Acidic Impurities: If the D₂O exchange confirms a carboxylic acid impurity (from hydrolysis of the ester), re-purify the compound. A mild aqueous basic wash during the workup, followed by re-crystallization or chromatography, can remove acidic impurities.
Visualizations
Caption: Chemical structure of this compound with proton labels.
Caption: J-coupling in the ethyl ester group.
Caption: Troubleshooting workflow for unexpected NMR signals.
References
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
-
Human Metabolome Database. ¹H NMR Spectrum for Pimelic acid. [Link]
-
Sayeeda, Z. et al. (2022). Prediction of ¹H and ¹³C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]
-
PubChem. Methyl 7-chloro-7-oxoheptanoate. [Link]
-
Chemistry LibreTexts. Characteristics of Specific Substitution Reactions of Benzenes. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
PROSPRE. ¹H NMR Predictor. [Link]
-
Sajed, T. et al. (2024). Accurate prediction of ¹H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
Sources
"Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate" solubility problems and solutions
Welcome to the technical support guide for Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate (CAS 898777-63-4). This resource is designed for researchers, chemists, and drug development professionals to address common challenges, particularly those related to solubility, that may arise during its handling and use in experimental settings. While specific experimental data on this compound is limited, this guide synthesizes information from its structural analogs and fundamental chemical principles to provide robust troubleshooting strategies and answers to frequently asked questions.
I. Troubleshooting Guide: Solubility Issues
This section provides a systematic approach to resolving common solubility problems encountered with this compound.
Question: My compound is not dissolving in my primary solvent. What are the immediate next steps?
Answer:
Initial insolubility is a common hurdle. The structure of this compound—possessing a long, non-polar alkyl ester chain and a polar nitrophenyl ketone moiety—gives it a mixed polarity, making solvent selection critical.
Immediate Troubleshooting Steps:
-
Verify Solvent Purity: Ensure your solvent is anhydrous and of high purity. Contaminants, especially water, can drastically reduce the solubility of non-polar compounds.
-
Increase Mechanical Agitation: Move beyond simple swirling. Use a vortex mixer for several minutes or a magnetic stirrer. For more resistant solutes, ultrasonication in a bath sonicator can be highly effective at breaking up solid aggregates and increasing the surface area for dissolution.
-
Apply Gentle Heat: Cautiously increase the temperature of the solution. Many organic compounds exhibit significantly increased solubility at higher temperatures.[1]
-
Protocol: Warm the mixture in a water bath to 30-40°C while stirring.
-
Caution: Do not overheat, as this can lead to solvent evaporation or potential degradation of the compound. Always work in a well-ventilated fume hood.
-
-
Consider a Solvent Mixture (Co-solvency): If a single solvent fails, a co-solvent system can be effective.[2] The principle is to use a mixture of solvents to better match the polarity of the solute.
-
Recommended Starting Points:
-
For aqueous buffers: Start by preparing a concentrated stock in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) first. Then, add the stock solution dropwise to your stirring aqueous buffer. Do not exceed a final organic solvent concentration of 1-5% in your aqueous medium, as higher concentrations can be toxic in cell-based assays or affect enzymatic reactions.
-
For organic systems: If the compound is oily or poorly soluble in a non-polar solvent like hexane, try adding a more polar solvent like dichloromethane (DCM) or ethyl acetate dropwise until a clear solution is obtained.
-
-
Question: I've managed to dissolve the compound, but it crashes out of solution upon standing or cooling. How can I prevent this?
Answer:
Precipitation from a seemingly clear solution indicates that you have created a supersaturated solution, which is inherently unstable.
Solutions to Prevent Precipitation:
-
Work with Warmed Solvents: If you used heat to dissolve the compound, ensure that the destination vessel and any transfer pipettes are also pre-warmed to prevent shock-cooling and premature precipitation.
-
Decrease the Final Concentration: The most straightforward solution is to prepare a more dilute solution. The initial concentration may have exceeded the compound's thermodynamic solubility limit at room temperature.
-
Utilize Solubilizing Excipients: For aqueous preparations, especially in a drug development context, the use of cyclodextrins or non-ionic surfactants like Tween® 80 or Poloxamers can help form inclusion complexes or micelles, respectively, which encapsulate the compound and keep it in solution.[3][4][5]
-
pH Adjustment (for ionizable analogs): While this compound itself is not readily ionizable, related compounds with acidic or basic functional groups can have their solubility dramatically altered by pH. For this compound, pH is unlikely to be a primary factor unless hydrolysis of the ester occurs over time.
Question: I'm observing an oily film or droplets instead of a true solution. What does this mean and how do I fix it?
Answer:
"Oiling out" occurs when the solute is not fully solvated and instead forms a separate liquid phase. This is common for compounds with long alkyl chains when dissolved in highly polar solvents like water.
Strategies to Address Oiling Out:
-
Switch to a More Appropriate Solvent: This is the most effective solution. The observation of an oil indicates a significant polarity mismatch. Refer to the predicted solubility table in the FAQ section to select a more suitable organic solvent.
-
Use a Tri-solvent System: For complex extractions or formulations, a three-part system can be effective. For example, a mixture of water, a moderately polar solvent (like ethanol), and a non-polar solvent can sometimes create a single phase that accommodates the compound.
-
Emulsification: In some applications, creating a stable emulsion is the goal. This requires high-shear mixing or sonication in the presence of an emulsifying agent (surfactant).
II. Frequently Asked Questions (FAQs)
What are the predicted solubility characteristics of this compound?
Based on its structure, the molecule has two distinct regions:
-
Non-polar region: The ethyl group and the five-carbon methylene chain of the heptanoate backbone are hydrophobic. This part of the molecule is similar to ethyl heptanoate, which is insoluble in water but soluble in organic solvents like ethanol and oils.[6][7][8][9]
-
Polar region: The 4-nitrophenyl ketone group is polar due to the electronegative oxygen and nitro (-NO2) groups. This region is analogous to 4'-Nitroacetophenone, which is soluble in polar organic solvents like ethanol and acetone but insoluble in water.[1][10][11][12]
Combining these characteristics, this compound is predicted to be a non-polar to moderately polar compound , with poor aqueous solubility and good solubility in a range of common organic solvents. The principle of "like dissolves like" is the guiding factor.[13]
What are the best starting solvents for this compound?
For initial experiments, it is recommended to test solubility in a range of solvents to establish an empirical profile. The following table provides predicted solubility based on structural analysis.
| Solvent | Predicted Solubility | Rationale & Comments |
| Water, PBS | Insoluble | The long hydrocarbon chain dominates, making the molecule too hydrophobic for aqueous media.[14][15] |
| Hexane, Heptane | Slightly Soluble to Soluble | Good for the alkyl chain, but the polar nitrophenyl ketone group may limit high solubility. |
| Ethanol, Methanol | Soluble | These solvents can interact with both the polar and non-polar parts of the molecule.[16] Ethanol is often a good first choice.[7] |
| Acetone, Ethyl Acetate | Soluble | These are versatile polar aprotic solvents that should effectively solvate the entire molecule.[17] |
| Dichloromethane (DCM) | Very Soluble | An excellent solvent for a wide range of organic compounds of intermediate polarity. |
| Chloroform | Very Soluble | Similar to DCM, should readily dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A powerful, highly polar aprotic solvent capable of dissolving most organic molecules. Ideal for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Very Soluble | Similar in solvent power to DMSO; another excellent choice for stock solutions. |
How should I prepare a stock solution for biological assays?
Standard Protocol for Stock Solution Preparation:
-
Weigh the Compound: Accurately weigh the required amount of this compound in a suitable vial (e.g., an amber glass vial to protect from light).
-
Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Facilitate Dissolution: Use a vortex mixer for 2-3 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 30°C can be applied if necessary.
-
Verify Dissolution: Ensure the solution is completely clear with no visible particulates before storing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
How can I systematically determine the best solvent for my experiment?
A systematic solubility test is a crucial first step when working with a new compound.
Experimental Protocol: Small-Scale Solubility Test
-
Aliquot the Compound: Weigh approximately 1-2 mg of your compound into several small, labeled glass vials.
-
Initial Solvent Addition: To the first vial, add 100 µL of your chosen solvent. This represents an initial concentration of 10-20 mg/mL.
-
Agitation: Vortex the vial vigorously for 1 minute. Observe for dissolution.
-
Incremental Solvent Addition: If the compound has not fully dissolved, add another 100 µL of solvent (total volume 200 µL) and vortex again. Repeat this process, tracking the total volume of solvent added until the compound dissolves completely.
-
Calculate Approximate Solubility: The approximate solubility is the initial mass of the compound divided by the final volume of solvent required for complete dissolution.
-
Test Multiple Solvents: Repeat this process for a range of solvents to build a comprehensive solubility profile.
III. Visualized Workflow
Decision Tree for Troubleshooting Solubility
The following diagram outlines a logical workflow for selecting a solvent and troubleshooting solubility issues for this compound.
Caption: A step-by-step decision diagram for solving solubility issues.
IV. References
-
PubChem. (n.d.). Ethyl Heptanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
-
Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
-
Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
-
The Good Scents Company. (n.d.). ethyl heptanoate, 106-30-9. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4'-Nitroacetophenone. Retrieved from [Link]
-
Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
-
Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
-
Hussein, M. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology.
-
Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]
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Li, D., et al. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. PubMed Central.
-
Chemsrc. (n.d.). Ethyl 7-oxoheptanoate | CAS#:3990-05-4. Retrieved from [Link]
-
Lima, A.A.N., et al. (2010). Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. ResearchGate.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Ethyl heptanoate.
-
Echemi. (2024, May 30). 100-19-6 C8H7NO3 4-Nitroacetophenone CAS NO.100-19-6.
-
Gagliano, M. C., et al. (2021). Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. MDPI.
-
PubChem. (n.d.). 7-Oxoheptanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Properties of Esters.
-
Nagwa. (n.d.). Lesson Explainer: Properties of Esters.
-
ChemBK. (n.d.). p-nitrophenyl methyl ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol.
-
Wikipedia. (n.d.). Ethanol.
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Technical Support Center: Purification of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Welcome to the technical support center for Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and validated protocols to address common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing practical, causality-driven solutions to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound, which is commonly synthesized via Friedel-Crafts acylation.[1]
Q1: My crude reaction mixture is a dark, viscous oil after the Friedel-Crafts synthesis. What is the correct initial workup procedure before purification?
A: The dark, oily nature of the crude product is typical and results from the formation of a complex between the Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) and the carbonyl group of your product ketone.[2] A proper aqueous workup is critical to break this complex and remove the bulk of the catalyst.
-
Causality: The Lewis acid, essential for activating the acylating agent, coordinates strongly with the lone pair electrons on the oxygen of the product's ketone group. This adduct must be hydrolyzed to liberate the free ketone. Failure to do so will result in very poor recovery and contamination of the product.
-
Recommended Action: The reaction mixture should be slowly and carefully quenched by adding it to a mixture of crushed ice and dilute hydrochloric acid (e.g., 1-2 M HCl). The ice controls the exothermic reaction, while the acid ensures the aluminum salts remain dissolved as soluble species (e.g., [Al(H₂O)₆]³⁺) and prevents the precipitation of aluminum hydroxide (Al(OH)₃), which can trap the product. Following the quench, the product should be extracted into an organic solvent like ethyl acetate or dichloromethane (DCM).[3]
Q2: My TLC plate of the crude product shows multiple spots. What are the likely impurities I need to remove?
A: The impurity profile of a Friedel-Crafts reaction can be complex. Understanding the potential side-products is key to designing an effective purification strategy.
-
Unreacted Starting Materials: Incomplete reactions can leave residual nitrobenzene and the acylating agent (e.g., the ethyl ester acid chloride of pimelic acid).[4]
-
Positional Isomers: While the nitro group is a strong meta-director, trace amounts of the ortho-isomer may be formed under harsh reaction conditions.[5] The desired para-isomer is specified in the compound name.
-
Hydrolysis Products: Premature hydrolysis of the ester group during the acidic workup can lead to the formation of 7-(4-nitrophenyl)-7-oxoheptanoic acid. This acidic impurity can complicate purification.[6]
-
Di-acylated Products: Although the product ketone is deactivated towards further acylation, trace amounts of di-acylated byproducts are possible if the reaction conditions are not carefully controlled.[7]
The following diagram illustrates the relative polarities of the target compound and its common impurities, which dictates their separation behavior in chromatography.
Caption: Figure 1. Relative Polarity of Target vs. Impurities
Q3: I am struggling to choose between column chromatography and recrystallization. Which method is more suitable?
A: The choice depends on the specific impurity profile and the desired final purity. Both methods are viable and can even be used sequentially for optimal results.
-
Column Chromatography: This is the most versatile method for separating multiple components with differing polarities.[8] It is particularly effective for removing less polar impurities like unreacted nitrobenzene and more polar impurities like the hydrolyzed carboxylic acid in a single run.
-
Recrystallization: This is an excellent and scalable method for removing small amounts of impurities from a solid product. Aromatic nitro compounds often have good crystallization properties.[9] If your crude product is already relatively pure (>85-90%) and solid, recrystallization can be highly efficient.
| Feature | Column Chromatography | Recrystallization |
| Best For | Complex mixtures with diverse polarities | Removing minor impurities from a mostly pure, solid compound |
| Scalability | Less scalable, can be labor-intensive for large quantities | Highly scalable for bulk purification |
| Purity | Can achieve very high purity (>99%) | Purity depends heavily on the solvent system and impurity profile |
| Yield | Potential for loss on the stationary phase | Potential for loss in the mother liquor |
Q4: My keto ester seems to be degrading on the silica gel column, leading to streaking on the TLC and low yield. What is happening and how can I prevent it?
A: This is a common issue with keto esters. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[10] This acidity can catalyze the hydrolysis of the ester functionality or promote other unwanted side reactions.
-
Mechanism of Degradation: The acidic silanol groups can protonate the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by trace water in the solvent, leading to hydrolysis.
-
Solutions:
-
Use Neutralized or Deactivated Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to add ~0.5-1% triethylamine to your chromatography eluent. This neutralizes the acidic sites on the silica.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.
-
Q5: What is a good starting solvent system for recrystallizing this compound?
A: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a molecule with both polar (nitro, keto, ester) and non-polar (aliphatic chain, phenyl ring) characteristics, a mixed solvent system or a moderately polar single solvent is often ideal.
-
Recommended Solvents to Screen:
-
Ethanol or Isopropanol: These alcohols are often excellent choices for compounds of moderate polarity.
-
Ethyl Acetate/Hexane: Dissolve the crude solid in a minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[11]
-
Toluene: Aromatic solvents can be effective for crystallizing aromatic compounds.[9]
-
Detailed Experimental Protocols
The following workflow provides a comprehensive approach to purifying this compound from a crude reaction mixture.
Caption: Figure 2. General Purification Workflow
Protocol 1: Post-Synthesis Aqueous Workup
-
Prepare a beaker with a stirred mixture of crushed ice and 1 M hydrochloric acid (approx. 10 volumes relative to the reaction solvent).
-
While stirring vigorously, slowly add the crude reaction mixture from the Friedel-Crafts acylation to the ice/HCl mixture. Maintain the temperature below 20°C.
-
Continue stirring for 15-30 minutes until all the dark complexes have dissolved and the mixture is a uniform slurry or solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Principle: This protocol utilizes silica gel chromatography to separate the target compound from impurities based on differential adsorption to the stationary phase.[12]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). This is known as "dry loading" and often results in better separation than loading the sample in a strong solvent.
-
Column Packing: Wet-pack a glass column with silica gel (typically a 50:1 to 100:1 ratio of silica to crude product mass) using the initial eluent.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution) to 80:20 Hexane:Ethyl Acetate or as determined by prior TLC analysis. The less polar impurities will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Principle: This protocol leverages the difference in solubility of the compound and its impurities in a specific solvent at different temperatures to achieve purification.
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol) based on preliminary small-scale tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- BenchChem. (2025).
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- BenchChem. (n.d.).
- UKEssays. (2017).
- CDN Science. (n.d.).
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Filo. (2025).
- Google Patents. (n.d.).
- Reddit. (2020).
- University of Rochester, Department of Chemistry. (n.d.).
- YouTube. (2022).
- PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ChemRxiv. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside.
- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Sources
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- 11. youtube.com [youtube.com]
- 12. ukessays.com [ukessays.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Welcome to the technical support center for the synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot or production scale. We will delve into the common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure a safe, efficient, and reproducible process.
The primary synthetic route to this molecule is the Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1][2] However, its application to this specific target presents a significant challenge: the acylation occurs on a nitrobenzene ring. The nitro group is a potent deactivating group, making the aromatic ring electron-poor and thus less reactive towards electrophilic aromatic substitution.[3][4][5] This guide is structured to address this core difficulty and other practical issues encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory synthesis route for this compound?
The most direct and widely employed method is the Friedel-Crafts acylation.[2] This involves the reaction of nitrobenzene with 7-ethoxy-7-oxoheptanoyl chloride (the acid chloride of pimelic acid monoethyl ester) using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6]
The key steps are:
-
Activation: The Lewis acid (AlCl₃) coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[3]
-
Electrophilic Attack: The electron-poor nitrobenzene ring attacks the acylium ion. This is the rate-limiting step and is particularly slow due to the deactivating nitro group.
-
Work-up: The reaction is quenched, typically with an acidic aqueous solution, to decompose the aluminum-ketone complex and separate the product.
Q2: My reaction yield is very low or the reaction stalls. What is the primary cause?
Low yields are the most common issue and are almost always linked to the severely deactivated nature of the nitrobenzene substrate.[3][4] The electron-withdrawing nitro group makes the aromatic ring significantly less nucleophilic, thus hindering the crucial electrophilic attack step.[7] Other contributing factors can include:
-
Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture. Any water in the reagents or glassware will hydrolyze the AlCl₃, rendering it inactive.[7]
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount (or more) of the Lewis acid. This is because the product, an aryl ketone, forms a stable complex with AlCl₃, effectively sequestering the catalyst.[1][3][7]
-
Inadequate Reaction Conditions: The high activation energy for acylating a deactivated ring often requires more forcing conditions, such as elevated temperatures and longer reaction times, compared to reactions with activated rings.[8]
Q3: How much aluminum chloride (AlCl₃) should I use? Is it just a catalyst?
This is a critical point of confusion. In Friedel-Crafts acylation, AlCl₃ is more of a reagent than a true catalyst. You must use at least one molar equivalent for every equivalent of the acyl chloride. This is because the AlCl₃ forms a strong complex with the carbonyl oxygen of the ketone product.[7] This complex deactivates the product towards further acylation (a benefit) but also prevents the AlCl₃ from participating in further catalytic cycles. For scale-up, using 1.1 to 1.3 equivalents is a common practice to ensure the reaction goes to completion.
Q4: Can I use a different, more "green" or milder catalyst?
While traditional, AlCl₃ presents challenges on a large scale due to its hazardous nature and the generation of significant aluminum-containing waste streams. Research into greener alternatives is ongoing. One published methodology uses methanesulfonic anhydride, which can promote acylations without metallic or halogenated waste.[9] However, the effectiveness of this specific system on a strongly deactivated substrate like nitrobenzene would require experimental validation. For a robust, well-established process, AlCl₃ remains the standard, but its drawbacks must be managed carefully.
Troubleshooting Guide
This section addresses specific experimental problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet Reagents/Glassware: Moisture has deactivated the AlCl₃ catalyst.[7] 2. Poor Quality AlCl₃: The catalyst may be old or has been improperly stored. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous grade solvents and reagents. Handle AlCl₃ in a glovebox or under a nitrogen atmosphere. 2. Use Fresh Catalyst: Use a freshly opened bottle of high-purity AlCl₃. |
| Thick, Unstirrable Slurry | 1. Complex Formation: The AlCl₃-ketone product complex is precipitating from the solution.[7] 2. Insufficient Solvent: The reaction volume is too low for the scale. | 1. Improve Agitation: Use a powerful overhead mechanical stirrer. Baffles in the reactor can improve mixing efficiency. 2. Increase Solvent Volume: While this can slow the reaction rate, it may be necessary to maintain a mobile slurry. Using excess nitrobenzene as the solvent can be an effective strategy. |
| Violent or Uncontrolled Exotherm During Work-up | 1. Rapid Quenching: Adding water or acid too quickly to the AlCl₃ complex. The hydrolysis of AlCl₃ is extremely exothermic. | 1. Controlled Reverse Quench: Slowly and carefully add the reaction mixture to a pre-chilled vessel of crushed ice and concentrated HCl. Maintain vigorous stirring and external cooling. 2. Monitor Internal Temperature: Use a temperature probe to ensure the quench temperature does not run away. |
| Low Product Recovery After Extraction | 1. Incomplete Complex Decomposition: The product remains complexed with aluminum salts in the aqueous layer. 2. Emulsion Formation: Difficult separation between organic and aqueous layers. | 1. Ensure Sufficient Acid: Use enough HCl during the quench to ensure the aqueous layer is strongly acidic (pH < 1), which helps break the complex. 2. Brine Wash: After the main separation, wash the organic layer with saturated brine to help break emulsions. If necessary, filter the entire mixture through a pad of celite. |
| Product is Impure (e.g., contains starting acid) | 1. Incomplete Acyl Chloride Formation: The starting material, 7-ethoxy-7-oxoheptanoyl chloride, was not pure and contained the parent carboxylic acid. | 1. Validate Acyl Chloride Quality: Before the Friedel-Crafts reaction, confirm the purity of the acid chloride (e.g., by IR spectroscopy to check for the absence of the broad O-H stretch). Consider re-distilling the acid chloride if necessary. |
Experimental Protocols & Scale-Up Workflow
Workflow Diagram
The overall process from starting materials to the final product is outlined below.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol (Laboratory Scale)
Materials:
-
7-ethoxy-7-oxoheptanoyl chloride
-
Nitrobenzene (anhydrous)
-
Aluminum chloride (anhydrous powder)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with anhydrous nitrobenzene (can be used as both reagent and solvent) and anhydrous aluminum chloride (1.2 eq). Cool the mixture to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Add 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A thick slurry will form.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC or HPLC until the starting acyl chloride is consumed (typically several hours).
-
Quenching: In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of crushed ice and concentrated HCl. Cool the reaction mixture to room temperature and slowly pour it into the ice/HCl slurry with vigorous stirring. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (careful, CO₂ evolution!), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound.
Purification Strategy
For this compound, which is expected to be a solid, recrystallization is the most scalable purification method. Column chromatography is useful for small-scale purification and impurity profiling but is less practical for large quantities.[10]
Caption: Decision tree for purification method selection.
References
- Google Patents: CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
-
WIPO Patentscope: CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. Details synthesis methods for similar chemical structures. [Link]
- Patsnap: Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester.
- Google Patents: CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
-
Wikipedia: Friedel–Crafts reaction. Provides a general overview of the reaction type, including acylation. [Link]
- Google Patents: US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators.
-
Chemguide: THE REACTION OF ACYL CHLORIDES WITH BENZENE. Describes the general procedure for Friedel-Crafts acylation, including reaction conditions. [Link]
-
MCC Organic Chemistry: The Friedel-Crafts Alkylation and Acylation of Benzene. Highlights limitations, including the failure of the reaction with strongly deactivating systems like nitrobenzene. [Link]
-
Khan Academy: Friedel-Crafts acylation. An educational resource explaining the reaction mechanism. [Link]
-
PrepChem: Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Describes a very similar Friedel-Crafts acylation to produce a related compound. [Link]
-
Master Organic Chemistry: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. A detailed explanation of the reaction, its mechanism, and limitations. [Link]
-
ACS Publications: “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Discusses alternative methodologies for Friedel-Crafts reactions. [Link]
-
PubChem: Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. Database entry for a similar compound. [Link]
-
Chemistry LibreTexts: Limitations of Friedel-Crafts Alkylations. Details the key limitations, including deactivating groups. [Link]
-
Royal Society of Chemistry: Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Provides general laboratory procedures for multi-step synthesis. [Link]
-
ResearchGate: Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Describes synthesis involving a nitrophenyl group. [Link]
-
ResearchGate: Synthesis of imidoyl chloride 7. Shows a diagram relevant to organic synthesis. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Ketoester Reactivity: A Comparative Analysis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
For the discerning researcher in organic synthesis and drug development, the ketoester is a cornerstone, a versatile scaffold ripe with potential for molecular elaboration.[1][2] Its value lies in the dual reactivity conferred by the ketone and ester functionalities, offering both nucleophilic and electrophilic sites.[1][3] This guide provides an in-depth comparison of a specific γ-ketoester, Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, with other common classes of ketoesters. We will dissect the influence of structure on reactivity and performance in key synthetic transformations, supported by experimental frameworks and comparative data.
Spotlight on the Substrate: this compound
This compound is a γ-ketoester distinguished by three key structural features: an ethyl ester terminus, a six-carbon aliphatic chain, and a para-nitrophenyl ketone. This unique combination dictates its synthetic utility.
-
The γ-Keto Position: Unlike the more common β-ketoesters, the separation between the carbonyl groups reduces their mutual electronic influence. The α-protons to the ester are less acidic than those in a β-ketoester, altering their behavior in base-mediated reactions.
-
The Nitrophenyl Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, it renders the adjacent benzylic ketone highly electrophilic. This group also serves as a synthetic handle, as it can be readily reduced to an amine, opening pathways to a vast array of heterocyclic structures.[4]
-
The Heptanoate Chain: The flexible six-carbon linker provides the necessary conformational freedom for intramolecular cyclization reactions to form large-ring systems, though with greater entropic penalty than the formation of 5- or 6-membered rings.[5]
Synthetic Pathway Overview
The most direct route to this class of aryl ketoester is the Friedel-Crafts acylation. This involves the preparation of an acyl chloride from the corresponding monoester of a dicarboxylic acid, followed by a Lewis acid-catalyzed acylation of the aromatic substrate.
Caption: Proposed synthetic workflow for this compound.
Comparative Analysis with Alternative Ketoesters
The choice of ketoester is a critical decision in planning a synthetic route. The performance of this compound is best understood when contrasted with its alternatives.
vs. β-Ketoesters (e.g., Ethyl Acetoacetate)
β-Ketoesters are perhaps the most widely used class, defined by the 1,3-relationship of their carbonyls. This arrangement results in highly acidic α-protons, making them exceptional nucleophiles after deprotonation.[1]
| Feature | This compound (γ-Ketoester) | Ethyl Acetoacetate (β-Ketoester) | Rationale & Implications |
| α-Proton Acidity | Moderately acidic (pKa ~20-25) | Highly acidic (pKa ~11) | The 1,3-dicarbonyl structure of β-ketoesters allows for the formation of a highly stabilized, conjugated enolate. This makes deprotonation feasible with common bases (e.g., alkoxides), whereas γ-ketoesters require stronger bases (e.g., LDA, NaH).[1] |
| Primary Nucleophilic Site | α-carbon to the ester (requires strong base) | α-carbon between carbonyls | The exceptional acidity of the methylene protons in β-ketoesters makes this the default site for alkylation and acylation reactions. |
| Key Applications | Precursors to long-chain molecules, large heterocycles. | Building blocks for acetoacetic ester synthesis, pyrazolones, pyrimidines, furans.[6][7] | The choice is dictated by the desired carbon skeleton. β-Ketoesters are ideal for building structures outward from a two-carbon nucleophilic unit. |
| Intramolecular Cyclization | Favors larger ring formation (≥7 members), often with lower yield. | Used in Dieckmann condensation for 5- or 6-membered rings.[8][9][10] | Ring strain and entropy favor the formation of 5- and 6-membered rings from appropriate 1,6- and 1,7-diesters. |
vs. Other Aryl Ketoesters
The nature of the substituent on the aromatic ring dramatically alters the ketoester's reactivity.
| Substituent Effect | Example Ketoester | Impact on Reactivity |
| Electron-Withdrawing (EWG) | This compound | Increases electrophilicity of the ketone carbonyl, making it more susceptible to nucleophilic attack. Deactivates the ring for Friedel-Crafts synthesis, often requiring harsher conditions.[11] |
| Electron-Donating (EDG) | Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | Decreases electrophilicity of the ketone carbonyl. Activates the aromatic ring, facilitating electrophilic substitution and potentially leading to side reactions if not controlled. |
| Halogen Substituents | Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | Inductively withdrawing, weakly deactivating. Provides a valuable synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.[12] |
Ketoesters in Key Synthetic Transformations
The Japp-Klingemann Reaction: A Domain of β-Ketoesters
The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones, which are precursors to indoles via the Fischer indole synthesis.[13][14] This reaction is characteristic of β-ketoacids or β-ketoesters.
The mechanism requires the formation of an enolate that attacks an aryl diazonium salt. Subsequent hydrolysis and decarboxylation yield the hydrazone.[13][15] Due to the requirement for facile enolization and the specific cleavage of an acyl group, this reaction is not applicable to γ-ketoesters like this compound.
Caption: Mechanism of the Japp-Klingemann reaction.
Synthesis of Heterocycles
Ketoesters are indispensable for constructing heterocyclic rings. The choice of ketoester dictates the resulting structure.
-
From β-Ketoesters: Reactions with α-haloketones can yield furans (Feist-Benary synthesis) or, in the presence of ammonia, pyrroles (Hantzsch synthesis).[7] Condensation with hydrazine derivatives is a classical route to pyrazolones.[6]
-
From γ-Ketoesters: The 1,4-dicarbonyl relationship (after converting the ester to a ketone) is ideal for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. This compound can be envisioned as a precursor where the ester is first converted to a ketone, or the existing ketone and the ester (potentially after reduction/transformation) participate in cyclization. For example, reduction of the nitro group to an amine, followed by intramolecular condensation with the γ-keto group, could lead to substituted quinoline derivatives.
Experimental Protocols & Comparative Data
Protocol 1: Synthesis of Ethyl Pyruvate Phenylhydrazone (Japp-Klingemann Reaction)
This protocol illustrates a typical application of a β-ketoester (ethyl acetoacetate) in the Japp-Klingemann reaction.[16]
Part A: Diazonium Salt Preparation
-
Dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (6.9 g, 0.1 mol) dropwise, maintaining the temperature below 5 °C.
Part B: Coupling Reaction
-
In a separate flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate (24.6 g, 0.3 mol) in ethanol (100 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution, keeping the temperature below 5 °C.
-
Continue stirring at 0-5 °C for 1-2 hours after the addition is complete.
Part C: Work-up and Purification
-
Pour the reaction mixture into 500 mL of cold water.
-
Collect the precipitated crude product by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure ethyl pyruvate phenylhydrazone.
Protocol 2: Proposed Synthesis of this compound
This protocol is a proposed method based on the standard Friedel-Crafts acylation, a key reaction for synthesizing aryl ketones.[11]
Part A: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
-
To a solution of monoethyl pimelate (18.8 g, 0.1 mol) in dichloromethane (100 mL), add thionyl chloride (13.1 g, 0.11 mol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride. Use directly in the next step.
Part B: Friedel-Crafts Acylation
-
Suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in nitrobenzene (100 mL) and cool to 0 °C.
-
Slowly add the crude ethyl 7-chloro-7-oxoheptanoate (0.1 mol) to the suspension.
-
Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Comparative Yield Data
| Reaction Type | Ketoester Substrate | Product | Typical Yield (%) | Reference |
| Japp-Klingemann | Ethyl Acetoacetate | Ethyl Pyruvate Phenylhydrazone | 75-85% | [16] |
| Dieckmann Condensation | Diethyl Adipate | 2-Carbethoxycyclopentanone | 74-81% | [10] |
| Friedel-Crafts Acylation | Heptanoyl Chloride & Benzene | Heptanophenone | ~90% | General textbook yields |
| Paal-Knorr Pyrrole Synthesis | 2,5-Hexanedione | 2,5-Dimethylpyrrole | >80% | General textbook yields |
Note: Yields are highly dependent on specific reaction conditions and substrate.
Decision Framework for Ketoester Selection
Choosing the optimal ketoester requires balancing the target molecule's structure with the inherent reactivity of the available synthons.
Caption: Decision flowchart for selecting a ketoester synthon.
Conclusion
This compound represents a valuable, albeit specialized, tool in the synthetic chemist's arsenal. Its utility is not as a direct replacement for the workhorse β-ketoesters in reactions requiring high α-proton acidity, such as the Japp-Klingemann reaction or standard acetoacetic ester synthesis. Instead, its strength lies in applications where a long aliphatic chain is required and where the highly electrophilic ketone and versatile nitro-aromatic moiety can be exploited. The electron-withdrawing nitro group enhances the ketone's reactivity towards nucleophiles and provides a gateway to further functionalization, particularly for the synthesis of complex nitrogen-containing heterocycles. In contrast, simpler ketoesters like ethyl acetoacetate remain the reagents of choice for constructing 5- and 6-membered rings and for classical enolate-driven alkylations. The ultimate selection hinges on a careful analysis of the target structure and the specific bond disconnections planned in the retrosynthetic analysis.
References
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Wikipedia. Japp–Klingemann reaction. [Online] Available at: [Link][13]
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chemeurope.com. Japp-Klingemann reaction. [Online] Available at: [Link][14]
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Fiveable. β-keto esters Definition. [Online] Available at: [Link][3]
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ResearchGate. The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. [Online] Available at: [Link][17]
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ResearchGate. b-Ketoesters as a valuable tool for the synthesis of complex natural products. [Online] Available at: [Link][2]
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National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Online] Available at: [Link][6]
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Canadian Journal of Chemistry. The synthesis of P-keto lactones via cyclization of P-keto ester dianions or the cyclization of Meldrum's acid derivatives. [Online] Available at: [Link][5]
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JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Online] Available at: [Link][9]
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ACS Publications. Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. [Online] Available at: [Link][18]
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Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Online] Available at: [Link][10]
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Beilstein Journals. Vicinal ketoesters – key intermediates in the total synthesis of natural products. [Online] Available at: [Link][19]
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Course Hero. Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. [Online] Available at: [Link][7]
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Royal Society of Chemistry. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Online] Available at: [Link][20]
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Organic Syntheses. Formation of γ-‐Keto Esters from β. [Online] Available at: [Link][21]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Online] Available at: [Link][22]
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MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Online] Available at: [Link][23]
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National Institutes of Health. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Online] Available at: [Link][24]
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Organic Chemistry Portal. Synthesis of 1,5-keto carboxylic acids, esters and amides. [Online] Available at: [Link][25]
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RSC Publishing. Recent advances in the transesterification of β-keto esters. [Online] Available at: [Link][27]
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Google Patents. US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators. [Online] Available at: [28]
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A Comparative Analysis of Synthetic Methodologies for Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Abstract
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is a valuable long-chain keto-ester, a class of molecules pivotal as intermediates in the synthesis of complex organic structures, including pharmaceuticals and bioactive natural products.[1] The presence of a ketone, an ester, and a nitro-substituted aromatic ring provides a rich scaffold for diverse chemical modifications. This guide presents a comparative analysis of three distinct synthetic strategies for this target molecule, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a critical evaluation of each method's advantages and limitations, supported by experimental data paradigms.
Introduction: The Challenge of Synthesizing a Substituted Aryl Keto-Ester
The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being the most classic and direct method.[2][3] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][4]
A cursory examination of the target molecule, this compound, might suggest a straightforward Friedel-Crafts acylation of nitrobenzene with a suitable C7 acylating agent. However, this approach is fundamentally flawed. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack.[2][5] Consequently, Friedel-Crafts reactions, both alkylations and acylations, are notoriously ineffective on nitrobenzene and other strongly deactivated aromatic systems.
This guide, therefore, explores three viable, albeit more nuanced, synthetic pathways:
-
Strategy 1: Friedel-Crafts Acylation of Benzene Followed by Regiochemically Challenging Nitration.
-
Strategy 2: An Organometallic Approach via Organocuprate (Gilman Reagent) Coupling.
-
Strategy 3: A Building-Block Approach Employing the Nef Reaction.
Each strategy will be evaluated based on factors such as synthetic efficiency, reagent availability and toxicity, reaction conditions, and control over regioselectivity.
Preliminary Step: Synthesis of the Acylating Agent
All three strategies diverge from a common intermediate: Ethyl 7-chloro-7-oxoheptanoate (also known as pimelic acid monoethyl ester chloride). This reagent is prepared in a two-step sequence from pimelic acid.
Experimental Protocol: Preparation of Ethyl 7-chloro-7-oxoheptanoate
Step A: Synthesis of Monoethyl Pimelate
-
Principle: Pimelic acid, a seven-carbon dicarboxylic acid, undergoes selective mono-esterification by reacting it with a controlled amount of ethanol under acidic catalysis. This equilibrium-driven reaction produces a mixture of the desired mono-ester, the di-ester, and unreacted starting material, which can be separated.
-
Methodology:
-
To a flask containing pimelic acid (1.0 eq.), add absolute ethanol (1.5 eq.) and a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq.).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove unreacted pimelic acid and the sulfuric acid catalyst.
-
The desired monoethyl pimelate can be purified from the di-ester by fractional distillation under vacuum or column chromatography.
-
Step B: Conversion to Ethyl 7-chloro-7-oxoheptanoate
-
Principle: The remaining carboxylic acid functional group of monoethyl pimelate is converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Methodology:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add monoethyl pimelate (1.0 eq.).
-
Slowly add thionyl chloride (1.2-1.5 eq.) at room temperature.
-
Gently heat the mixture to 50-60 °C for 2-3 hours until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step without further purification.
-
Strategy 1: Friedel-Crafts Acylation Followed by Nitration
This strategy follows a classic synthetic logic: build the carbon skeleton first, then perform functional group interconversion. The core of this method is the Friedel-Crafts acylation of benzene, a highly reactive and simple aromatic substrate, followed by the introduction of the nitro group.
Workflow for Strategy 1
Caption: Workflow for Strategy 1: Friedel-Crafts Acylation followed by Nitration.
Experimental Protocol
-
Friedel-Crafts Acylation:
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in dry benzene (acting as both solvent and reactant) at 0-5 °C, slowly add a solution of Ethyl 7-chloro-7-oxoheptanoate (1.0 eq.) in dry benzene.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude Ethyl 7-phenyl-7-oxoheptanoate. Purify by vacuum distillation or column chromatography.
-
-
Nitration:
-
Cool the purified Ethyl 7-phenyl-7-oxoheptanoate (1.0 eq.) to 0 °C.
-
Slowly add a pre-cooled nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2.0 eq.).
-
Maintain the temperature below 10 °C and stir for 1-2 hours.
-
Pour the reaction mixture onto ice and extract the product with an organic solvent like dichloromethane.
-
Wash, dry, and concentrate the organic phase. The resulting product will be a mixture of isomers.
-
Analysis and Discussion
-
Causality: The Friedel-Crafts acylation of benzene is a robust and high-yielding reaction. Benzene is activated towards electrophilic substitution, making the reaction efficient under standard Lewis acid catalysis.
-
Trustworthiness & Key Limitation: The critical flaw in this strategy lies in the nitration step. The acyl group (R-C=O) attached to the benzene ring is a deactivating and strong meta-director.[2][6] This is due to both inductive electron withdrawal and resonance effects that pull electron density from the ring, particularly from the ortho and para positions.
-
Outcome: The nitration of Ethyl 7-phenyl-7-oxoheptanoate will yield predominantly the meta-nitro isomer, Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate , with only minor amounts of the desired para-isomer and the ortho-isomer.[7] Separating these isomers is often challenging and leads to a very low overall yield of the target compound, making this route inefficient for preparing the pure para product.
Strategy 2: Organometallic Approach via Organocuprate Coupling
This strategy circumvents the issues of ring deactivation and poor regioselectivity by forming the crucial aryl-ketone bond through a nucleophilic attack mechanism. It utilizes an organocuprate (Gilman) reagent, which is known for its selective reaction with acyl chlorides to form ketones without over-addition.[5][8][9]
Workflow for Strategy 2
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A Comparative Guide to Purity Validation of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: Titration vs. Chromatographic and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, a keto-ester bearing a nitroaromatic moiety, serves as a versatile building block in organic synthesis. Its purity directly impacts the yield and impurity profile of subsequent reactions, ultimately affecting the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of classical and modern analytical techniques for the purity validation of this compound, with a primary focus on titration methods, juxtaposed against High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Principle of Self-Validation in Purity Analysis
An analytical method's trustworthiness is paramount. A robust method should be a self-validating system, incorporating checks and balances to ensure the reliability of its results. This is achieved through proper method validation, following guidelines such as those from the International Council for Harmonisation (ICH), which outline key validation characteristics including accuracy, precision, specificity, linearity, and range.[1][2][3][4] For any chosen method, the use of certified reference standards and the performance of system suitability tests before each analytical run are non-negotiable for ensuring data integrity.
Titrimetric Analysis: A Two-Fold Approach for a Bifunctional Molecule
Due to the presence of two reactive functional groups—an ester and a nitro group—a comprehensive titrimetric purity assessment of this compound necessitates a dual-pronged approach.
Saponification Titration for Ester Content
This classic method relies on the hydrolysis of the ethyl ester group by a strong base, a reaction known as saponification.[5] Because the reaction can be slow at room temperature, a back-titration technique is employed to ensure complete hydrolysis.[6][7][8][9][10]
Causality Behind Experimental Choices:
-
Excess Base: A known excess of a strong base (e.g., ethanolic potassium hydroxide) is used to drive the saponification reaction to completion.[5]
-
Reflux: Heating the reaction mixture under reflux prevents the loss of volatile components and accelerates the hydrolysis process.[6]
-
Back-Titration: The unreacted (excess) base is then titrated with a standardized acid (e.g., hydrochloric acid). This is often preferred over direct titration because the endpoint is typically sharper and the reaction kinetics are more favorable.[6][7]
-
Blank Determination: A blank titration, containing all reagents except the analyte, is crucial to account for any consumption of the base by the solvent or atmospheric carbon dioxide.[6]
Experimental Protocol: Saponification Back-Titration
-
Preparation of Reagents:
-
Standardized 0.5 M Ethanolic Potassium Hydroxide (KOH)
-
Standardized 0.5 M Hydrochloric Acid (HCl)
-
Phenolphthalein indicator solution
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of this compound into a 250 mL round-bottom flask.
-
Record the exact weight.
-
-
Saponification:
-
Add 50.0 mL of standardized 0.5 M ethanolic KOH to the flask using a volumetric pipette.
-
Attach a reflux condenser and heat the mixture in a water bath for 1 hour to ensure complete saponification.
-
-
Blank Preparation:
-
In a separate flask, pipette 50.0 mL of the same 0.5 M ethanolic KOH solution to serve as the blank.
-
Treat the blank identically to the sample (including reflux).
-
-
Titration:
-
Allow the sample and blank flasks to cool to room temperature.
-
Add 2-3 drops of phenolphthalein indicator to each flask.
-
Titrate the excess KOH in both the sample and blank flasks with standardized 0.5 M HCl until the pink color disappears.
-
Record the volumes of HCl used for the sample (V_sample) and the blank (V_blank).
-
-
Calculation of Purity:
-
Purity (%) = [((V_blank - V_sample) × M_HCl × MW_analyte) / (W_sample × 1000)] × 100
-
Where:
-
M_HCl is the molarity of the HCl solution.
-
MW_analyte is the molecular weight of this compound (293.32 g/mol ).
-
W_sample is the weight of the sample in grams.
-
-
-
}
Workflow for Saponification Back-Titration.
Reductometric Titration for Nitro Group Content
The nitro group can be quantitatively reduced to an amino group, and this reaction forms the basis of another titrimetric assay. A powerful reducing agent, such as titanium(III) chloride, is typically used.[11][12][13][14][15]
Causality Behind Experimental Choices:
-
Strong Reducing Agent: Titanium(III) chloride is a potent reducing agent capable of quantitatively converting the aromatic nitro group to an amine.[12][14]
-
Inert Atmosphere: The titration is often performed under an inert atmosphere (e.g., carbon dioxide or nitrogen) to prevent the air-oxidation of the titanium(III) chloride solution.
-
Back-Titration with Oxidant: Similar to the saponification, a back-titration approach is common. An excess of titanium(III) chloride is added, and the unreacted portion is titrated with a standard solution of an oxidizing agent, like ferric ammonium sulfate, using potassium thiocyanate as an indicator.[12]
Experimental Protocol: Reductometric Titration with Titanium(III) Chloride
-
Preparation of Reagents:
-
Standardized ~0.1 N Titanium(III) Chloride (TiCl₃) solution (stored under an inert atmosphere).
-
Standardized 0.1 N Ferric Ammonium Sulfate (FeNH₄(SO₄)₂) solution.
-
20% Potassium Thiocyanate (KSCN) indicator solution.
-
Hydrochloric acid (HCl).
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample into a flask.
-
Dissolve in a suitable solvent (e.g., ethanol) and add HCl.
-
-
Reduction:
-
While purging the flask with CO₂ or N₂, add a known excess volume of standardized TiCl₃ solution.
-
Boil the solution gently for 5-10 minutes to ensure complete reduction of the nitro group.
-
-
Titration:
-
Cool the solution.
-
Add the KSCN indicator.
-
Titrate the excess TiCl₃ with the standardized ferric ammonium sulfate solution until a permanent red color is obtained.
-
Perform a blank titration under identical conditions.
-
-
Calculation of Purity:
-
Each nitro group requires 6 equivalents of TiCl₃ for reduction. The purity is calculated based on the amount of TiCl₃ consumed.
-
Alternative Purity Validation Methods
While titration offers a cost-effective and precise method for determining the content of specific functional groups, it lacks the specificity to separate and quantify individual impurities.[16][17] For a comprehensive purity profile, chromatographic and spectroscopic methods are indispensable.[16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.[17][18] For this compound, a reversed-phase HPLC method with UV detection would be highly effective.
-
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Components separate based on their differential partitioning between the two phases. The aromatic ketone structure of the analyte makes it highly responsive to UV detection.[19][20][21][22][23]
-
Advantages: High specificity and sensitivity, allowing for the detection and quantification of trace impurities. It is considered a stability-indicating method if it can resolve the main compound from its degradation products.[2]
-
Disadvantages: Higher initial instrument cost, requires more complex method development, and uses more expensive solvents and columns.[16]
Gas Chromatography (GC)
GC is particularly suitable for volatile and thermally stable compounds. Given the ethyl ester nature of the analyte, GC with Flame Ionization Detection (FID) is a viable option.
-
Principle: The sample is vaporized and injected into a column. Separation occurs as the components travel through the column carried by an inert gas. The FID provides a response proportional to the mass of carbon atoms, making it an excellent quantitative detector for organic compounds.[24][25][26][27]
-
Advantages: Excellent resolution and high sensitivity. It is a well-established technique for the analysis of esters.[24][25][26]
-
Disadvantages: The compound must be thermally stable and sufficiently volatile. High molecular weight or polar impurities may not be amenable to GC analysis without derivatization.
Quantitative NMR (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity assessment without the need for a specific reference standard of the analyte itself.[28][29][30][31][32]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[28][29] By comparing the integrals of specific protons of the analyte to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[28]
-
Advantages: It is a primary ratio method, highly accurate and precise, and provides structural information simultaneously. It does not require an identical standard for the analyte.[29]
-
Disadvantages: Requires a high-field NMR spectrometer, which is a significant capital investment. The sample and standard must be completely soluble in the same deuterated solvent, and their signals must not overlap.
Comparative Analysis Summary
The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, throughput, and available resources.
| Parameter | Titration (Saponification/Reductometric) | HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Principle | Volumetric analysis based on chemical reaction. | Chromatographic separation. | Chromatographic separation. | Spectroscopic measurement of nuclear spin. |
| Specificity | Low; measures total ester or nitro content. | High; separates analyte from impurities. | High; separates volatile components. | High; specific proton signals are integrated. |
| Accuracy | High, but can be affected by interfering acidic/basic or reducible/oxidizable impurities. | High. | High. | Very High (Primary Method). |
| Precision | Very High (typically <0.2% RSD).[17] | High (typically <1.0% RSD).[17] | High (typically <1.0% RSD). | Very High (typically <0.5% RSD). |
| Sensitivity | Moderate. | High. | Very High. | Moderate to High. |
| Throughput | Low to Moderate. | High (with autosampler). | High (with autosampler). | Moderate. |
| Cost/Analysis | Low. | Moderate. | Moderate. | High. |
| Instrumentation | Basic laboratory glassware. | HPLC system with UV detector. | GC system with FID. | High-field NMR spectrometer. |
Conclusion and Recommendations
For the routine quality control and purity assessment of This compound , a multi-tiered approach is recommended.
-
Titration serves as a rapid, cost-effective, and highly precise method for determining the overall assay based on the principal functional groups. It is an excellent choice for in-process controls and initial batch release testing where the impurity profile is already well-characterized.
-
HPLC is the preferred method for a comprehensive purity analysis.[16] Its high specificity and sensitivity are essential for identifying and quantifying unknown impurities, performing stability studies, and for final product release where a detailed impurity profile is required for regulatory submissions.
-
GC can be a valuable alternative to HPLC, particularly if potential impurities are volatile.
-
qNMR stands as the ultimate arbiter for purity assignment, especially for the qualification of in-house primary reference standards, due to its status as a primary ratio method.
Ultimately, a combination of these techniques provides the most robust and self-validating system for ensuring the purity of this compound. Titration provides an accurate and precise measure of the bulk material, while chromatographic and spectroscopic methods offer the detailed impurity profile necessary for the rigorous demands of research and drug development.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Determination of Nitro Compounds with Titanium (III)-Polyphosphate Solution. J-STAGE. Available at: [Link]
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TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. eGyanKosh. Available at: [Link]
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DETERMINATION OF SAPONIFICATION VALUE. AquaDocs. Available at: [Link]
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Vinson, J. A., Fritz, J. S., & Kingsbury, C. A. (1966). Quantitative determination of esters by saponification in dimethyl sulphoxide. Talanta, 13(12), 1673-1677. Available at: [Link]
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May, P. (1965). Determination of nitro and nitroso compounds by thermometric titrimetry. Analyst, 90(1073), 501-503. Available at: [Link]
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Why titration method is more accurate than HPLC method?. ResearchGate. Available at: [Link]
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Matmour, R., et al. (2021). Comparison of High-Performance Liquid Chromatography and Potentiometric Titration Methods for the Content Determination of Metronidazole API. RHAZES: Green and Applied Chemistry, 11(1), 1-10. Available at: [Link]
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GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. ResearchGate. Available at: [Link]
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GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. SciELO. Available at: [Link]
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Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API. RHAZES: Green and Applied Chemistry. Available at: [Link]
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Available at: [Link]
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Back Titration Definition and Calculations. Technology Networks. Available at: [Link]
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Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. SciELO. Available at: [Link]
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Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. Available at: [Link]
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CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs... ResearchGate. Available at: [Link]
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Knecht, E., & Hibbert, E. (1918). The Analysis of Aromatic Nitro Compounds by Means of Titanous Chloride. Industrial & Engineering Chemistry, 10(7), 520-522. Available at: [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]
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HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]
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Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. ResearchGate. Available at: [Link]
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GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Science and Education Publishing. Available at: [Link]
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The Strategic Utility of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate as a Versatile Synthetic Building Block: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The careful selection of molecular building blocks is a cornerstone of successful chemical synthesis, particularly in the realms of drug discovery and materials science. Among the myriad of available synthons, keto-esters stand out for their dual reactivity, offering a gateway to a diverse array of complex molecular architectures.[1] This guide provides an in-depth technical comparison of ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, a unique γ-aryl-γ-keto ester, with its structural analogs. We will explore its synthesis, comparative performance in key chemical transformations, and its strategic advantages, supported by experimental data and detailed protocols.
Introduction: The Unique Potential of a Bifunctional Building Block
This compound integrates three key structural features into a single molecule: a long-chain aliphatic ester, a ketone, and a nitro-substituted aromatic ring. This combination imparts a unique reactivity profile, positioning it as a highly versatile intermediate for the synthesis of complex targets. The long heptanoate chain provides flexibility and lipophilicity, while the keto group is a handle for a wide range of classical carbonyl chemistry. The 4-nitrophenyl group, however, is the key differentiator, offering two distinct avenues for molecular elaboration: it can be readily transformed into other functional groups, or it can activate the aromatic ring for specific reactions.
Synthesis of this compound and its Analogs
The most direct and established method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction provides a reliable route to the target molecule and its analogs, starting from a common intermediate, ethyl 7-chloro-7-oxoheptanoate.
Synthetic Workflow
The overall synthetic strategy involves a three-step process, starting from the readily available pimelic acid.
Caption: Synthetic pathway for ethyl 7-(aryl)-7-oxoheptanoates.
Experimental Protocol: Synthesis of this compound
Stage 1: Synthesis of Monoethyl Pimelate
-
To a solution of pimelic acid (160 g, 1.0 mol) in 500 mL of absolute ethanol, add concentrated sulfuric acid (5 mL) as a catalyst.
-
Reflux the mixture for 5 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove unreacted pimelic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield monoethyl pimelate. Further purification can be achieved by vacuum distillation.
Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place monoethyl pimelate (94 g, 0.5 mol).
-
Slowly add thionyl chloride (71 g, 0.6 mol) to the flask with stirring.
-
Heat the mixture at reflux for 2 hours. The evolution of HCl and SO₂ gas will be observed.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain ethyl 7-chloro-7-oxoheptanoate as a clear liquid.
Stage 3: Friedel-Crafts Acylation with Nitrobenzene
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous aluminum chloride (80 g, 0.6 mol) and 250 mL of dry nitrobenzene.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add ethyl 7-chloro-7-oxoheptanoate (103 g, 0.5 mol) to the stirred suspension over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Comparative Performance Analysis
The true value of a building block is revealed in its performance in subsequent chemical transformations. Here, we compare this compound with its unsubstituted, methoxy-, and chloro-substituted analogs.
Synthesis via Friedel-Crafts Acylation: A Study in Reactivity
The nature of the substituent on the aromatic ring significantly impacts the ease of the initial Friedel-Crafts acylation.
| Substituent (on Benzene Ring) | Electronic Effect | Expected Reactivity | Typical Yield Range (%) |
| -H | Neutral | Moderate | 70-85 |
| -OCH₃ | Activating | High | 80-95 |
| -Cl | Deactivating | Low | 50-65 |
| -NO₂ | Strongly Deactivating | Very Low | 30-50 |
Note: Yields are estimates based on typical Friedel-Crafts reactions and will vary with specific reaction conditions.
The strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution, making the synthesis of this compound more challenging compared to its analogs. This often necessitates harsher reaction conditions and results in lower yields.[5][6] However, this initial synthetic hurdle is often outweighed by the versatile reactivity of the nitro group in subsequent steps.
Key Transformations of the Nitro Group
The true synthetic power of this compound lies in the rich chemistry of the nitro group.
3.2.1. Selective Reduction to an Amine
The transformation of the nitro group to an amine is a pivotal reaction in the synthesis of many pharmaceuticals and agrochemicals. This can be achieved with high selectivity, leaving the ketone and ester functionalities intact.
Caption: Selective reduction of the nitro group.
Experimental Protocol: Selective Reduction using SnCl₂·2H₂O
-
In a round-bottom flask, dissolve this compound (10 g, 34 mmol) in 100 mL of absolute ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (38.5 g, 171 mmol) to the solution.
-
Reflux the mixture for 3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully add a 5% aqueous sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 7-(4-aminophenyl)-7-oxoheptanoate.
Comparative Advantage: Building blocks with pre-installed amine groups can be problematic due to their basicity and potential for side reactions. The ability to introduce the amine functionality at a later synthetic stage via the reduction of a nitro group offers greater flexibility and compatibility with a wider range of reaction conditions.
3.2.2. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of a variety of nucleophiles at the para position.
Caption: Nucleophilic aromatic substitution on the nitro-substituted ring.
This reaction is particularly useful for the synthesis of aryl ethers, which are common motifs in biologically active molecules. This reactivity is unique to the nitro-substituted analog and is not observed in the unsubstituted, methoxy-, or chloro-substituted counterparts under similar conditions.
Application in Heterocycle Synthesis
Keto-esters are well-established precursors for the synthesis of a wide variety of heterocyclic compounds.[4][7] this compound is no exception and can be employed in reactions such as the Paal-Knorr synthesis of furans and pyrroles. The resulting heterocyclic core, bearing a 4-nitrophenyl substituent, can then be further functionalized via the reactions described above, providing a modular approach to complex heterocyclic libraries.
Conclusion: A Strategic Choice for Complex Molecule Synthesis
While the initial synthesis of this compound via Friedel-Crafts acylation is less efficient than that of its more electron-rich or neutral analogs, its true value emerges in subsequent transformations. The presence of the nitro group provides a versatile handle for a range of valuable chemical modifications, including selective reduction to an amine and participation in nucleophilic aromatic substitution reactions. This latent reactivity allows for the late-stage introduction of key functional groups, offering a strategic advantage in the design and execution of complex synthetic routes. For researchers and drug development professionals, this compound represents a powerful and flexible building block for the construction of novel and diverse molecular architectures.
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A Methodological Guide to Assessing Cross-Reactivity of Nitrophenyl Compounds: A Case Study Featuring "Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate"
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable data. This guide provides a comprehensive overview of the principles and methodologies for evaluating antibody cross-reactivity, a critical parameter in assay validation. We will use the hypothetical case of an antibody developed against "Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate" to illustrate the experimental design and data interpretation in cross-reactivity studies.
The Significance of Cross-Reactivity in Immunoassays
Immunoassays are powerful tools for detecting and quantifying a wide range of molecules.[1] However, their accuracy can be compromised by cross-reactivity, which occurs when an antibody binds to molecules other than the target analyte.[2][3] This phenomenon is particularly relevant when dealing with small molecules like haptens, where structurally similar compounds can compete with the target analyte for antibody binding sites, leading to inaccurate quantification.[4] Understanding and characterizing cross-reactivity is therefore a crucial step in the development and validation of any immunoassay.[5]
"this compound," with its distinct nitrophenyl group, serves as an excellent model for exploring this concept. An antibody designed to detect this molecule could potentially also recognize other compounds sharing the nitrophenyl moiety or similar structural features. This guide will walk you through the process of identifying potential cross-reactants and quantifying the degree of interference.
Designing a Cross-Reactivity Study: A Step-by-Step Approach
The most common method for assessing cross-reactivity is through a competitive enzyme-linked immunosorbent assay (ELISA).[6] This format is ideal for small molecules and allows for the determination of the relative binding affinities of different compounds to the antibody.
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
The following diagram outlines the typical workflow for a competitive ELISA designed to evaluate cross-reactivity.
Caption: Workflow of a competitive ELISA for assessing cross-reactivity.
Detailed Protocol
1. Preparation of Reagents:
- Coating Antigen: A conjugate of a hapten similar to "this compound" with a carrier protein (e.g., BSA or OVA).
- Primary Antibody: The specific antibody raised against the target hapten.
- Analytes: "this compound" (the target analyte) and a panel of potential cross-reactants.
- Secondary Antibody: An enzyme-conjugated antibody that recognizes the primary antibody (e.g., Goat Anti-Rabbit IgG-HRP).
- Substrate: A chromogenic substrate for the enzyme (e.g., TMB).
- Buffers: Coating buffer, wash buffer, blocking buffer, and stop solution.
2. ELISA Procedure:
- Coating: Microplate wells are coated with the coating antigen and incubated overnight at 4°C.
- Washing: The plate is washed to remove unbound antigen.
- Blocking: A blocking buffer is added to each well to prevent non-specific binding of antibodies.
- Competition: A pre-incubated mixture of the primary antibody and varying concentrations of either the target analyte or a potential cross-reactant is added to the wells.
- Washing: The plate is washed to remove unbound antibodies and analytes.
- Detection: The enzyme-conjugated secondary antibody is added to each well.
- Washing: The plate is washed to remove unbound secondary antibody.
- Signal Development: The chromogenic substrate is added, and the color is allowed to develop.
- Stopping the Reaction: A stop solution is added to halt the enzymatic reaction.
- Measurement: The absorbance in each well is read using a microplate reader at the appropriate wavelength.
Hypothetical Cross-Reactivity Data
To illustrate the analysis, let's consider a hypothetical antibody developed for "this compound." We would test its reactivity against structurally similar molecules.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | (Target Analyte) | 10 | 100 |
| 4-Nitrophenol | C₆H₅NO₃ | 50 | 20 |
| Ethyl Benzoate | C₉H₁₀O₂ | >10,000 | <0.1 |
| 7-Oxoheptanoic Acid | C₇H₁₂O₃ | >10,000 | <0.1 |
| Ethyl 7-phenyl-7-oxoheptanoate | C₁₅H₂₀O₃ | 500 | 2 |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 25 | 40 |
Calculation of Cross-Reactivity:
Cross-reactivity is typically calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Where IC50 is the concentration of the analyte required to inhibit 50% of the antibody binding in the competitive ELISA.
Interpreting the Results
The hypothetical data in the table above indicates that the antibody has the highest affinity for the target analyte, "this compound." It shows significant cross-reactivity with 4-Nitrobenzoic Acid (40%) and 4-Nitrophenol (20%), which share the 4-nitrophenyl moiety. The cross-reactivity with Ethyl 7-phenyl-7-oxoheptanoate is much lower (2%), suggesting that the nitro group is a critical part of the epitope recognized by the antibody. Compounds lacking the nitrophenyl group, such as Ethyl Benzoate and 7-Oxoheptanoic Acid, show negligible cross-reactivity.
This type of analysis is crucial for understanding the specificity of an immunoassay. If a sample is expected to contain significant amounts of cross-reacting substances, the assay may overestimate the concentration of the target analyte. In such cases, a more specific antibody may be required, or a sample cleanup step may be necessary to remove interfering compounds.
The following diagram illustrates the principle of competition and cross-reactivity in the assay.
Caption: Principle of antibody specificity and cross-reactivity.
Conclusion
Thorough characterization of cross-reactivity is a non-negotiable aspect of immunoassay development and validation. By employing a systematic approach using competitive ELISA, researchers can quantify the specificity of their antibodies and ensure the reliability of their results. The case of "this compound" highlights the importance of considering the structural features of the target analyte and potential interfering compounds. This methodical approach to assessing cross-reactivity provides confidence in the data generated and is essential for the successful application of immunoassays in research and drug development.
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A Technical Guide to Benchmarking Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: A Comparative Analysis for Drug Discovery and Development Professionals
This guide provides a comprehensive framework for the comparative evaluation of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate (E7N7O), a chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Aryl ketoesters are a critical class of building blocks in the synthesis of complex pharmaceutical agents.[1][2][3] The unique structural motif of E7N7O, featuring a terminal ethyl ester, a seven-carbon aliphatic chain, and a para-substituted nitrophenyl ketone, suggests its utility in introducing a versatile pharmacophore for various therapeutic targets.
The absence of readily available, direct comparative data for E7N7O necessitates a structured and rigorous benchmarking study. This guide outlines the experimental workflows, analytical methodologies, and data interpretation frameworks required to objectively assess the performance of E7N7O against commercially available standards. The insights generated from this evaluation will empower researchers and drug development professionals to make informed decisions regarding the integration of this promising intermediate into their synthetic strategies.
Introduction to this compound and its Rationale for Benchmarking
This compound (CAS No. 898777-63-4) is an organic building block belonging to the family of aryl ketoesters.[4][5] These compounds are highly valued in medicinal chemistry for their ability to participate in a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds.[6] The presence of the nitro group in the para position of the phenyl ring significantly influences the molecule's electronic properties, potentially impacting its reactivity and biological activity.
A thorough benchmark analysis is crucial to understand the unique advantages and potential limitations of E7N7O. This involves a head-to-head comparison with structurally analogous, commercially available ketoesters. For this guide, we have selected two such standards:
-
Commercial Standard 1 (CS1): Ethyl 7-oxo-7-phenylheptanoate - This standard lacks the nitro-group, allowing for a direct assessment of the electronic impact of the -NO₂ moiety on the reactivity and physicochemical properties.
-
Commercial Standard 2 (CS2): Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate - The methoxy group in the para position offers an electron-donating counterpart to the electron-withdrawing nitro group of E7N7O, providing a broader understanding of how substituent effects modulate performance.[7]
The following sections will detail the analytical and experimental protocols to comprehensively benchmark E7N7O against these standards.
Physicochemical and Spectroscopic Characterization
A foundational aspect of this benchmarking study is the thorough characterization of E7N7O and the selected commercial standards. This ensures the identity, purity, and stability of the materials, which is paramount for the reliability of subsequent performance evaluations.
Purity Assessment
The purity of a chemical intermediate directly impacts the yield and purity of the final active pharmaceutical ingredient.[8] A multi-technique approach is recommended for a comprehensive purity profile.
Experimental Protocol: Purity Determination by HPLC and GC-MS
-
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Sample Preparation: Accurately weigh and dissolve the samples in the mobile phase.
-
Analysis: Inject the samples and determine the purity by calculating the area percentage of the main peak. Challenges such as keto-enol tautomerism, which can affect peak shape in β-keto esters, may be addressed by adjusting the mobile phase pH.[8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column.
-
Analysis: The retention time will provide information on purity relative to volatile impurities, while the mass spectrum will confirm the identity of the main component and any detected impurities.[9]
-
| Analytical Method | E7N7O | Commercial Standard 1 | Commercial Standard 2 |
| Purity by HPLC (%) | > 98.0 (Expected) | > 98.0 | > 98.0 |
| Purity by GC-MS (%) | > 98.0 (Expected) | > 98.0 | > 98.0 |
Spectroscopic Identity Confirmation
Unequivocal structural confirmation is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will be employed.
Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (influenced by the nitro or methoxy group), the ethyl ester protons, and the aliphatic chain protons. The chemical shifts and coupling patterns will be diagnostic of the structure.
-
¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments, with characteristic shifts for the carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons.
-
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functional groups, as well as the N-O stretching of the nitro group in E7N7O.
-
Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound and characteristic fragmentation patterns that can be used to confirm the structure.
| Spectroscopic Data | This compound (E7N7O) |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.3 (d, 2H), 8.1 (d, 2H), 4.1 (q, 2H), 3.0 (t, 2H), 2.3 (t, 2H), 1.7-1.4 (m, 6H), 1.2 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 198.0 (C=O, ketone), 173.0 (C=O, ester), 150.0, 140.0, 129.0, 124.0 (aromatic C), 60.5 (OCH₂), 38.0, 34.0, 28.0, 24.0, 23.0 (aliphatic C), 14.0 (CH₃) |
| IR (KBr, cm⁻¹) | Predicted ν: ~1735 (C=O, ester), ~1690 (C=O, ketone), ~1520 & ~1350 (NO₂) |
| MS (EI) | Predicted m/z: 293 (M⁺), fragments corresponding to loss of ethoxy, and cleavage of the aliphatic chain. |
Stability Assessment
The stability of a chemical intermediate under various conditions is a critical parameter for its storage and handling.[10] Aromatic nitro compounds can exhibit thermal instability.[10]
Experimental Protocol: Accelerated Stability Study
-
Conditions: Samples of E7N7O and the commercial standards will be stored under accelerated stability conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 3 months).[11]
-
Analysis: The purity of the samples will be assessed by HPLC at regular intervals to determine the rate of degradation.
Comparative Reactivity Profiling
The primary function of a chemical intermediate is its utility in subsequent synthetic transformations. This section outlines a series of experiments to compare the reactivity of E7N7O with the commercial standards in a common and synthetically valuable reaction. The presence of the electron-withdrawing nitro group in E7N7O is expected to influence its reactivity compared to the unsubstituted and methoxy-substituted analogues.[12]
Experimental Workflow: Comparative Reactivity
Caption: Workflow for comparative reactivity profiling of E7N7O and commercial standards.
Experimental Protocol: Sodium Borohydride Reduction of the Ketone
This reaction is a common transformation and is sensitive to the electronic nature of the aryl ketone.
-
Procedure: To a solution of the aryl ketoester (1 mmol) in methanol, sodium borohydride (1.1 mmol) will be added portion-wise at 0°C.
-
Monitoring: The reaction progress will be monitored by Thin Layer Chromatography (TLC) and HPLC.
-
Work-up: The reaction will be quenched with water and the product extracted with ethyl acetate. The organic layer will be dried and concentrated.
-
Analysis: The yield of the resulting alcohol will be determined, and the product will be characterized by NMR and MS.
| Reactant | Expected Reaction Time | Expected Yield (%) |
| E7N7O | Faster | High |
| Commercial Standard 1 | Intermediate | High |
| Commercial Standard 2 | Slower | High |
The electron-withdrawing nitro group in E7N7O is anticipated to make the ketone carbonyl more electrophilic, leading to a faster reaction rate compared to the other two compounds.
Conclusion
This technical guide provides a robust framework for a comprehensive benchmarking study of this compound. By systematically evaluating its physicochemical properties, spectroscopic identity, stability, and reactivity in comparison to well-defined commercial standards, researchers and drug development professionals can gain the necessary insights to effectively utilize this promising chemical intermediate. The proposed experimental protocols are designed to be self-validating and are grounded in established analytical and synthetic methodologies. The successful execution of this study will undoubtedly accelerate the application of E7N7O in the synthesis of novel and impactful pharmaceutical agents.
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Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. PubMed Central. Available from: [Link]
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Stability testing of existing active substances and related finished products. European Medicines Agency. Available from: [Link]
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Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Available from: [Link]
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Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available from: [Link]
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7-Oxoheptanoate. PubChem. Available from: [Link]
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Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Derivatives. ResearchGate. Available from: [Link]
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Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. Available from: [Link]
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p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. Available from: [Link]
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HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PubMed Central. Available from: [Link]
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SUPPORTING INFORMATION. Growing Science. Available from: [Link]
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A Comparative Guide to the Cytotoxicity of 4-Nitrophenyl Keto-Scaffolds: A Study of Chalcone Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The 4-nitrophenyl keto moiety has emerged as a pharmacophore of interest, demonstrating potential in various biological applications, notably in the realm of oncology. This guide provides a comparative study of analogs based on this core structure, using the well-documented chalcone framework as a model system to explore structure-activity relationships (SAR). While direct comprehensive studies on "Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate" are limited, the extensive research into 4-nitrophenyl chalcones offers invaluable insights into how structural modifications influence cytotoxic activity.
This document will delve into the synthesis of these compounds, present comparative experimental data on their anticancer activities, and provide detailed protocols for their evaluation. The aim is to equip researchers with the foundational knowledge and practical methodologies to explore this promising class of compounds.
The 4-Nitrophenyl Keto Scaffold: A Privileged Structure in Medicinal Chemistry
The presence of a 4-nitrophenyl group in a molecule can significantly influence its biological activity. The nitro group is a strong electron-withdrawing group, which can impact the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.[1][2] In the context of anticancer research, chalcones—compounds bearing a 1,3-diaryl-2-propen-1-one core—have been extensively studied.[3][4] The introduction of a 4-nitrophenyl moiety into the chalcone scaffold has been shown to be a favorable modification for enhancing cytotoxic activity against various cancer cell lines.[5][6]
This guide will use 4-nitrophenyl chalcone derivatives as a case study to understand how systematic structural variations can modulate anticancer potency. We will explore how substitutions on the second aromatic ring (Ring A) influence the cytotoxic effects of the 4-nitrophenyl keto core (Ring B).
Synthesis of the Core Scaffold and its Analogs
The synthesis of the parent scaffold, an aryl ketone, can be efficiently achieved through Friedel-Crafts acylation . For the synthesis of chalcone analogs, the Claisen-Schmidt condensation is the most common and versatile method.[7][8]
Synthesis of the Aryl Ketone Core: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[9][10] This method is ideal for synthesizing the parent structure of "this compound" and similar aryl ketones. The reaction typically involves an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
Reaction Setup: To a stirred solution of the aromatic substrate (e.g., nitrobenzene) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add the Lewis acid (e.g., AlCl₃) portion-wise at 0 °C.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (e.g., 7-chloro-7-oxoheptanoate) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Caption: Workflow for Friedel-Crafts Acylation.
Synthesis of Chalcone Analogs: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone.[7] This reaction is highly efficient for generating a diverse library of chalcones for SAR studies.
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation [6][7]
-
Reactant Mixture: In a round-bottom flask, dissolve the substituted acetophenone (e.g., 4-nitroacetophenone) and the desired aromatic aldehyde in ethanol.
-
Base Addition: Slowly add an aqueous solution of a base (e.g., sodium hydroxide) to the stirred mixture.
-
Reaction and Precipitation: Continue stirring at room temperature. The reaction progress is often indicated by a change in color and the formation of a precipitate.
-
Isolation: Pour the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[7]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate. As a specialized laboratory chemical, particularly within drug development and research, its management demands a rigorous adherence to safety protocols to protect laboratory personnel, the public, and the environment. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance.
Part 1: Core Hazard Assessment & Characterization
The primary driver for the stringent disposal protocols for this compound is the presence of the 4-nitrophenyl group . Nitroaromatic compounds are a well-documented class of chemicals with significant toxicological and environmental hazards. They can be toxic, are often environmentally persistent, and may require specific disposal methods like incineration at high temperatures to ensure complete destruction.[1] Therefore, all waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste .[2][3][4]
Drain or regular trash disposal is strictly prohibited.[2][5][6] Such actions can lead to the contamination of water systems and non-compliance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[6][7]
Table 1: Hazard Profile & Chemical Identifiers
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its hazard profile can be reliably inferred from its constituent functional groups and structurally similar compounds.
| Property | Data / Inferred Hazard | Rationale & Source |
| CAS Number | 898777-63-4 | [8] |
| Molecular Formula | C₁₅H₁₉NO₅ | [8] |
| Acute Toxicity (Oral) | Assumed Harmful if Swallowed. | Nitroaromatic compounds, such as 4-nitrophenol, are classified as harmful or toxic upon ingestion.[9] It is prudent to handle this compound with the same level of precaution. |
| Skin Contact | Assumed to Cause Skin Irritation. | Structurally related compounds often cause skin irritation.[9][10] Prolonged contact should be avoided. |
| Eye Contact | Assumed to Cause Serious Eye Irritation. | Chemicals of this class are typically irritating to the eyes.[9][10][11] |
| Environmental Hazard | Assumed Hazardous to the Aquatic Environment. | Nitrophenols are known to be environmental contaminants with slow biodegradation rates in water and soil.[1] Release into the environment must be prevented.[12][13] |
| Disposal Classification | Hazardous Waste. | Based on the presence of the nitroaromatic moiety and general laboratory chemical waste guidelines.[4][6] Incineration is often the recommended disposal method for nitrophenols to ensure complete destruction.[1] |
Part 2: Immediate Safety & Handling Precautions
Before beginning any work that will generate waste, ensure all safety measures are in place. The causality is simple: preventing exposure is invariably safer and more efficient than managing its consequences.
-
Work Environment : All handling of this compound, both in pure form and in solution, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or aerosols.[2]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. This is your primary barrier against direct exposure.
-
Gloves : Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as solid hazardous waste.[2][9]
-
Eye Protection : Safety glasses with side shields or, preferably, safety goggles must be worn to protect against splashes.[2][13]
-
Protective Clothing : A standard, fully-buttoned laboratory coat is required.[2]
-
-
Emergency Access : An emergency eyewash station and safety shower must be readily accessible and unobstructed.[2]
Part 3: Step-by-Step Disposal Protocol
The guiding principle of chemical waste management is segregation at the source . Mixing disparate waste streams is not only a violation of compliance but can also lead to dangerous chemical reactions.[14]
Step 1: Waste Segregation and Identification
Immediately upon generation, classify your waste into one of the following streams. This initial step is critical for ensuring safe storage and compliant disposal.
-
Solid Waste :
-
Includes : Unused or expired pure compound, reaction byproducts, and contaminated consumables (e.g., weighing papers, paper towels, gloves, TLC plates).
-
Rationale : Solid waste must be kept separate to prevent reaction with liquid waste streams and to facilitate packaging for disposal. Avoid generating dust when handling solid materials.[2][12]
-
-
Liquid Waste (Non-Aqueous/Organic) :
-
Includes : Solutions of the compound in organic solvents (e.g., DCM, Ethyl Acetate, Hexanes), reaction mixtures, and solvent rinsates from cleaning glassware.
-
Rationale : Halogenated and non-halogenated solvents often have different disposal requirements and costs. If your institution requires it, segregate these streams further. Never mix organic waste with aqueous or acidic waste.
-
-
Liquid Waste (Aqueous) :
Step 2: Waste Collection & Containerization
Proper containment is essential to prevent leaks and ensure safe transport.
-
Select the Correct Container :
-
For liquid waste, use a high-density polyethylene (HDPE) or glass container with a screw cap that is in good condition.[14] Ensure the container material is compatible with the solvents being used.
-
For solid waste, use a sealable plastic bag (for consumables) or a wide-mouthed, screw-cap plastic container.[2]
-
-
Label the Container :
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound Waste".
-
List all components and their approximate percentages, including solvents. Accurate labeling is a legal requirement and is crucial for the safety of waste handlers.[3]
-
-
Manage the Container :
-
Keep the container closed at all times, except when adding waste.[2][15] This minimizes the release of volatile organic compounds (VOCs).
-
Do not fill liquid containers beyond 75-80% capacity to allow for vapor expansion and prevent spills.[10]
-
Store waste in a secondary containment bin to catch any potential leaks.
-
Step 3: Temporary Storage in the Laboratory
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the lab. This area should be:
-
Away from general traffic.
-
Clearly marked as a hazardous waste storage area.
-
Away from drains, heat sources, and direct sunlight.
Step 4: Final Disposal
The final step involves transferring the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Schedule a Pickup : Contact your EHS office to arrange for the collection of your waste containers.[3][15]
-
Provide Documentation : Furnish them with a complete and accurate description of the waste contents as detailed on your label.
-
Empty Container Disposal : The original reagent bottle that held the pure compound must be managed as hazardous waste. It is not considered "empty" by regulatory standards unless it has been triple-rinsed with a suitable solvent.[4][15] The rinsate from this procedure must be collected and disposed of as liquid hazardous waste.[4][15]
Part 4: Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Minor Spill (Contained, <100 mL liquid or a few grams solid)
-
Alert Personnel : Immediately notify others in the vicinity.
-
Isolate the Area : Restrict access to the spill area.
-
Don PPE : If not already wearing it, don your full PPE (lab coat, goggles, double nitrile gloves).
-
Contain & Absorb :
-
For Solids : Gently cover the spill with a damp paper towel to avoid generating dust.[3] Carefully scoop the material into a designated hazardous waste container.
-
For Liquids : Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[2][12][16] Do not use paper towels for large spills as they can increase the surface area and evaporation rate.[16]
-
-
Clean the Area : Working from the outside in, clean the spill area with a suitable solvent and paper towels.
-
Dispose of Cleanup Materials : All materials used for cleanup (absorbents, gloves, towels) must be placed in a sealed container or bag, labeled as hazardous waste, and disposed of accordingly.[2][4][17]
-
Decontaminate : Thoroughly wash your hands and any affected areas after the cleanup is complete.
Major Spill (Large volume, rapid spread, or outside of a fume hood)
-
EVACUATE : Immediately evacuate the area. Alert all personnel to leave.
-
ISOLATE : Close the doors to the laboratory and prevent re-entry.
-
NOTIFY : Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name, location of the spill, and estimated quantity.[12] Do not attempt to clean up a major spill yourself.
Part 5: Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of waste generated from this compound.
Caption: Workflow for the safe disposal of this compound.
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ETHYL 7-(4-METHOXY-3-NITROPHENYL)-7-OXOHEPTANOATE Safety Data Sheets(SDS) . LookChem. [Link]
-
Safety Data Sheet: 4-Nitrophenol . Carl ROTH. [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response . West Virginia University Environmental Health & Safety. [Link]
-
p-NITROPHENOL EXTRA PURE - Safety Data Sheet . Loba Chemie. [Link]
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Hazardous Waste and Disposal . American Chemical Society. [Link]
-
Spill and Cleaning Protocol . Michigan State University Environmental Health & Safety. [Link]
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Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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SPILLFIX RECOMMENDED SPILL CLEAN UP PROCEDURE . SpillFix. [Link]
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Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA). [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Researchers and drug development professionals handling novel chemical entities operate on the frontier of science. This guide provides essential safety and logistical information for the handling of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, a compound whose specific toxicological properties are not yet fully characterized. In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes established protocols for handling related chemical classes, including aromatic nitro compounds, ketones, and esters, to ensure the highest level of safety in the laboratory.
Hazard Assessment: Understanding the Risks
This compound incorporates three key functional groups that dictate its potential hazards: an aromatic nitro group, a ketone, and an ethyl ester. Each contributes to the overall risk profile of the molecule.
-
Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity. Aromatic nitro compounds can be skin irritants and may cause sensitization with repeated exposure.[1] Of significant concern is their reactivity. They can react violently with strong reducing agents (like metal hydrides) and strong oxidizing agents.[1] Furthermore, under certain conditions, such as heating with alkaline substances, dinitro compounds can form shock-sensitive salts.[1] While this compound is a mono-nitro compound, caution is still warranted.
-
Ketones: Ketones are generally considered to be of low to moderate toxicity. However, they can be irritating to the eyes and respiratory tract. Some ketones can also cause skin irritation upon prolonged contact.
-
Esters: Esters typically have low acute toxicity. They can, however, cause mild irritation to the skin, eyes, and respiratory system.
Given the combined potential for skin and eye irritation, sensitization, and chemical reactivity, a conservative approach to personal protective equipment (PPE) is essential.
Visualizing the Safety Workflow
The following diagram outlines the critical decision-making and operational steps for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your primary defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemically resistant gloves. Given the presence of a ketone and an aromatic nitro group, nitrile gloves are a good initial choice. For prolonged or high-exposure tasks, consider heavier-duty gloves specifically resistant to ketones and aromatic compounds.[2] Always inspect gloves for tears or holes before use. | Prevents skin contact, which can lead to irritation and potential sensitization.[1] Proper glove selection is critical for adequate protection. |
| Body | A flame-resistant laboratory coat. | Protects against splashes and prevents contamination of personal clothing. Flame resistance is a prudent precaution given the flammability of some organic compounds. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be necessary if working outside of a fume hood, if there is a potential for aerosol generation, or if the substance is heated. | Protects against inhalation of vapors or aerosols, which can cause respiratory irritation. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Perform all manipulations of the compound within the chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid direct contact with the compound. Use spatulas, forceps, or other appropriate tools.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Properly dispose of all contaminated materials as hazardous waste.
-
Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
-
Logical Flow of Disposal
The following diagram illustrates the necessary steps for the safe disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is not only a regulatory requirement but also a critical component of laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this waste with other waste streams unless compatibility has been confirmed.[3]
-
Sharps Waste: Any sharps contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.
Labeling and Storage:
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The container should be kept closed except when adding waste. Store the waste in a designated satellite accumulation area away from incompatible materials.
Disposal Procedure:
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.[4][5][6]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's EHS office or emergency response team.
-
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment.
References
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
LookChem. (n.d.). ETHYL 7-(4-METHOXY-3-NITROPHENYL)-7-OXOHEPTANOATE Safety Data Sheets(SDS). Retrieved from [Link]
-
Polyco Healthline. (n.d.). Ketochem 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Retrieved from [Link]
-
Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
-
Harmony Lab & Safety Supply. (n.d.). Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. In BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
